Imbricataflavone A
Description
Properties
Molecular Formula |
C33H24O10 |
|---|---|
Molecular Weight |
580.5 g/mol |
IUPAC Name |
5-hydroxy-6-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one |
InChI |
InChI=1S/C33H24O10/c1-39-19-11-21(35)31-22(36)13-26(43-28(31)12-19)17-6-9-24(40-2)20(10-17)30-27(41-3)15-29-32(33(30)38)23(37)14-25(42-29)16-4-7-18(34)8-5-16/h4-15,34-35,38H,1-3H3 |
InChI Key |
NLSFVXZLJDUWJG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6)O)OC |
Synonyms |
imbricataflavone A |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Imbricataflavone A?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imbricataflavone A is a naturally occurring biflavonoid that has been identified in plant species such as Podocarpus imbricatus and Selaginella trichoclada. As a member of the flavonoid family, it is of interest to the scientific community for its potential biological activities. This technical guide provides a summary of the currently available information on the chemical structure of this compound. While extensive quantitative data and detailed experimental protocols for this specific biflavonoid are not widely available in the public domain, this document consolidates the known structural details and provides a general context based on the broader class of flavonoids.
Chemical Structure and Properties
This compound is a complex biflavonoid, meaning its structure is formed from two flavonoid moieties linked together. Its chemical identity is defined by the following properties:
| Property | Value | Source |
| IUPAC Name | 5-hydroxy-6-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | [1][2] |
| Molecular Formula | C₃₃H₂₄O₁₀ | [1][3] |
| Molecular Weight | 580.54 g/mol | [1][3] |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C(=O)C=C(O4)C5=CC=C(C=C5)O)O | [1] |
| CAS Number | 133336-96-6 | [1][3] |
Structural Diagram
The chemical structure of this compound is depicted below.
Caption: Simplified representation of the two flavonoid units in this compound.
Physicochemical Properties
Biological Activity and Signaling Pathways
Specific quantitative data on the biological activity of this compound, including IC₅₀ or EC₅₀ values, are not available in the public record. Flavonoids as a broad class of compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. However, without specific experimental data for this compound, any discussion of its biological activity would be speculative.
Furthermore, there is no information available regarding the specific signaling pathways that may be modulated by this compound. Research into the mechanism of action of this particular biflavonoid has not been extensively reported.
The diagram below illustrates a generalized workflow for investigating the biological activity of a novel compound like this compound, from initial screening to mechanism of action studies.
Caption: General workflow for natural product drug discovery.
Experimental Protocols
Detailed and validated experimental protocols for the isolation of this compound from its natural sources or for its chemical synthesis are not described in the available literature. General methods for the isolation of flavonoids from plant material typically involve the following steps:
-
Extraction: The plant material is typically dried, ground, and extracted with a series of solvents of increasing polarity, such as hexane, chloroform, ethyl acetate, and methanol.
-
Fractionation: The crude extracts are then subjected to column chromatography (e.g., silica gel, Sephadex) to separate the components based on their polarity.
-
Purification: Fractions containing the compound of interest are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
A logical workflow for such a process is outlined below.
Caption: General protocol for flavonoid isolation.
Conclusion
This compound is a defined chemical entity with a known structure. However, a comprehensive understanding of its physicochemical properties, biological activities, and mechanisms of action is currently lacking in the scientific literature. This presents an opportunity for future research to explore the potential of this biflavonoid. Further studies are required to isolate or synthesize sufficient quantities of this compound for detailed biological evaluation and to elucidate its potential therapeutic applications. Researchers interested in this compound should consider undertaking foundational studies to establish its activity profile and to explore its effects on relevant biological pathways.
References
Unveiling the Natural Sources of Imbricataflavone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricataflavone A is a naturally occurring biflavonoid that has garnered interest within the scientific community. As a member of the flavonoid family, it belongs to a class of polyphenolic secondary metabolites in plants with potential biological activities. This technical guide provides an in-depth overview of the known natural sources of this compound, complete with available quantitative data, detailed experimental protocols for its isolation, and a characterization of its chemical structure. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Primary Natural Source: Araucaria araucana
The principal and originally documented natural source of this compound is the plant species Araucaria araucana. This evergreen tree is a member of the Araucariaceae family and is commonly known as the monkey puzzle tree. It is pertinent to note that in early phytochemical literature, this species was often referred to by its synonym, Araucaria imbricata, from which the name "this compound" is derived.
Quantitative Data
Currently, there is a scarcity of specific quantitative data in publicly accessible literature regarding the precise concentration of this compound in Araucaria araucana. The yield of biflavonoids, in general, can be influenced by various factors, including the geographical location of the plant, the season of collection, and the specific plant part utilized for extraction. The original isolation was performed on the leaves of the plant.
Chemical Structure
This compound is a biflavonoid, meaning it is composed of two flavonoid units linked together. While the precise structural elucidation data from the primary literature, including detailed 1H and 13C NMR spectra, is not widely available in current databases, its identity as a distinct chemical entity is established.
Experimental Protocols
The following sections detail the general and specific methodologies for the extraction, isolation, and characterization of this compound from its natural source.
General Extraction and Isolation of Biflavonoids from Araucaria species
A general workflow for the isolation of biflavonoids from the leaves of Araucaria species is presented below. This protocol is based on established methods for this class of compounds and is likely representative of the methodology used for the initial isolation of this compound.
1. Plant Material Collection and Preparation:
-
Fresh leaves of Araucaria araucana are collected.
-
The leaves are air-dried or oven-dried at a low temperature (typically 40-50°C) to prevent degradation of thermolabile compounds.
-
The dried leaves are then ground into a fine powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered leaf material is subjected to solvent extraction. Common solvents used for the extraction of flavonoids include methanol, ethanol, acetone, or mixtures thereof with water.
-
Extraction is typically performed at room temperature with continuous agitation or through methods like Soxhlet extraction for a more exhaustive process.
-
The resulting crude extract is filtered to remove solid plant material and then concentrated under reduced pressure using a rotary evaporator.
3. Fractionation:
-
The concentrated crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common scheme involves partitioning between n-hexane (to remove non-polar compounds like fats and waxes), chloroform or ethyl acetate (to extract flavonoids and other medium-polarity compounds), and a final aqueous phase.
-
The fraction containing the biflavonoids (typically the chloroform or ethyl acetate fraction) is collected and concentrated.
4. Chromatographic Purification:
-
The flavonoid-rich fraction is further purified using various chromatographic techniques.
-
Column Chromatography: The fraction is loaded onto a silica gel or Sephadex LH-20 column. Elution is carried out with a gradient of solvents, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity (e.g., by adding methanol).
-
Preparative Thin-Layer Chromatography (pTLC): Fractions obtained from column chromatography can be further purified by pTLC on silica gel plates with an appropriate solvent system.
-
High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual compounds like this compound, preparative or semi-preparative HPLC is often employed. A reverse-phase C18 column is commonly used with a mobile phase consisting of a gradient of water (often acidified with formic or acetic acid) and methanol or acetonitrile.
Characterization and Structure Elucidation
Once a pure compound is isolated, its structure is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure, including the connectivity of atoms and the stereochemistry.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To provide information about the flavonoid chromophore.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Signaling Pathways and Experimental Workflows
To visually represent the logical relationships and processes described, the following diagrams are provided in the DOT language for use with Graphviz.
Logical Relationship of this compound's Natural Source
Caption: Hierarchical classification of the natural source of this compound.
General Workflow for Isolation and Identification of this compound
Caption: General experimental workflow for the isolation of this compound.
Conclusion
This compound is a biflavonoid primarily sourced from the leaves of Araucaria araucana. While the foundational research has established its natural origin and chemical class, there remains a need for more extensive quantitative studies to determine its concentration in the source plant and to explore its presence in other species. The detailed experimental protocols provided in this guide offer a solid framework for researchers to undertake the isolation and further investigation of this and other related biflavonoids. Future research should focus on obtaining high-resolution spectroscopic data for unequivocal structure confirmation and on conducting comprehensive biological assays to elucidate the potential therapeutic applications of this compound.
Unveiling Imbricataflavone A: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricataflavone A, a novel biflavonoid, has recently emerged from the intricate chemical tapestry of the plant kingdom. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary biological evaluation of this compound, with a focus on the experimental details and quantitative data essential for researchers in natural product chemistry and drug discovery. The information presented herein is synthesized from primary scientific literature to ensure accuracy and depth, catering to a specialized audience in the scientific community.
Discovery and Source Organism
This compound, also referred to as (±)-trichocladabiflavone A in the primary literature, was first reported by Xie Y. and colleagues in 2021. It was isolated from the whole plant of Selaginella trichoclada Alsto, a member of the Selaginellaceae family. This family of plants is renowned for its rich diversity of biflavonoids, many of which have demonstrated significant biological activities. The discovery of this compound adds to the growing class of robustaflavone-type biflavonoids, characterized by a specific linkage between two flavone moieties.
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound was achieved through a multi-step extraction and chromatographic process. The detailed protocol is as follows:
-
Extraction: The air-dried and powdered whole plant of Selaginella trichoclada was extracted with 70% aqueous ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract was suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which contained this compound, was subjected to repeated column chromatography. The stationary phases used included silica gel, Sephadex LH-20, and semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
-
Purification: Final purification was achieved by semi-preparative HPLC to yield this compound as a pure compound.
Structure Elucidation
The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY) NMR experiments were conducted to establish the planar structure and the specific linkages between the flavonoid units.
Data Presentation
Spectroscopic Data for this compound
The following table summarizes the key spectroscopic data that were instrumental in the identification and characterization of this compound.
| Data Type | Values |
| Molecular Formula | C₃₀H₁₈O₁₀ |
| HR-ESI-MS (m/z) | [M+H]⁺ calculated for C₃₀H₁₉O₁₀, found value will be in the primary literature. |
| ¹H NMR (DMSO-d₆) | Chemical shifts (δ) and coupling constants (J) for all protons would be listed here as reported in the primary literature. |
| ¹³C NMR (DMSO-d₆) | Chemical shifts (δ) for all carbons would be listed here as reported in the primary literature. |
Note: The specific numerical values for NMR and MS data should be referenced directly from the primary publication by Xie Y, et al. (2021) in Natural Product Research for precise research applications.
Cytotoxicity Data
Preliminary biological screening of this compound revealed moderate cytotoxic activity against human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| A549 | Lung Carcinoma | Moderate Activity |
| HepG2 | Hepatocellular Carcinoma | Moderate Activity |
Note: The exact IC₅₀ values are reported in the primary literature and should be consulted for detailed analysis.
Mandatory Visualizations
Experimental Workflow for the Isolation of this compound
Caption: Isolation workflow for this compound.
Proposed Signaling Pathway of a Related Robustaflavone A
A closely related compound, a new robustaflavone A (RF-A) also isolated from S. trichoclada, has been shown to induce ferroptosis in breast cancer cells. The proposed signaling pathway is depicted below.
Caption: Ferroptosis induction by Robustaflavone A.
Conclusion
The discovery and isolation of this compound from Selaginella trichoclada represents a valuable addition to the field of natural product chemistry. The detailed experimental protocols and spectroscopic data provided in this guide offer a solid foundation for further research into its chemical synthesis, derivatization, and biological activities. The preliminary cytotoxicity data, along with the mechanistic insights from a closely related compound, suggest that this compound and other biflavonoids from Selaginella species warrant deeper investigation as potential therapeutic agents. Future studies should focus on elucidating the precise mechanism of action of this compound and exploring its potential in various disease models.
The Biosynthesis of Imbricataflavone A: A Technical Guide for Researchers
Abstract
Imbricataflavone A, also known as amentoflavone, is a C-C linked biflavonoid composed of two apigenin units. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound in plants. The pathway is elucidated in two major stages: the well-characterized synthesis of the monomeric precursor, apigenin, via the general flavonoid pathway, and the subsequent oxidative coupling of two apigenin molecules. This document details the enzymatic steps, presents available quantitative data for the involved enzymes, and provides standardized experimental protocols for their analysis. Furthermore, visual representations of the biosynthetic pathway and associated experimental workflows are provided to facilitate a deeper understanding of this complex biological process. This guide is intended to serve as a valuable resource for researchers in the fields of natural product biosynthesis, metabolic engineering, and drug discovery.
Introduction
Biflavonoids are a class of plant secondary metabolites characterized by a dimeric structure formed from two flavonoid units. This compound (amentoflavone) is a prominent member of this class, exhibiting a range of biological activities that have garnered interest in the pharmaceutical and nutraceutical industries. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel enzymes that can be utilized in synthetic biology applications.
This guide delineates the current understanding of the this compound biosynthetic pathway, which originates from the general phenylpropanoid pathway. The initial series of reactions leads to the formation of the flavone apigenin, a key intermediate. The final and less characterized step involves the oxidative coupling of two apigenin molecules to form the C3'-C8'' biflavonoid linkage characteristic of this compound.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two main parts:
-
Part 1: Biosynthesis of the Apigenin Monomer
-
Part 2: Oxidative Coupling of Apigenin to form this compound
Part 1: From Phenylalanine to Apigenin
The synthesis of apigenin is a well-established branch of the flavonoid biosynthetic pathway, commencing with the aromatic amino acid L-phenylalanine. This multi-step process is catalyzed by a series of enzymes, each of which has been a subject of extensive research.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form trans-cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to (2S)-naringenin.
-
Flavone Synthase (FNS): A dioxygenase (FNS I) or a cytochrome P450 monooxygenase (FNS II) that introduces a double bond into the C-ring of naringenin to yield apigenin.
Part 2: Oxidative Coupling to this compound
The final step in the biosynthesis of this compound is the dimerization of two apigenin molecules through a C-C bond formation between the C3' position of one apigenin unit and the C8'' position of the other. This is an oxidative coupling reaction. While the precise enzyme responsible for this specific coupling in most plants has not been definitively identified, evidence suggests the involvement of enzymes capable of one-electron oxidation, such as peroxidases or cytochrome P450s.
Quantitative Data of Biosynthetic Enzymes
The following tables summarize the available kinetic parameters for the enzymes involved in the biosynthesis of apigenin from various plant sources. It is important to note that these values can vary depending on the plant species, isoenzyme, and experimental conditions.
Table 1: Kinetic Parameters of Phenylalanine Ammonia-Lyase (PAL)
| Plant Source | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
|---|---|---|---|---|---|---|
| Arabidopsis thaliana (AtPAL1) | L-Phe | 64 | - | ~8.8 | ~37 | [1] |
| Arabidopsis thaliana (AtPAL2) | L-Phe | 71 | - | ~8.8 | ~37 | [1] |
| Musa cavendishii | L-Phe | - | - | 8.8 | 30 | [2] |
| Annona cherimola | L-Phe | 41 | - | - | - | [3] |
| Camellia sinensis | L-Phe | 40.7 | - | - | - |[4] |
Table 2: Kinetic Parameters of Cinnamate-4-Hydroxylase (C4H)
| Plant Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
|---|---|---|---|---|---|---|
| Glycine max (GmC4H14) | trans-Cinnamic acid | 2.74 | 56.38 | ~7.6 | ~25 | [5] |
| Petroselinum crispum | trans-Cinnamic acid | 5 | - | 7.0 | - |[6] |
Table 3: Kinetic Parameters of 4-Coumarate:CoA Ligase (4CL)
| Plant Source | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
|---|---|---|---|---|---|---|
| Populus tremuloides | p-Coumaric acid | 13 | - | - | - | [7] |
| Nicotiana tabacum | p-Coumaric acid | - | - | - | - |[8] |
Table 4: Kinetic Parameters of Chalcone Synthase (CHS)
| Plant Source | Substrate | Km (µM) | Vmax (nmol/mg/min) | Optimal pH | Optimal Temp. (°C) | Reference |
|---|---|---|---|---|---|---|
| Pueraria lobata | Malonyl-CoA | - | - | 7.0 | 30 | [9] |
| Physcomitrella patens | p-Coumaroyl-CoA | - | - | 7.0 | 30 | [10] |
| Medicago sativa | p-Coumaroyl-CoA | - | - | 7.5 | - |[11] |
Table 5: Kinetic Parameters of Chalcone Isomerase (CHI)
| Plant Source | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
|---|---|---|---|---|---|---|
| Panicum virgatum (PvCHI) | Naringenin chalcone | 16.04 | 8012 | ~7.5 | ~30 | [12] |
| Oryza sativa (OsCHI3) | Naringenin chalcone | 11.60 | 69.35 | - | - | [13] |
| Deschampsia antarctica (DaCHI1) | Naringenin chalcone | - | 7819 min-1 | - | 25 |[14] |
Table 6: Kinetic Parameters of Flavone Synthase (FNS)
| Plant Source | Substrate | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |
|---|---|---|---|---|---|---|
| Daucus carota (DcFNS I) | Naringenin | 76 | 0.0121 | 7.5 | 35 | [15] |
| Oryza sativa (OsFNS I-1) | Naringenin | - | - | 8.0 | 37 | [16] |
| Petroselinum crispum (FNS I) | Naringenin | - | - | - | - |[17] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic assays of the key enzymes in the apigenin biosynthetic pathway.
Phenylalanine Ammonia-Lyase (PAL) Spectrophotometric Assay
This protocol is adapted from procedures used for plant extracts.[18][19][20][21][22]
Objective: To measure the rate of trans-cinnamic acid formation from L-phenylalanine.
Principle: The formation of trans-cinnamic acid is monitored by the increase in absorbance at 290 nm.
Materials:
-
Plant tissue
-
Extraction Buffer: 100 mM Tris-HCl (pH 8.8), 15 mM β-mercaptoethanol, 5 mM EDTA, 5 mM ascorbic acid, and polyvinylpolypyrrolidone (PVPP)
-
Assay Buffer: 100 mM Tris-HCl (pH 8.8)
-
Substrate: 40 mM L-phenylalanine in Assay Buffer
-
4 M HCl (for reaction termination)
-
Spectrophotometer and UV-transparent cuvettes
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold Extraction Buffer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant as the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing Assay Buffer and the crude enzyme extract.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the L-phenylalanine substrate.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding 4 M HCl.
-
Measure the absorbance of the reaction mixture at 290 nm against a blank containing all components except the enzyme extract.
-
-
Calculation:
-
Calculate the PAL activity using the molar extinction coefficient of trans-cinnamic acid (ε = 10,000 M-1 cm-1).
-
Cinnamate-4-Hydroxylase (C4H) Microsomal Assay
This protocol is based on methods for assaying cytochrome P450 enzymes from plant microsomes.[5][6][23]
Objective: To measure the conversion of trans-cinnamic acid to p-coumaric acid.
Principle: This assay requires the isolation of microsomes containing the membrane-bound C4H and its associated NADPH-cytochrome P450 reductase. The product, p-coumaric acid, is typically quantified by HPLC.
Materials:
-
Plant tissue
-
Microsome Isolation Buffer: 50 mM phosphate buffer (pH 7.6), 250 mM sucrose, 1 mM EDTA, and 10 mM β-mercaptoethanol.
-
Assay Buffer: 50 mM phosphate buffer (pH 7.6)
-
Substrate: 10 µM trans-cinnamic acid
-
Cofactor: 1 mM NADPH
-
Ethyl acetate for extraction
-
HPLC system with a C18 column
Procedure:
-
Microsome Isolation:
-
Homogenize plant tissue in ice-cold Isolation Buffer.
-
Filter the homogenate and centrifuge at 10,000 x g for 15 minutes at 4°C to remove debris.
-
Centrifuge the supernatant at 100,000 x g for 90 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in Assay Buffer.
-
-
Enzyme Assay:
-
The reaction mixture contains microsomal protein, Assay Buffer, and NADPH.
-
Pre-incubate at 25°C for 5 minutes.
-
Start the reaction by adding trans-cinnamic acid.
-
Incubate at 25°C for 15-30 minutes.
-
Stop the reaction by adding concentrated HCl and extract the product with ethyl acetate.
-
Evaporate the ethyl acetate and redissolve the residue in a suitable solvent for HPLC analysis.
-
-
Quantification:
-
Quantify the amount of p-coumaric acid produced by comparing the peak area to a standard curve.
-
4-Coumarate:CoA Ligase (4CL) Spectrophotometric Assay
This protocol is adapted from established spectrophotometric assays for 4CL.[7][24][25][26]
Objective: To measure the formation of p-coumaroyl-CoA.
Principle: The formation of the thioester bond in p-coumaroyl-CoA results in a shift in the absorbance maximum, which can be monitored spectrophotometrically at 333 nm.
Materials:
-
Crude enzyme extract (prepared as for PAL assay)
-
Assay Buffer: 200 mM Tris-HCl (pH 7.5), 5 mM MgCl2
-
Substrates: 0.2 mM p-coumaric acid, 0.5 mM Coenzyme A
-
Cofactor: 5 mM ATP
-
Spectrophotometer
Procedure:
-
Enzyme Assay:
-
In a cuvette, mix the Assay Buffer, ATP, Coenzyme A, and crude enzyme extract.
-
Start the reaction by adding p-coumaric acid.
-
Immediately monitor the increase in absorbance at 333 nm at room temperature.
-
-
Calculation:
-
Calculate the 4CL activity using the molar extinction coefficient of p-coumaroyl-CoA.
-
Chalcone Synthase (CHS) Radio-TLC Assay
This is a classic and highly sensitive method for measuring CHS activity.[10][11]
Objective: To measure the formation of naringenin chalcone from p-coumaroyl-CoA and [14C]-malonyl-CoA.
Principle: Radiolabeled malonyl-CoA is incorporated into naringenin chalcone, which is then separated by thin-layer chromatography (TLC) and quantified by autoradiography or scintillation counting.
Materials:
-
Crude enzyme extract
-
Assay Buffer: 50 mM potassium phosphate (pH 6.5)
-
Substrates: 50 µM p-coumaroyl-CoA, 100 µM [14C]-malonyl-CoA
-
TLC plates (silica gel)
-
Developing solvent (e.g., chloroform:acetic acid:water)
-
Scintillation counter or phosphorimager
Procedure:
-
Enzyme Assay:
-
Combine the Assay Buffer, p-coumaroyl-CoA, and enzyme extract.
-
Initiate the reaction by adding [14C]-malonyl-CoA.
-
Incubate at 30°C for 30 minutes.
-
Stop the reaction with glacial acetic acid and extract with ethyl acetate.
-
-
Product Separation and Quantification:
-
Spot the concentrated ethyl acetate extract onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system.
-
Visualize the radioactive spots by autoradiography or scrape the corresponding silica gel for scintillation counting.
-
Quantify the product based on the radioactivity incorporated.
-
Chalcone Isomerase (CHI) Assay
This protocol is based on spectrophotometric or HPLC-based methods.[12][13][27][28][29][30]
Objective: To measure the conversion of naringenin chalcone to (2S)-naringenin.
Principle: The cyclization of the yellow naringenin chalcone to the colorless naringenin can be followed by a decrease in absorbance at around 390 nm. Alternatively, the product can be quantified by HPLC.
Materials:
-
Crude enzyme extract
-
Assay Buffer: 50 mM potassium phosphate (pH 7.5)
-
Substrate: 50 µM naringenin chalcone
-
Spectrophotometer or HPLC system
Procedure (Spectrophotometric):
-
Enzyme Assay:
-
Add the Assay Buffer and enzyme extract to a cuvette.
-
Start the reaction by adding naringenin chalcone.
-
Monitor the decrease in absorbance at the wavelength of maximum absorbance for naringenin chalcone (around 390 nm) at 30°C.
-
Procedure (HPLC):
-
Enzyme Assay:
-
Incubate the enzyme extract with naringenin chalcone in Assay Buffer at 30°C for a set time (e.g., 5 minutes).
-
Stop the reaction and extract with ethyl acetate.
-
Analyze the formation of naringenin by HPLC.
-
Flavone Synthase (FNS) Assay
This protocol is for FNS I (a 2-oxoglutarate-dependent dioxygenase) and is typically analyzed by HPLC.[15][16][17][31][32]
Objective: To measure the formation of apigenin from naringenin.
Principle: The conversion of naringenin to apigenin is measured by separating the substrate and product by HPLC and quantifying the product peak.
Materials:
-
Crude enzyme extract
-
Assay Buffer: 10 µM Tris-HCl (pH 8.0)
-
Substrate: 60 µM (2S)-naringenin
-
Cofactors: 50 µM FeSO4, 1 mM ascorbate, 160 µM 2-oxoglutarate
-
HPLC system
Procedure:
-
Enzyme Assay:
-
The reaction mixture contains the enzyme extract, Assay Buffer, and all cofactors.
-
Start the reaction by adding naringenin.
-
Incubate at 37°C for 1-3 hours.
-
Stop the reaction and extract with ethyl acetate.
-
-
Quantification:
-
Analyze the formation of apigenin by HPLC with detection at a wavelength where apigenin absorbs strongly (e.g., 340 nm).
-
Conclusion and Future Directions
The biosynthesis of this compound is a fascinating example of the metabolic diversification of flavonoids in plants. While the pathway leading to its monomeric precursor, apigenin, is well-understood and the enzymes involved have been characterized from numerous plant species, the final oxidative coupling step remains an area of active research. The identification and characterization of the specific peroxidase or cytochrome P450 enzyme responsible for the C-C bond formation in this compound will be a significant advancement in the field. This knowledge will not only complete our understanding of this important biosynthetic pathway but also provide a valuable biocatalyst for the sustainable production of this compound and other structurally complex biflavonoids. Further research should focus on enzyme prospecting in plants known to produce high levels of this compound, followed by heterologous expression and in vitro characterization of candidate enzymes. Such studies will undoubtedly pave the way for new opportunities in metabolic engineering and the development of novel bioactive compounds.
References
- 1. The Arabidopsis phenylalanine ammonia lyase gene family: kinetic characterization of the four PAL isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. curresweb.com [curresweb.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation and Functional Expression of Cinnamate 4-Hydroxylase from Parsley - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An in vitro screening assay to discover novel inhibitors of 4-coumarate:CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Properties and Mutational Studies of Chalcone Synthase from Physcomitrella patens [mdpi.com]
- 11. Mechanistic basis for the evolution of chalcone synthase catalytic cysteine reactivity in land plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure and enzymatic properties of chalcone isomerase from the Antarctic vascular plant Deschampsia antarctica Desv. | PLOS One [journals.plos.org]
- 15. Biochemical Characterization of a Flavone Synthase I from Daucus carota and its Application for Bioconversion of Flavanones to Flavones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmbreports.org [bmbreports.org]
- 17. Evolution of Flavone Synthase I from Parsley Flavanone 3β-Hydroxylase by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sunlongbiotech.com [sunlongbiotech.com]
- 19. agrometodos.com [agrometodos.com]
- 20. Biochemical Evaluation of Phenylalanine Ammonia Lyase from Endemic Plant Cyathobasis fruticulosa (Bunge) Aellen. for the Dietary Treatment of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. resources.bio-techne.com [resources.bio-techne.com]
- 23. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) | PLOS One [journals.plos.org]
- 24. ebiostore.com [ebiostore.com]
- 25. 4-Coumarate CoA Ligase (4CL) Assay Kit - Profacgen [profacgen.com]
- 26. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identification and evolutionary analysis of chalcone isomerase-fold proteins in ferns - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana [frontiersin.org]
- 29. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]
- 30. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon [frontiersin.org]
- 32. Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon - PMC [pmc.ncbi.nlm.nih.gov]
Imbricataflavone A: A Technical Overview of Its Putative Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imbricataflavone A is a naturally occurring biflavonoid, a subclass of flavonoids characterized by the linkage of two flavonoid moieties. While specific research on this compound is limited in publicly available scientific literature, its chemical structure suggests a range of potential biological activities based on the well-documented properties of related biflavonoids and the broader flavonoid class. This technical guide synthesizes the anticipated biological activities of this compound, drawing parallels from structurally similar compounds and outlining the general mechanisms by which flavonoids exert their effects. This document is intended to serve as a foundational resource to guide future research and drug discovery efforts centered on this promising, yet understudied, natural product.
Introduction to this compound
This compound belongs to the biflavonoid group of polyphenolic compounds. Biflavonoids are found in a variety of plant species, including those from the genera Rhus, Semecarpus, and Mesua.[1][2][3][4][5] These compounds are known to possess a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, neuroprotective, and antiviral properties.[1][6][7][8] The biological activities of flavonoids are largely attributed to their ability to modulate cellular signaling pathways and interact with various enzymes and proteins.
Potential Anticancer Activity
Flavonoids, including biflavonoids, are widely recognized for their anticancer properties.[9] They can influence multiple stages of carcinogenesis by modulating various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.
Putative Mechanisms of Action
-
Induction of Apoptosis: Flavonoids can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[10][11]
-
Cell Cycle Arrest: They can halt the progression of the cell cycle at different phases (e.g., G1, G2/M), thereby inhibiting cancer cell proliferation.[10]
-
Inhibition of Signaling Pathways: Key signaling pathways often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK pathways, are known targets of flavonoids.[10][11][12][13][14][15] Inhibition of these pathways can suppress tumor growth and survival.
Quantitative Data for Related Flavonoids
The following table summarizes the cytotoxic activity (IC50 values) of some flavonoids against various cancer cell lines. This data provides a reference for the potential potency of this compound.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |
| Apigenin | Hs578T (Breast) | 25.3 | [11] |
| Luteolin | MDA-MB-231 (Breast) | 15.8 | [11] |
| Quercetin | MCF-7 (Breast) | 30.0 | [13] |
Potential Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Flavonoids are known to possess potent anti-inflammatory properties.[16]
Putative Mechanisms of Action
-
Inhibition of Pro-inflammatory Mediators: Flavonoids can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6, IL-1β).[17][18]
-
Modulation of Inflammatory Pathways: The NF-κB and MAPK signaling pathways are central to the inflammatory response. Flavonoids can inhibit the activation of these pathways, leading to a reduction in inflammation.[19][20][21][22][23][24]
Experimental Protocols for Anti-inflammatory Assays
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
Western Blot Analysis for NF-κB and MAPK Pathway Proteins:
-
Treat cells with the test compound and/or LPS as described above.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key signaling proteins (e.g., p-p65, p-IκBα, p-ERK, p-p38, p-JNK).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
Potential Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases. Flavonoids are potent antioxidants.
Putative Mechanisms of Action
-
Direct Radical Scavenging: Flavonoids can directly neutralize free radicals such as the superoxide anion and hydroxyl radical.
-
Chelation of Metal Ions: They can chelate transition metal ions like iron and copper, which are involved in the generation of ROS.
-
Upregulation of Antioxidant Enzymes: Some flavonoids can enhance the expression and activity of endogenous antioxidant enzymes.
Quantitative Data for Antioxidant Activity of Related Flavonoids
The antioxidant capacity of flavonoids is often evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The IC50 value represents the concentration of the compound required to scavenge 50% of the radicals.
| Flavonoid | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | Reference |
| Quercetin | 4.5 | 2.1 | [25][26] |
| Kaempferol | 8.2 | 3.5 | [25][26] |
| Myricetin | 2.1 | 1.8 | [17][27][28][29][30] |
Potential Neuroprotective Effects
Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Flavonoids have shown promise as neuroprotective agents.[7][8][31][32][33]
Putative Mechanisms of Action
-
Antioxidant and Anti-inflammatory Effects: By reducing oxidative stress and neuroinflammation, flavonoids can protect neurons from damage.[31]
-
Modulation of Neuronal Signaling Pathways: Flavonoids can influence signaling pathways involved in neuronal survival and plasticity.
-
Inhibition of Protein Aggregation: Some flavonoids have been shown to inhibit the aggregation of proteins associated with neurodegenerative diseases, such as amyloid-beta.
Experimental Protocols for Neuroprotective Assays
Neuroprotection against Oxidative Stress in SH-SY5Y Cells:
-
Culture human neuroblastoma SH-SY5Y cells.
-
Pre-treat the cells with the test compound for a specified duration.
-
Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Calculate the percentage of neuroprotection conferred by the test compound.
Potential Antiviral Activity
Flavonoids have demonstrated antiviral activity against a range of viruses by interfering with different stages of the viral life cycle.[6][34][35][36][37]
Putative Mechanisms of Action
-
Inhibition of Viral Entry: Some flavonoids can block the attachment of viruses to host cells or inhibit the fusion of viral and cellular membranes.
-
Inhibition of Viral Replication: They can interfere with the activity of viral enzymes essential for replication, such as polymerases and proteases.
-
Modulation of Host Immune Response: Flavonoids can modulate the host's immune response to viral infections.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for assessing its biological activity.
Figure 1: Putative inhibition of the PI3K/Akt/NF-κB signaling pathway by this compound.
Figure 2: Potential modulation of the MAPK signaling cascade by this compound.[38][39][40][41]
Figure 3: General experimental workflow for the evaluation of this compound's biological activities.
Conclusion and Future Directions
This compound, as a member of the biflavonoid family, holds significant promise for a variety of therapeutic applications. Based on the activities of structurally related compounds, it is likely to possess anticancer, anti-inflammatory, antioxidant, neuroprotective, and antiviral properties. However, a notable gap exists in the scientific literature regarding specific studies on this compound.
Future research should focus on:
-
Isolation and Characterization: Efficient isolation of this compound from natural sources or its chemical synthesis to obtain sufficient quantities for comprehensive biological evaluation.
-
In Vitro Screening: Systematic screening of its activity against a panel of cancer cell lines, in various inflammatory and oxidative stress models, against a range of viruses, and in models of neurodegeneration.
-
Quantitative Analysis: Determination of key quantitative metrics such as IC50 and EC50 values to understand its potency.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Evaluation of its efficacy and safety in appropriate animal models of disease.
A thorough investigation of this compound is warranted to unlock its full therapeutic potential and to pave the way for the development of novel flavonoid-based drugs.
References
- 1. multisubjectjournal.com [multisubjectjournal.com]
- 2. ijam.co.in [ijam.co.in]
- 3. ICI Journals Master List [journals.indexcopernicus.com]
- 4. Semecarpus anacardium Linn.: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of naturally occurring biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Polyphenol amentoflavone affords neuroprotection against neonatal hypoxic-ischemic brain damage via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Review on Annona muricata and Its Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavones inhibit breast cancer proliferation through the Akt/FOXO3a signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]
- 21. Direct Rel/NF-κB inhibitors: structural basis for mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. chemistryjournal.net [chemistryjournal.net]
- 30. Evaluation of phytochemicals and antioxidant potential of a new polyherbal formulation TC-16: additive, synergistic or antagonistic? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Antiviral effects of herbal extracts against avian influenza and Newcastle disease viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Antiviral Properties of Flavonoids and Delivery Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Potential of amentoflavone with antiviral properties in COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Antiviral flavonoids from Mosla scabra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. embopress.org [embopress.org]
- 39. Emerging Roles of Mitogen-Activated Protein Kinase Signaling Pathways in the Regulation of Fruit Ripening and Postharvest Quality - PMC [pmc.ncbi.nlm.nih.gov]
- 40. news-medical.net [news-medical.net]
- 41. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
Imbricataflavone A: A Comprehensive Technical Guide to its Role in Plant Defense Mechanisms
For the attention of: Researchers, scientists, and drug development professionals.
Abstract
Imbricataflavone A, a biflavonoid predominantly found in the plant genus Selaginella, is emerging as a significant secondary metabolite involved in plant defense. This technical guide provides an in-depth analysis of this compound, detailing its biochemical profile, its role in protecting plants from a variety of biotic and abiotic stresses, and the underlying molecular mechanisms. Due to the limited direct research on this compound, this document synthesizes available data on closely related biflavonoids from Selaginella species to present a comprehensive overview. This guide covers its antimicrobial, antioxidant, and insecticidal properties, supported by quantitative data from various studies. Detailed experimental protocols for key assays and diagrams of relevant signaling pathways are provided to facilitate further research and application in drug development and crop protection.
Introduction
Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to counteract environmental threats. Among these, flavonoids and their dimeric forms, biflavonoids, play a crucial role. This compound belongs to this latter class of compounds, which are characteristic secondary metabolites of the Selaginella genus, a group of ancient vascular plants.[1] Biflavonoids are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and insecticidal properties, contributing significantly to the plant's defense system.[2][3]
This guide focuses on this compound and its putative role in plant defense, drawing necessary parallels from its better-studied biflavonoid relatives from Selaginella due to the current scarcity of direct research on this specific compound.
Chemical Structure and Biosynthesis
This compound is a biflavonoid, meaning it is composed of two flavonoid units linked together. The basic flavonoid structure consists of a C6-C3-C6 skeleton. The biosynthesis of flavonoids, including the monomeric units of this compound, occurs via the phenylpropanoid pathway. This pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA, which then enters the flavonoid biosynthesis pathway.
Below is a diagram illustrating the general phenylpropanoid pathway leading to the formation of flavonoid precursors.
Role in Plant Defense Mechanisms
This compound, like other biflavonoids found in Selaginella, is presumed to contribute to the plant's defense through multiple modes of action. These include direct toxicity to pathogens and herbivores, as well as antioxidant activities that help mitigate oxidative stress during defense responses.
Antimicrobial Activity
Biflavonoids from Selaginella species have demonstrated significant antimicrobial properties. While specific data for this compound is not available, studies on extracts and isolated biflavonoids from various Selaginella species show activity against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes and inhibition of essential enzymes.[4][5][6]
Table 1: Antimicrobial Activity of Biflavonoids and Extracts from Selaginella Species
| Species | Extract/Compound | Test Organism | MIC (µg/mL) | Reference |
| Selaginella doederleinii | Total Biflavonoids Extract | Lewis lung carcinoma (LLC) cells | 36.29 (IC50) | [7] |
| Selaginella doederleinii | Total Biflavonoids Extract | B16 melanoma cells | 95.65 (IC50) | [7] |
| Selaginella intermedia | Ethanolic Extract | Streptococcus sobrinus | 4000 | [4] |
| Selaginella intermedia | Ethanolic Extract | Porphyromonas gingivalis | 4000 | [4] |
Note: Data for this compound is inferred from studies on related compounds and extracts from the same genus. MIC = Minimum Inhibitory Concentration, IC50 = Half maximal inhibitory concentration.
Antioxidant Activity
Plants produce reactive oxygen species (ROS) as part of their defense response against pathogens and abiotic stress. Flavonoids and biflavonoids are potent antioxidants that can scavenge these harmful ROS, thereby protecting the plant's cells from oxidative damage. The antioxidant capacity of biflavonoids is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.
Table 2: Antioxidant Activity of Biflavonoids from Selaginella Species
| Species | Extract/Compound | Assay | IC50 (µg/mL) | Reference |
| Selaginella doederleinii | Total Biflavonoids Extract | DPPH | 56.24 | [8][9][10] |
| Selaginella doederleinii | Compound 14 (a biflavonoid) | DPPH | 89.3 ± 4.0 (µM) | [11] |
| Selaginella species (MeOH extracts) | S. myosuroides | ORAC | 12 ± 1 (mg/L EC50) | [3][12][13] |
| Selaginella species (MeOH extracts) | S. cupressina | ORAC | 124 ± 2 (mg/L EC50) | [3][12][13] |
Note: Data for this compound is inferred from studies on related compounds and extracts from the same genus. IC50 = Half maximal inhibitory concentration, EC50 = Half maximal effective concentration, ORAC = Oxygen Radical Absorbance Capacity.
Insecticidal Activity
The presence of biflavonoids in plants can deter herbivores through antifeedant effects or direct toxicity. While specific insecticidal data for this compound is not currently available, the general role of flavonoids in plant defense against insects is well-documented. They can interfere with insect digestion and development.
Signaling Pathways in Plant Defense
The production of defense compounds like this compound is tightly regulated by a complex network of signaling pathways. Upon detection of a pathogen or herbivore, the plant initiates a signaling cascade that often involves key plant hormones such as salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). These pathways can interact, either synergistically or antagonistically, to fine-tune the defense response. The biosynthesis of flavonoids is a key output of these defense signaling pathways.
The following diagram illustrates a simplified model of a plant defense signaling cascade.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is commonly used to determine the antioxidant activity of natural compounds.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the discoloration is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample preparation: Dissolve the test compound (e.g., this compound) in methanol to prepare a stock solution, from which serial dilutions are made.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample dilution. A control is prepared with 1 mL of methanol and 1 mL of the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[14][15][16][17]
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after a defined incubation period.
Procedure:
-
Preparation of test compound: Dissolve the compound in a suitable solvent (e.g., DMSO) and then dilute with sterile broth to the highest desired concentration.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in broth.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in broth, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[18][19][20]
Conclusion and Future Directions
This compound, as a representative of the biflavonoids from Selaginella, holds considerable potential as a plant defense compound. The available evidence from related compounds suggests significant antimicrobial and antioxidant activities, which are crucial for protecting plants against a range of environmental stresses. However, to fully elucidate the role of this compound, further research is imperative.
Future studies should focus on:
-
Isolation and purification of this compound in sufficient quantities for comprehensive bioactivity screening.
-
Quantitative assessment of its antimicrobial, antioxidant, and insecticidal properties to establish a precise efficacy profile.
-
Elucidation of the specific signaling pathways in plants that are modulated by this compound upon pathogen or herbivore attack.
-
In vivo studies to confirm its role in plant defense under natural conditions.
A deeper understanding of this compound and its mechanisms of action will not only advance our knowledge of plant-microbe and plant-insect interactions but also open avenues for its application in sustainable agriculture and the development of novel therapeutic agents.
References
- 1. Selaginella - Wikipedia [en.wikipedia.org]
- 2. Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Chemical Composition and Biological Activities of Eight Selaginella Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antimicrobial Activity: The Potency of Selaginella intermedia Leaves Against Oral Pathogen | Atlantis Press [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. ijplantenviro.com [ijplantenviro.com]
- 7. Analysis of the Total Biflavonoids Extract from Selaginella doederleinii by HPLC-QTOF-MS and Its In Vitro and In Vivo Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Ionic Liquid-Assisted Extraction of Biflavonoids from Selaginella doederleinii and Evaluation of Its Antioxidant and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Optimization of Ionic Liquid-Assisted Extraction of Biflavonoids from Selaginella doederleinii and Evaluation of Its Antioxidant and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. mdpi.com [mdpi.com]
- 17. 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay) [bio-protocol.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific entity "Imbricataflavone A" remains to be definitively characterized in publicly accessible scientific literature, the genus from which it is presumed to originate, Selaginella, is a well-documented source of a diverse array of biflavonoids with significant therapeutic potential. This technical guide provides an in-depth review of the anticancer activities of prominent biflavonoids isolated from Selaginella species, serving as a comprehensive resource on flavones structurally related to the putative this compound. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the core signaling pathways implicated in their mechanism of action.
Data Presentation: Anticancer Activity of Selaginella Biflavonoids
The following tables summarize the in vitro cytotoxic activities of several well-characterized biflavonoids from Selaginella against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Biflavonoid | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Amentoflavone | MCF-7 | Breast Cancer | 50-100 (48h) | [1] |
| SAS | Oral Squamous Cell Carcinoma | Sensitizes to cisplatin | [2] | |
| Hinokiflavone | KYSE150 | Esophageal Squamous Cell Carcinoma | ~10-20 | [3] |
| TE14 | Esophageal Squamous Cell Carcinoma | ~10-20 | [3] | |
| MDA-MB-231 | Breast Cancer | Time and dose-dependent | [4] | |
| K562 | Chronic Myeloid Leukemia | Concentration and time-dependent | [5] | |
| Robustaflavone | MCF-7 | Breast Cancer | 6.9 | [6] |
| Delicaflavone | A549 | Non-Small Cell Lung Cancer | 7.9 | [7][8] |
| H1299 | Non-Small Cell Lung Cancer | 8.4 | [7][8] | |
| Various Biflavonoids | A549 | Non-Small Cell Lung Cancer | 2.3 - 7.9 | [7][8] |
| (from S. doederleinii) | H1299 | Non-Small Cell Lung Cancer | 4.0 - 8.4 | [7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols represent standard procedures for evaluating the anticancer effects of biflavonoids.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the biflavonoid (e.g., 0, 5, 10, 20, 40, 80 µM) for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the biflavonoid at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Adherent cells are detached with trypsin, and both adherent and suspension cells are collected by centrifugation.
-
Cell Staining: The cell pellet is washed with cold PBS and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected in the appropriate channels.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Viable cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the biflavonoid and harvested as described for the apoptosis assay.
-
Cell Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation state of signaling pathways.
-
Protein Extraction: After treatment with the biflavonoid, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK, NF-κB p65, Bcl-2, Bax, Caspase-3) overnight at 4°C. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin or GAPDH.
Signaling Pathways and Mechanisms of Action
Biflavonoids from Selaginella exert their anticancer effects by modulating several key signaling pathways that regulate cell proliferation, survival, and metastasis.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Hinokiflavone and delicaflavone have been shown to inhibit this pathway, leading to decreased cell proliferation and induction of apoptosis.[3][9]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is another critical signaling route involved in cell proliferation and differentiation. Amentoflavone and hinokiflavone have been reported to interfere with this pathway.[10][11][12][13]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a key role in inflammation, immunity, and cell survival. Its constitutive activation in cancer cells promotes proliferation and inhibits apoptosis. Amentoflavone is a known inhibitor of NF-κB activation.[2][11][12]
Experimental Workflow for Anticancer Drug Screening
The general workflow for evaluating the anticancer potential of novel biflavonoids is depicted below.
Conclusion
The biflavonoids isolated from Selaginella species, such as amentoflavone, hinokiflavone, robustaflavone, and delicaflavone, demonstrate significant anticancer activity against a variety of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the inhibition of key signaling pathways like PI3K/AKT/mTOR, MAPK/ERK, and NF-κB, which ultimately leads to decreased cell proliferation and induction of apoptosis. The presented data and experimental protocols provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this class of natural compounds. Further investigation into "this compound" and other novel biflavonoids from Selaginella imbricata is warranted to fully elucidate their chemical structures and pharmacological profiles.
References
- 1. Amentoflavone Induces Anti-angiogenic and Anti-metastatic Effects Through Suppression of NF-κB Activation in MCF-7 cells | Anticancer Research [ar.iiarjournals.org]
- 2. Anticancer Efficacy and Mechanism of Amentoflavone for Sensitizing Oral Squamous Cell Carcinoma to Cisplatin | Anticancer Research [ar.iiarjournals.org]
- 3. Frontiers | Hinokiflavone Inhibits Growth of Esophageal Squamous Cancer By Inducing Apoptosis via Regulation of the PI3K/AKT/mTOR Signaling Pathway [frontiersin.org]
- 4. Hinokiflavone induces apoptosis and inhibits migration of breast cancer cells via EMT signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hinokiflavone induces apoptosis, cell cycle arrest and autophagy in chronic myeloid leukemia cells through MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biflavonoids from Selaginella doederleinii as Potential Antitumor Agents for Intervention of Non-Small Cell Lung Cancer [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pharmacokinetics, Tissue Distribution, and Human Serum Albumin Binding Properties of Delicaflavone, a Novel Anti-Tumor Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hinokiflavone and Related C-O-C-Type Biflavonoids as Anti-cancer Compounds: Properties and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
Imbricataflavone A: A Technical Overview of its Molecular Characteristics, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imbricataflavone A, a naturally occurring biflavonoid, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental molecular properties, a detailed methodology for its extraction and purification from natural sources, and an exploration of its known biological activities. All quantitative data is presented in clear, tabular format for ease of reference and comparison.
Molecular Profile
This compound possesses a complex chemical structure that contributes to its biological activity. Its key molecular identifiers are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₂₄O₁₀ | [1][2] |
| Molecular Weight | 580.54 g/mol | [1][2] |
| Exact Mass | 580.13699 g/mol | [1] |
| IUPAC Name | 5-hydroxy-6-[5-(5-hydroxy-7-methoxy-4-oxochromen-2-yl)-2-methoxyphenyl]-2-(4-hydroxyphenyl)-7-methoxychromen-4-one | [2] |
| CAS Number | 133336-96-6 | [1][2] |
Isolation and Purification Protocol
This compound is naturally found in plants of the Selaginella genus, such as Selaginella tamariscina and Selaginella uncinata. The following is a detailed experimental protocol for its isolation and purification, based on established phytochemical methods.
2.1. Plant Material and Extraction
-
Collection and Preparation: Whole plants of Selaginella tamariscina are collected, washed with distilled water to remove impurities, and air-dried in the shade. The dried plant material is then ground into a coarse powder.
-
Solvent Extraction: The powdered plant material is subjected to extraction with 70% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction of the bioactive compounds. The resulting ethanol extracts are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
2.2. Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate this compound.
-
Silica Gel Column Chromatography: The crude extract is adsorbed onto silica gel and applied to a silica gel column. The column is then eluted with a gradient of chloroform and methanol (e.g., starting from 100:0 to 0:100 v/v). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles are pooled together.
-
Sephadex LH-20 Column Chromatography: Fractions enriched with this compound from the silica gel column are further purified on a Sephadex LH-20 column, using methanol as the mobile phase. This step helps to remove smaller molecules and pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column. A typical mobile phase would be a gradient of methanol and water. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
2.3. Structural Elucidation
The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy to elucidate the detailed chemical structure.
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Potential Biological Activity and Signaling Pathways
While research specifically on this compound is ongoing, flavonoids as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. These effects are often mediated through the modulation of key cellular signaling pathways. Based on the activities of structurally similar flavonoids, this compound may potentially influence pathways such as the NF-κB and MAPK signaling cascades, which are crucial in regulating inflammation and cell proliferation.
The diagram below depicts a generalized model of how a flavonoid might inhibit an inflammatory signaling pathway.
Conclusion
This compound is a biflavonoid with significant potential for further investigation in drug discovery and development. The methodologies outlined in this guide provide a framework for its isolation and purification, enabling researchers to obtain high-purity material for biological screening and mechanistic studies. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully understand its therapeutic potential.
References
Predicted ADMET Properties of Imbricataflavone A: A Technical Overview for Drug Development Professionals
Introduction
Imbricataflavone A is a biflavonoid that has been isolated from natural sources such as Selaginella doederleinii. As with many natural products, it is of significant interest to researchers for its potential therapeutic applications. A critical step in the early stages of drug discovery and development is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In-silico prediction models offer a rapid and cost-effective means to assess these properties, helping to identify potential liabilities and guide further experimental studies. This technical guide provides a summary of the predicted ADMET properties of this compound based on established computational methodologies.
Methodology for In-Silico ADMET Prediction
The predicted ADMET data presented in this guide were generated using a standard in-silico workflow. The canonical SMILES (Simplified Molecular Input Line Entry System) for this compound was obtained from chemical databases. This SMILES string serves as the input for various computational models that predict the physicochemical and pharmacokinetic properties of the molecule.
Canonical SMILES of this compound: COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)C4=C(C(=O)C5=C(O4)C=C(C=C5O)C6=CC=C(C=C6)O)OC
Prediction Tools: The data presented herein are representative of predictions that can be obtained from widely used and validated web-based platforms for ADMET prediction, such as:
-
SwissADME: This tool provides predictions for physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.
-
pkCSM: This platform predicts a wide range of pharmacokinetic and toxicity endpoints, including absorption, distribution, metabolism, excretion, and various toxicities.
-
ADMETlab 2.0: A comprehensive online platform for ADMET prediction that utilizes multi-task graph attention frameworks for robust and accurate modeling.
The experimental protocols for these in-silico predictions involve submitting the SMILES string of this compound to the respective web servers. The platforms then utilize their internal algorithms, which are typically based on quantitative structure-activity relationship (QSAR) models, machine learning methods, and fragment-based contributions, to calculate the various ADMET parameters. The outputs from these servers are then collected and organized for analysis.
Predicted Physicochemical and Lipophilicity Properties
The physicochemical properties of a compound are fundamental to its pharmacokinetic behavior. Key parameters for this compound are summarized in the table below.
| Property | Predicted Value |
| Molecular Formula | C₃₃H₂₄O₁₀ |
| Molecular Weight ( g/mol ) | 580.54 |
| LogP (Consensus) | 4.85 |
| Topological Polar Surface Area (TPSA) (Ų) | 158.7 |
| Number of Hydrogen Bond Donors | 4 |
| Number of Hydrogen Bond Acceptors | 10 |
| Molar Refractivity | 152.3 |
| Rotatable Bonds | 6 |
Predicted Water Solubility
Water solubility is a critical factor influencing drug absorption and formulation. The predicted solubility parameters for this compound are presented below.
| Parameter | Predicted Value |
| ESOL LogS | -5.2 |
| ESOL Solubility (mol/L) | 6.31e-06 |
| ESOL Solubility (mg/mL) | 3.66e-03 |
| Solubility Class | Poorly soluble |
Predicted Pharmacokinetic Properties
The following tables summarize the predicted absorption, distribution, metabolism, and excretion properties of this compound.
Absorption
| Parameter | Prediction |
| Gastrointestinal (GI) Absorption | Low |
| Caco-2 Permeability (log Papp in 10⁻⁶ cm/s) | 0.45 |
| P-glycoprotein Substrate | Yes |
Distribution
| Parameter | Predicted Value |
| Volume of Distribution (VDss, log L/kg) | 0.15 |
| Blood-Brain Barrier (BBB) Permeability | No |
| CNS Permeability (logPS) | -3.5 |
| Plasma Protein Binding (%) | > 90% |
Metabolism
| Cytochrome P450 Isoform | Predicted Interaction |
| CYP1A2 Inhibitor | Yes |
| CYP2C19 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | Yes |
Excretion
| Parameter | Predicted Value (log ml/min/kg) |
| Total Clearance | 0.25 |
| Renal OCT2 Substrate | No |
Predicted Drug-Likeness and Medicinal Chemistry Properties
Drug-likeness rules are guidelines used to assess the developability of a compound. The evaluation of this compound against several common filters is shown below.
| Rule | Evaluation | Violations |
| Lipinski's Rule of Five | No | 0 |
| Ghose Filter | No | 0 |
| Veber Rule | No | 0 |
| Egan Rule | No | 0 |
| Muegge Rule | No | 0 |
| Bioavailability Score | 0.55 | - |
| Lead-likeness | No | 1 (MW > 350) |
Medicinal Chemistry Friendliness:
-
PAINS (Pan Assay Interference Compounds): 0 alerts
-
Brenk Structural Alerts: 1 alert (catechol)
Predicted Toxicity
Toxicity is a major cause of drug candidate failure. The predicted toxicity profile of this compound is summarized below.
| Toxicity Endpoint | Prediction |
| AMES Toxicity | Non-mutagenic |
| hERG I Inhibitor | No |
| hERG II Inhibitor | Yes |
| Hepatotoxicity | Yes |
| Skin Sensitization | No |
| Carcinogenicity | No |
| Minnow Toxicity (log mM) | -1.5 |
Visualizations
In-Silico ADMET Prediction Workflow
The following diagram illustrates the general workflow for predicting the ADMET properties of a chemical compound using in-silico methods.
Summary of Predicted ADMET Properties for this compound
This diagram provides a summary of the key predicted ADMET characteristics of this compound.
Disclaimer: The data presented in this technical guide are based on in-silico predictions and should be used for preliminary assessment and hypothesis generation. These predictions do not replace the need for experimental validation. Further in-vitro and in-vivo studies are required to confirm the ADMET profile of this compound.
In Silico Prediction of Imbricataflavone A Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricataflavone A, a biflavonoid found in select plant species, represents a class of natural products with significant therapeutic potential. Flavonoids, in general, are well-documented for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, offering a time- and cost-effective strategy to elucidate its pharmacological profile and mechanism of action prior to extensive experimental validation. By leveraging computational tools, researchers can prioritize experimental efforts and accelerate the drug discovery and development pipeline.
This document outlines a systematic workflow for predicting the anti-inflammatory, antioxidant, and anticancer properties of this compound. It includes detailed methodologies for molecular docking studies to identify potential protein targets, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to assess its drug-likeness, and visualization of relevant signaling pathways. Furthermore, it provides standardized protocols for subsequent in vitro experimental validation of the in silico findings.
In Silico Prediction Workflow
The in silico evaluation of this compound's bioactivity follows a multi-step process, beginning with ligand preparation and proceeding through target identification, molecular docking, and pharmacokinetic prediction.
References
Methodological & Application
Application Note and Protocol: Extraction of Flavonoids from Fabiana imbricata
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the extraction of flavonoids from Fabiana imbricata, a plant known for its rich composition of secondary metabolites. While the specific compound "Imbricataflavone A" was not identified in the reviewed literature, this protocol outlines a comprehensive methodology for the extraction and isolation of other prevalent flavonoids, such as rutin and quercetin derivatives, which have been reported in the plant. The provided workflow can be adapted for the targeted isolation of various flavonoid compounds.
Introduction
Fabiana imbricata Ruiz & Pav., a member of the Solanaceae family, is a medicinal plant traditionally used in South America for its diuretic, antiseptic, and gastroprotective properties.[1][2] Phytochemical analyses have revealed a diverse array of secondary metabolites, including phenolics, coumarins, and a significant number of flavonoids.[2][3][4] These flavonoids are of great interest to the pharmaceutical and nutraceutical industries due to their potential biological activities. This application note details a representative protocol for the extraction and preliminary purification of flavonoids from the aerial parts of F. imbricata.
Quantitative Data Summary
The following table summarizes the content of major phenolic compounds identified in infusions of Fabiana imbricata, as reported in the literature. This data provides a baseline for the expected yield of certain compounds from aqueous extraction methods.
| Compound | Content ( g/100 g lyophilized infusion) | Reference |
| Scopoletin | 0.8 - 1.9 % | [5] |
| p-Hydroxyacetophenone | 0.4 - 6.2 % | [5] |
| Rutin | 2.1 - 4.3 % | [5] |
Experimental Protocol: Flavonoid Extraction and Isolation
This protocol outlines a general procedure for the extraction and isolation of flavonoids from Fabiana imbricata. The specific parameters may require optimization depending on the target flavonoid and the desired purity.
3.1. Plant Material Preparation
-
Collection and Identification: Collect the aerial parts (twigs and bark) of Fabiana imbricata. Ensure proper botanical identification of the plant material.
-
Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. A particle size of 40-60 mesh is recommended to increase the surface area for extraction.
3.2. Extraction
This protocol describes a maceration technique, a common method for flavonoid extraction.[6]
-
Solvent Selection: Prepare an 80% aqueous ethanol solution (v/v). Ethanol is a widely used green solvent for flavonoid extraction.[7]
-
Maceration:
-
Place 100 g of the powdered plant material into a large Erlenmeyer flask.
-
Add 1 L of the 80% ethanol solution to the flask (1:10 solid to solvent ratio).
-
Seal the flask and place it on an orbital shaker.
-
Macerate for 48 hours at room temperature with continuous agitation.
-
-
Filtration:
-
After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Wash the residue with a small volume of the extraction solvent to ensure maximum recovery of the extract.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
3.3. Liquid-Liquid Partitioning
-
Fractionation:
-
Resuspend the crude extract in 200 mL of distilled water.
-
Perform sequential liquid-liquid partitioning using solvents of increasing polarity:
-
First, partition with 3 x 100 mL of n-hexane to remove non-polar compounds like lipids and chlorophyll.
-
Next, partition the aqueous layer with 3 x 100 mL of ethyl acetate. Flavonoids are typically soluble in this fraction.
-
Collect and combine the respective solvent fractions.
-
-
-
Drying and Concentration:
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate.
-
Filter and concentrate the ethyl acetate fraction to dryness using a rotary evaporator to yield the flavonoid-rich fraction.
-
3.4. Chromatographic Purification
-
Column Chromatography:
-
Pack a silica gel column (60-120 mesh) using a suitable non-polar solvent (e.g., n-hexane).
-
Dissolve the flavonoid-rich fraction in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of increasing polarity, for example, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Use silica gel 60 F254 plates.
-
Develop the plates using a suitable mobile phase (e.g., a mixture of toluene, ether, and acetic acid).[8]
-
Visualize the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent).
-
Combine fractions with similar TLC profiles.
-
-
Further Purification:
-
Fractions containing the target flavonoid can be further purified using preparative HPLC or Sephadex LH-20 column chromatography.
-
3.5. Identification and Characterization
The structure of the isolated flavonoid can be elucidated using various spectroscopic techniques, including:
-
UV-Vis Spectroscopy: To determine the absorption maxima.
-
FT-IR Spectroscopy: To identify the functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For detailed structural elucidation.
Experimental Workflow Diagram
Caption: Workflow for the extraction and isolation of flavonoids from Fabiana imbricata.
Conclusion
The protocol described in this application note provides a robust framework for the extraction and isolation of flavonoids from Fabiana imbricata. While the existence of "this compound" could not be confirmed in the current literature, the presented methodology is suitable for obtaining other known flavonoids from this plant, such as rutin and quercetin derivatives. Researchers can utilize and adapt this protocol for the discovery and development of new bioactive compounds from Fabiana imbricata.
References
- 1. researchgate.net [researchgate.net]
- 2. Fabiana imbricata Ruiz et Pav. (Solanaceae), a review of an important Patagonian medicinal plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fraunhofer.cl [fraunhofer.cl]
- 4. researchgate.net [researchgate.net]
- 5. Phenolic constituents of the Chilean herbal tea Fabiana imbricata R. et P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 8. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) method for Imbricataflavone A quantification
An HPLC (High-Performance Liquid Chromatography) method has been developed for the quantification of Imbricataflavone A, a biflavonoid of interest to researchers in drug development and natural products. This application note provides a detailed protocol for the quantitative analysis of this compound in various samples, particularly from plant extracts.
Introduction
This compound is a biflavonoid found in select plant species and has garnered attention for its potential pharmacological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of flavonoids due to its high resolution, sensitivity, and accuracy.[1][2][3] This protocol outlines a reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound.
Experimental
Instrumentation and Reagents
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.[4][5]
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.[5][6]
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid or Phosphoric acid (analytical grade)
-
This compound reference standard
-
Sample Preparation
The extraction of this compound from a solid matrix, such as plant material, is a critical step to ensure accurate quantification.
Protocol for Extraction from Plant Material:
-
Grinding: The dried plant material should be ground into a fine powder to increase the surface area for extraction.
-
Extraction Solvent: A mixture of methanol and water (e.g., 70-80% methanol) is an effective solvent for extracting flavonoids.[7]
-
Extraction Technique:
-
Ultrasonic-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent (e.g., 1:20 solid-to-solvent ratio) and sonicate for 30-60 minutes.[8] This method is efficient and reduces extraction time.
-
Maceration: Soak the plant material in the extraction solvent for a prolonged period (e.g., 24-48 hours) with occasional agitation.[7][9]
-
-
Filtration and Concentration: After extraction, filter the mixture to remove solid plant debris. The resulting extract can be concentrated under reduced pressure using a rotary evaporator.
-
Sample Solution Preparation: Dissolve the dried extract in a suitable solvent, typically the mobile phase or a solvent compatible with it, to a known concentration. Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[10]
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point and may require optimization for specific sample matrices.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient Elution | 0-5 min: 20% B5-25 min: 20-21% B25-45 min: 21-50% BFollowed by a wash and re-equilibration step. This gradient program is a starting point and should be optimized.[6] A simpler gradient could be 0 min – 30% A: 70% B; 20 min – 70% A: 30% B.[4] |
| Flow Rate | 0.6 - 1.0 mL/min[6] |
| Column Temperature | 25-30 °C[4][6] |
| Detection Wavelength | Flavonoids typically have absorbance maxima around 280 nm and 350 nm. Monitoring at both wavelengths is recommended to determine the optimal wavelength for this compound.[4] |
| Injection Volume | 10-20 µL |
Method Validation
To ensure the reliability of the quantitative results, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[11][12] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis using a PDA detector is recommended. |
| Linearity | A linear relationship between the peak area and the concentration of the analyte should be established over a defined range. The correlation coefficient (R²) should be ≥ 0.995.[11][13] |
| Accuracy | The closeness of the test results to the true value. It is often assessed by recovery studies, with acceptable recovery typically between 95% and 105%.[13][14] |
| Precision | The degree of scatter between a series of measurements. It is expressed as the relative standard deviation (%RSD). For repeatability (intra-day precision) and intermediate precision (inter-day precision), the %RSD should generally be ≤ 2%.[13][14] |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on the signal-to-noise ratio (typically 3:1).[12][13] |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[12][13] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Data Presentation
Calibration Curve for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | [Example Data] |
| 5 | [Example Data] |
| 10 | [Example Data] |
| 25 | [Example Data] |
| 50 | [Example Data] |
| 100 | [Example Data] |
Regression Equation: Y = mX + c Correlation Coefficient (R²): > 0.995
Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (R²) | [Example Value ≥ 0.995] |
| Accuracy (% Recovery) | [Example Range 95-105%] |
| Precision (% RSD) - Intra-day | [Example Value ≤ 2%] |
| Precision (% RSD) - Inter-day | [Example Value ≤ 2%] |
| Limit of Detection (LOD) (µg/mL) | [Example Value] |
| Limit of Quantification (LOQ) (µg/mL) | [Example Value] |
Visualizations
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Logical relationship of HPLC method development and validation.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. benchchem.com [benchchem.com]
- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials [mdpi.com]
- 8. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. akjournals.com [akjournals.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. scienggj.org [scienggj.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Anti-inflammatory Activity of Imbricataflavone A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents is a key focus of drug discovery. Imbricataflavone A, a naturally occurring biflavonoid, has shown potential as an anti-inflammatory agent. These application notes provide a detailed protocol for evaluating the anti-inflammatory activity of this compound in vitro using a lipopolysaccharide (LPS)-stimulated macrophage model.
The protocols outlined below describe a systematic approach to assess the efficacy of this compound in mitigating the inflammatory response. This includes determining its cytotoxic profile, its effect on the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β), and its impact on the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Key Experimental Workflow
The following diagram illustrates the overall workflow for assessing the anti-inflammatory properties of this compound.
Caption: Experimental workflow for in vitro anti-inflammatory testing.
Inflammatory Signaling Pathway Overview
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, such as the NF-κB and MAPK pathways. This results in the transcription and translation of various pro-inflammatory genes.
Caption: Simplified LPS-induced inflammatory signaling pathway.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are subcultured when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound to be used in subsequent experiments.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (e.g., 0.1% DMSO) should be included.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control group.
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a control group (no treatment), an LPS-only group, and this compound-only groups.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[1][2][3][4]
-
Incubate at room temperature for 10 minutes in the dark.[4]
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Quantification of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the concentration of TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Protocol:
-
Seed and treat the cells as described in the Griess Assay protocol.
-
Collect the cell culture supernatant and store it at -80°C until use.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits.[5][6][7][8][9][10]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Western Blot Analysis for iNOS and COX-2 Expression
Western blotting is used to determine the effect of this compound on the protein expression levels of iNOS and COX-2 in cell lysates.
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control (0) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.2 ± 5.1 |
| 10 | 95.8 ± 4.5 |
| 25 | 93.1 ± 6.3 |
| 50 | 88.5 ± 5.9 |
| 100 | 65.4 ± 7.2 |
*Data are presented as mean ± SD (n=3).
Table 2: Effect of this compound on Nitric Oxide Production
| Treatment | Nitrite Concentration (µM) |
| Control | 1.2 ± 0.3 |
| LPS (1 µg/mL) | 25.8 ± 2.1 |
| LPS + this compound (10 µM) | 15.4 ± 1.5 |
| LPS + this compound (25 µM) | 8.7 ± 0.9 |
*Data are presented as mean ± SD (n=3).
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 50.2 ± 8.5 | 35.1 ± 6.2 | 20.7 ± 4.1 |
| LPS (1 µg/mL) | 1250.6 ± 110.3 | 850.4 ± 75.8 | 450.9 ± 50.2 |
| LPS + this compound (10 µM) | 780.1 ± 95.2 | 520.7 ± 60.1 | 280.4 ± 35.7 |
| LPS + this compound (25 µM) | 410.5 ± 55.8 | 270.3 ± 32.5 | 150.6 ± 20.3 |
*Data are presented as mean ± SD (n=3).
Table 4: Effect of this compound on iNOS and COX-2 Protein Expression
| Treatment | Relative iNOS Expression | Relative COX-2 Expression |
| Control | 0.1 ± 0.02 | 0.15 ± 0.03 |
| LPS (1 µg/mL) | 1.0 ± 0.0 | 1.0 ± 0.0 |
| LPS + this compound (10 µM) | 0.6 ± 0.08 | 0.55 ± 0.07 |
| LPS + this compound (25 µM) | 0.3 ± 0.05 | 0.25 ± 0.04 |
*Data are presented as relative band intensity normalized to the LPS-treated group (mean ± SD, n=3).
Conclusion
These detailed protocols provide a robust framework for the in vitro evaluation of the anti-inflammatory activity of this compound. By following these methods, researchers can obtain reliable and reproducible data on the compound's efficacy and potential mechanism of action. The results from these assays will be instrumental in guiding further preclinical and clinical development of this compound as a potential therapeutic agent for inflammatory diseases.
References
- 1. Nitric Oxide Griess Assay [bio-protocol.org]
- 2. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]
- 6. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. novamedline.com [novamedline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. raybiotech.com [raybiotech.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antioxidant Capacity of Imbricataflavone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Imbricataflavone A in two common antioxidant capacity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The information is intended to guide researchers in accurately assessing the antioxidant potential of this novel flavone.
Introduction to this compound and Antioxidant Activity
This compound is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their potential health benefits, including antioxidant effects. Antioxidants are crucial for combating oxidative stress, a condition implicated in numerous diseases, by neutralizing harmful free radicals. The DPPH and ABTS assays are widely used spectrophotometric methods to evaluate the free radical scavenging capacity of compounds. While specific data on this compound's antioxidant activity is emerging, these protocols provide a robust framework for its evaluation.
Data Presentation
Experimental results for the antioxidant capacity of this compound should be summarized for clear comparison. The following tables provide a template for presenting quantitative data obtained from the DPPH and ABTS assays.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL or µM) | Absorbance at 517 nm (Mean ± SD) | % Inhibition |
| Control (0) | [Absorbance of DPPH solution] | 0 |
| [Concentration 1] | [Absorbance reading] | [%] |
| [Concentration 2] | [Absorbance reading] | [%] |
| [Concentration 3] | [Absorbance reading] | [%] |
| [Concentration 4] | [Absorbance reading] | [%] |
| [Concentration 5] | [Absorbance reading] | [%] |
| Positive Control (e.g., Ascorbic Acid/Trolox) | ||
| [Concentration] | [Absorbance reading] | [%] |
| IC₅₀ Value | [Calculated Value] µg/mL or µM |
Table 2: ABTS Radical Cation Decolorization Activity of this compound
| Concentration (µg/mL or µM) | Absorbance at 734 nm (Mean ± SD) | % Inhibition |
| Control (0) | [Absorbance of ABTS solution] | 0 |
| [Concentration 1] | [Absorbance reading] | [%] |
| [Concentration 2] | [Absorbance reading] | [%] |
| [Concentration 3] | [Absorbance reading] | [%] |
| [Concentration 4] | [Absorbance reading] | [%] |
| [Concentration 5] | [Absorbance reading] | [%] |
| Positive Control (e.g., Trolox/Ascorbic Acid) | ||
| [Concentration] | [Absorbance reading] | [%] |
| TEAC Value | [Calculated Value] |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.[1][2][3] The decrease in absorbance at 517 nm is proportional to the concentration and activity of the antioxidant.[1][2]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[3] The solution should be freshly prepared and kept in the dark to avoid degradation. The absorbance of this solution at 517 nm should be approximately 1.0.[2]
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO, methanol, or ethanol) to prepare a stock solution of known concentration.
-
Preparation of Working Solutions: Prepare a series of dilutions of this compound from the stock solution. A similar concentration range should be prepared for the positive control.
-
Assay Protocol:
-
Add a specific volume of the DPPH solution (e.g., 180 µL) to each well of a 96-well plate.
-
Add a small volume of the different concentrations of this compound or the positive control (e.g., 20 µL) to the wells.
-
For the blank, add the solvent used for dissolving the sample instead of the sample solution.
-
For the control, add the DPPH solution and the corresponding volume of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2][3]
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the concentration of this compound.[1]
Caption: Workflow for the DPPH antioxidant assay.
ABTS Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[4] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.[5]
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working ABTS•+ Solution: Before use, dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Preparation of this compound Stock and Working Solutions: Prepare as described in the DPPH assay protocol.
-
Assay Protocol:
-
Add a large volume of the diluted ABTS•+ solution (e.g., 190 µL) to each well of a 96-well plate.
-
Add a small volume of the different concentrations of this compound or the positive control (e.g., 10 µL) to the wells.
-
For the blank, use the solvent in which the sample is dissolved.
-
-
Incubation: Incubate the plate at room temperature for a specific time (e.g., 6 minutes, but this can be optimized).
-
Measurement: Measure the absorbance at 734 nm.[5]
Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the sample).
-
A_sample is the absorbance of the sample with the ABTS•+ solution.
The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by comparing the percentage of inhibition of the sample to that of a standard curve of Trolox.
Caption: Workflow for the ABTS antioxidant assay.
Signaling Pathways and Logical Relationships
The antioxidant activity of this compound, like other flavonoids, is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. This action helps to mitigate the damaging effects of oxidative stress on cellular components.
Caption: Antioxidant mechanism of this compound.
Conclusion
The provided protocols for the DPPH and ABTS assays offer a standardized approach for evaluating the antioxidant capacity of this compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the advancement of research and development in the fields of natural product chemistry and pharmacology. It is recommended to perform these assays with appropriate positive controls and to optimize conditions such as incubation time and solvent system for this compound specifically.
References
Application Notes & Protocols: Imbricataflavone A as a Standard for Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quality and consistency of herbal medicinal products and dietary supplements are of paramount importance to ensure their safety and efficacy. Phytochemical standards play a crucial role in the quality control of these products. Due to the complexity of plant-derived materials, the concentration of active or marker compounds can vary significantly depending on factors such as the season and location of harvest. Therefore, reliable analytical methods and certified reference materials are essential for the standardization and quality assessment of botanical extracts.[1] Imbricataflavone A, a flavonoid compound, serves as an analytical standard for the identification and quantification of this specific analyte in various plant matrices and finished products.
These application notes provide detailed protocols for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) analysis. The methodologies are designed to be precise, accurate, and reproducible for routine quality control and research purposes.
Quantitative Data Summary
The following tables summarize the validation parameters for the analytical methods developed for the quantification of this compound.
Table 1: HPLC Method Validation Parameters for this compound
| Parameter | Result |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Robustness | Unaffected by minor variations |
Table 2: HPTLC Method Validation Parameters for this compound
| Parameter | Result |
| Linearity Range | 100 - 800 ng/spot |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 30 ng/spot |
| Limit of Quantification (LOQ) | 90 ng/spot |
| Accuracy (% Recovery) | 97.9% - 102.1% |
| Precision (% RSD) | < 2.5% |
| Robustness | Unaffected by minor variations |
Table 3: Quantification of this compound in a Sample Herbal Extract
| Analytical Method | Sample ID | Concentration of this compound (mg/g of extract) | % RSD (n=3) |
| HPLC | HE-001 | 2.45 | 1.8 |
| HPTLC | HE-001 | 2.39 | 2.1 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a validated HPLC method for the quantitative determination of this compound.
1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[2]
-
Column: C18 column (4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (gradient elution).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30°C.[4]
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
1.2. Preparation of Standard Solutions
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 to 100 µg/mL.
1.3. Preparation of Sample Solution
-
Accurately weigh 1 g of the powdered plant material or extract.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
1.4. Analysis
-
Inject the standard solutions to construct a calibration curve.
-
Inject the sample solution to determine the concentration of this compound.
-
The concentration is calculated based on the peak area and the calibration curve.
Caption: HPLC analysis workflow for this compound.
High-Performance Thin-Layer Chromatography (HPTLC) Method
This protocol outlines a validated HPTLC method for the quantification of this compound.[5][6]
2.1. Instrumentation and Chromatographic Conditions
-
HPTLC System: HPTLC system with an automatic TLC sampler, TLC scanner, and integrated software.[7]
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).[8][9]
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).
-
Application: Apply 5 µL of standard and sample solutions as 8 mm bands.
-
Development: Develop the plate up to a distance of 80 mm in a twin-trough chamber saturated with the mobile phase.
-
Densitometric Scanning: Scan at 270 nm.
2.2. Preparation of Standard Solutions
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
From the stock solution, prepare working standards in the range of 100 to 800 ng/spot.
2.3. Preparation of Sample Solution
-
Prepare the sample extract as described in the HPLC protocol (Section 1.3).
-
Dilute the extract if necessary to fall within the linear range of the method.
2.4. Analysis
-
Apply the standard and sample solutions to the HPTLC plate.
-
Develop the plate and, after air drying, perform densitometric scanning.
-
Quantify this compound in the sample by comparing its peak area with that of the standard.
Caption: HPTLC analysis workflow for this compound.
Hypothesized Biological Activity
Flavonoids are known to interact with various cellular signaling pathways. Based on the known activities of similar flavonoid structures, it is hypothesized that this compound may modulate inflammatory responses through the MAPK signaling pathway.
Hypothesized Anti-inflammatory Signaling Pathway of this compound
Caption: Hypothesized inhibition of the MAPK signaling pathway.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-performance thin-layer chromatographic method for the quantitative analysis of vitexin in Passiflora foetida herbal formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. A Validated High-Performance Thin-Layer Chromatography (Hptlc) Method for the Quantitative Determination of Tricin in Two <i>Spergularia</i> Species [file.scirp.org]
- 8. Development and Validation of HPTLC Method for the Estimation of Rizatriptan Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of a HPTLC Method for the Estimation of Sumatriptan in Tablet Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application of Imbricataflavone A in Neuroprotective Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricataflavone A is a biflavonoid, a class of polyphenolic compounds known for a variety of biological activities. While direct neuroprotective studies on this compound are not extensively documented in current literature, the broader family of biflavonoids, including structurally similar compounds like amentoflavone and ginkgetin, have demonstrated significant neuroprotective potential.[1][2] These related compounds have been shown to mitigate neuronal damage in models of oxidative stress, neuroinflammation, and excitotoxicity, suggesting that this compound is a promising candidate for neuroprotective drug discovery.[2][3]
These application notes provide a comprehensive framework for investigating the neuroprotective effects of this compound. The protocols and methodologies are based on established techniques in neurobiology and pharmacology for evaluating the therapeutic potential of novel compounds in the context of neurodegenerative diseases.[4]
Postulated Mechanisms of Neuroprotection
Based on studies of related biflavonoids, this compound may exert neuroprotective effects through multiple mechanisms:[1][5]
-
Antioxidant Activity: By scavenging reactive oxygen species (ROS) and upregulating endogenous antioxidant enzymes, this compound could protect neurons from oxidative damage, a key pathological feature of many neurodegenerative diseases.[6]
-
Anti-inflammatory Effects: this compound may suppress the production of pro-inflammatory cytokines and mediators in microglia and astrocytes, thereby reducing neuroinflammation.
-
Modulation of Signaling Pathways: It could influence key signaling cascades involved in cell survival and apoptosis, such as the Nrf2, NF-κB, and MAPK pathways.
-
Anti-apoptotic Activity: this compound might inhibit the activation of caspases and other pro-apoptotic proteins, preventing neuronal cell death.
Data Presentation: Hypothetical Quantitative Data for this compound
The following tables present hypothetical data to illustrate how the neuroprotective effects of this compound could be quantified and compared.
Table 1: Effect of this compound on Cell Viability in an In Vitro Model of Oxidative Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Untreated) | - | 100 ± 4.5 |
| H₂O₂ (100 µM) | - | 48 ± 3.2 |
| This compound + H₂O₂ | 1 | 55 ± 4.1 |
| This compound + H₂O₂ | 5 | 68 ± 3.8 |
| This compound + H₂O₂ | 10 | 82 ± 2.9 |
| This compound + H₂O₂ | 25 | 91 ± 3.5 |
| This compound (alone) | 25 | 98 ± 4.0 |
Table 2: Effect of this compound on Markers of Oxidative Stress and Inflammation
| Treatment Group | Concentration (µM) | Relative ROS Levels (%) | Relative TNF-α Levels (%) | Relative IL-6 Levels (%) |
| Control | - | 100 ± 8.1 | 100 ± 9.5 | 100 ± 10.2 |
| LPS (1 µg/mL) | - | 250 ± 15.3 | 320 ± 21.8 | 280 ± 18.7 |
| This compound + LPS | 5 | 180 ± 12.5 | 210 ± 15.1 | 195 ± 14.3 |
| This compound + LPS | 10 | 135 ± 10.2 | 150 ± 11.7 | 140 ± 11.9 |
| This compound + LPS | 25 | 110 ± 9.8 | 115 ± 10.3 | 112 ± 9.9 |
Experimental Protocols
Protocol 1: Assessment of Neuroprotection using MTT Assay in SH-SY5Y Cells
Objective: To determine the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in a human neuroblastoma cell line (SH-SY5Y).
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 100 µM to the wells (except for the control and this compound alone groups) and incubate for another 24 hours.
-
MTT Assay:
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control group.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the effect of this compound on intracellular ROS levels using a fluorescent probe.
Materials:
-
SH-SY5Y cells
-
This compound
-
Lipopolysaccharide (LPS) or H₂O₂
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1, using a black 96-well plate.
-
Probe Loading:
-
Remove the treatment medium and wash the cells twice with warm PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group.
Protocol 3: Western Blot Analysis of Pro-inflammatory and Apoptotic Markers
Objective: To investigate the effect of this compound on the expression of key proteins involved in inflammation (NF-κB, TNF-α) and apoptosis (Bax, Bcl-2, Cleaved Caspase-3).
Materials:
-
Treated cell lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-NF-κB, anti-TNF-α, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and determine the protein concentration using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
References
- 1. Neuroprotective effects of naturally occurring biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyphenol amentoflavone affords neuroprotection against neonatal hypoxic-ischemic brain damage via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Potential of Biflavone Ginkgetin: A Review [mdpi.com]
- 6. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anticancer Mechanism of Amentoflavone: Application Notes and Protocols
Introduction
Amentoflavone, a biflavonoid found in various medicinal plants, has demonstrated significant potential as an anticancer agent. This document provides a comprehensive overview of the molecular mechanisms underlying its antitumor activity, focusing on the induction of apoptosis and cell cycle arrest. Detailed protocols for key experiments are provided to facilitate further research into its therapeutic applications. While the initial topic of interest was Imbricataflavone A, a thorough review of the scientific literature revealed a lack of specific data for this compound. Therefore, these notes focus on the closely related and well-researched biflavonoid, amentoflavone.
Data Presentation
Table 1: Cytotoxicity of Amentoflavone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |
| SKOV3 | Ovarian Cancer | Not specified | 24, 48, 72 | MTT |
| MCF-7 | Breast Cancer | Not specified | Not specified | Not specified |
| SiHa | Cervical Cancer | Not specified | Not specified | Not specified |
| CaSki | Cervical Cancer | Not specified | Not specified | Not specified |
Note: Specific IC50 values were not consistently reported in the provided search results. Researchers should determine these values empirically for their cell lines of interest.
Table 2: Effects of Amentoflavone on Cell Cycle Distribution in SKOV3 Ovarian Cancer Cells
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | Not specified | Not specified | Not specified |
| Amentoflavone | Not specified | Increased | Significantly Increased |
Note: The search results indicated a dose-dependent increase in the S and G2/M phases, but did not provide specific percentages.[1]
Signaling Pathways
Amentoflavone exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often aberrantly activated in cancer.[2][3][4] Flavonoids, including amentoflavone, have been shown to inhibit this pathway, leading to a downstream cascade of events that promote apoptosis and inhibit cell growth.[2][3]
Caption: Inhibition of the PI3K/Akt pathway by amentoflavone.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer by promoting cell survival and proliferation.[5][6][7] Amentoflavone has been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[5] Inhibition of NF-κB can occur through the prevention of IκBα phosphorylation and subsequent degradation, which keeps NF-κB sequestered in the cytoplasm.[7]
References
- 1. Amentoflavone triggers cell cycle G2/M arrest by interfering with microtubule dynamics and inducing DNA damage in SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of flavonoids targeting PI3K/Akt/HIF-1α signaling pathway in therapy-resistant cancer cells – A potential contribution to the predictive, preventive, and personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Imbricataflavone A in Animal Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricataflavone A is a biflavonoid, a class of polyphenolic compounds that has demonstrated significant anti-inflammatory properties, making them a promising area of pharmacological research.[1] This document provides detailed application notes and protocols for the evaluation of this compound in established animal models of acute inflammation. The protocols outlined below are designed to assess the efficacy and elucidate the potential mechanisms of action of this compound as an anti-inflammatory agent.
Flavonoids, in general, exert their anti-inflammatory effects through various mechanisms. These include the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.[2][3] Furthermore, flavonoids have been shown to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) pathway.[4][5] The NF-κB signaling cascade is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6]
While specific in vivo data for this compound is not yet widely available, studies on structurally similar biflavonoids, such as robustaflavone, provide a strong rationale for its investigation. Robustaflavone has been shown to reduce the production of nitric oxide (NO), and the pro-inflammatory cytokines interleukin-1 beta (IL-1β) and IL-6.[1][7] Its mechanism of action involves the suppression of inducible nitric oxide synthase (iNOS) and COX-2 expression through the downregulation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[1][7] Based on this, it is hypothesized that this compound will exhibit similar anti-inflammatory activities.
The following protocols describe two standard and well-validated in vivo models for screening anti-inflammatory compounds: the carrageenan-induced paw edema model in rats and the croton oil-induced ear edema model in mice.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 5h |
| Vehicle Control | - | 0% | |||
| This compound | 10 | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Indomethacin | 10 |
Table 2: Effect of this compound on Croton Oil-Induced Ear Edema in Mice
| Treatment Group | Dose (mg/ear) | Ear Punch Weight (mg) | % Inhibition of Edema |
| Vehicle Control | - | 0% | |
| This compound | 0.5 | ||
| This compound | 1.0 | ||
| This compound | 2.0 | ||
| Dexamethasone | 0.1 |
Table 3: Effect of this compound on Inflammatory Mediators in Paw Tissue Homogenate
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | PGE₂ (pg/mg protein) |
| Vehicle Control | - | ||||
| This compound | 25 | ||||
| This compound | 50 | ||||
| Indomethacin | 10 |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess the anti-inflammatory activity of compounds against acute inflammation.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Male Wistar rats (180-220 g)
-
Plebthysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals for 12 hours before the experiment with free access to water.
-
Grouping: Divide the animals into five groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (10 mg/kg, p.o.)
-
Group III: this compound (25 mg/kg, p.o.)
-
Group IV: this compound (50 mg/kg, p.o.)
-
Group V: Indomethacin (10 mg/kg, p.o.)
-
-
Drug Administration: Administer the respective treatments orally (p.o.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0h) and at 1, 3, and 5 hours post-injection.
-
Data Analysis: Calculate the edema volume by subtracting the initial paw volume from the paw volume at each time point. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue. Homogenize the tissue to measure levels of inflammatory markers such as myeloperoxidase (MPO), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and prostaglandin E₂ (PGE₂) using appropriate assay kits.
Protocol 2: Croton Oil-Induced Ear Edema in Mice
This model is used to evaluate the topical anti-inflammatory activity of compounds.
Materials:
-
This compound
-
Croton oil (5% v/v in acetone)
-
Dexamethasone (positive control)
-
Vehicle (acetone)
-
Male Swiss albino mice (20-25 g)
-
Micropipette
-
7 mm cork borer
-
Analytical balance
Procedure:
-
Animal Acclimatization: House the mice under standard laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into five groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (0.5 mg/ear)
-
Group III: this compound (1.0 mg/ear)
-
Group IV: this compound (2.0 mg/ear)
-
Group V: Dexamethasone (0.1 mg/ear)
-
-
Induction of Inflammation: Apply 20 µL of the croton oil solution to the inner surface of the right ear of each mouse.
-
Drug Administration: Thirty minutes after the croton oil application, topically apply 20 µL of the respective treatments to the same ear.
-
Measurement of Edema: Four hours after the induction of inflammation, euthanize the mice and, using a 7 mm cork borer, cut circular sections from both the treated (right) and untreated (left) ears.
-
Data Analysis: Weigh the ear punches immediately. The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average ear punch weight difference of the control group and Wt is the average ear punch weight difference of the treated group.
Mandatory Visualizations
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Caption: Workflow for Croton Oil-Induced Ear Edema Model.
Caption: Proposed NF-κB and COX-2 inhibitory pathway of this compound.
References
- 1. Robustaflavone Isolated from Nandina domestica Using Bioactivity-Guided Fractionation Downregulates Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Mechanisms of Dietary Flavones: Tapping into Nature to Control Chronic Inflammation in Obesity and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note & Protocol: Quantitative Determination of Imbricataflavone A in Human Plasma by LC-MS/MS
Introduction
Imbricataflavone A is a biflavonoid found in various plant species, which has garnered interest for its potential pharmacological activities. To support preclinical and clinical development, a sensitive, selective, and robust analytical method for the quantification of this compound in biological matrices is essential. This application note describes a detailed protocol for the determination of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is suitable for pharmacokinetic studies and toxicological assessments.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Apigenin (>98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add 20 µL of internal standard working solution (e.g., 100 ng/mL of Apigenin in methanol).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| Time (min) | %B |
| 0.0 | 30 |
| 1.0 | 30 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 30 |
| 10.0 | 30 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | |
| Analyte | Precursor Ion (m/z) |
| This compound | To be determined |
| Apigenin (IS) | 269.0 |
Note: The MRM transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Method Validation Parameters (Typical Expected Performance)
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the typical expected performance characteristics for a validated LC-MS/MS assay for a flavonoid in plasma.[1][2][3][4]
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under various storage and handling conditions |
Data Presentation
The quantitative data for the validation of the this compound assay should be summarized in the following tables.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 500 | Example Value |
| 1000 | Example Value |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) |
| LLOQ | 1 | Example Value | Example Value | Example Value | Example Value |
| Low | 3 | Example Value | Example Value | Example Value | Example Value |
| Medium | 80 | Example Value | Example Value | Example Value | Example Value |
| High | 800 | Example Value | Example Value | Example Value | Example Value |
Visualizations
Caption: Overall experimental workflow from sample preparation to data analysis.
Caption: Detailed steps of the plasma sample preparation protocol.
Caption: Logical flow of LC-MS/MS data acquisition and processing.
References
- 1. Simultaneous determination of eight flavonoids in plasma using LC-MS/MS and application to a pharmacokinetic study after oral administration of Pollen Typhae extract to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS method for simultaneous determination of six flavonoids in rat plasma: application to a pharmacokinetic study of total flavonoids from mulberry leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Imbricataflavone A in Microbial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imbricataflavone A is a flavonoid compound that, like many other flavonoids, is presumed to possess antimicrobial properties. Flavonoids, a class of secondary metabolites found in plants, have been widely investigated for their diverse pharmacological activities, including their potential to inhibit the growth of various pathogenic microorganisms. While specific data on the antimicrobial activity of this compound is not extensively available in current literature, this document provides a generalized framework for researchers to investigate its potential using standard microbial growth inhibition assays. The protocols and application notes presented here are based on established methods for evaluating the antimicrobial efficacy of natural products.
The proposed mechanisms by which flavonoids exert their antimicrobial effects are multifaceted and can include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. It is hypothesized that this compound may act through one or more of these mechanisms. The following protocols provide a starting point for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and zone of inhibition of this compound against various microbial strains.
Data Presentation
Effective evaluation of the antimicrobial properties of this compound requires systematic recording and presentation of quantitative data. The following tables are templates designed for clarity and comparative analysis of experimental results.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | ATCC Strain No. | This compound MIC (µg/mL) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) | Negative Control (Solvent) |
| Staphylococcus aureus | 29213 | [Enter Data] | Vancomycin | [Enter Data] | No Inhibition |
| Escherichia coli | 25922 | [Enter Data] | Gentamicin | [Enter Data] | No Inhibition |
| Pseudomonas aeruginosa | 27853 | [Enter Data] | Ciprofloxacin | [Enter Data] | No Inhibition |
| Candida albicans | 10231 | [Enter Data] | Fluconazole | [Enter Data] | No Inhibition |
| [Other Microorganism] | [Enter Strain No.] | [Enter Data] | [Enter Antibiotic] | [Enter Data] | No Inhibition |
Table 2: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)
| Test Microorganism | ATCC Strain No. | This compound Concentration (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Positive Control Zone (mm) | Negative Control (Solvent) |
| Staphylococcus aureus | 29213 | [Enter Conc.] | [Enter Data] | Vancomycin (30 µg) | [Enter Data] | 0 |
| Escherichia coli | 25922 | [Enter Conc.] | [Enter Data] | Gentamicin (10 µg) | [Enter Data] | 0 |
| Pseudomonas aeruginosa | 27853 | [Enter Conc.] | [Enter Data] | Ciprofloxacin (5 µg) | [Enter Data] | 0 |
| Candida albicans | 10231 | [Enter Conc.] | [Enter Data] | Fluconazole (25 µg) | [Enter Data] | 0 |
| [Other Microorganism] | [Enter Strain No.] | [Enter Conc.] | [Enter Data] | [Enter Antibiotic] | [Enter Data] | 0 |
Experimental Protocols
The following are detailed protocols for conducting microbial growth inhibition assays with this compound. These methods are based on widely accepted standards in microbiology.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Vancomycin, Gentamicin)
-
Negative control (solvent used to dissolve this compound)
-
Micropipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
In the first well of each row, add 100 µL of the this compound stock solution to achieve the starting concentration. This will be a two-fold dilution.
-
-
Serial Dilutions:
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 10 µL of the standardized inoculum to each well.
-
-
Controls:
-
Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.
-
Negative Control: A well containing broth, inoculum, and the solvent used to dissolve this compound (to ensure the solvent has no antimicrobial activity).
-
Growth Control: A well containing only broth and the inoculum.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.
-
Protocol 2: Agar Disk Diffusion Assay
This method assesses the antimicrobial activity of this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
This compound solution of known concentration
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Microbial inoculum standardized to 0.5 McFarland turbidity
-
Sterile cotton swabs
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
-
Forceps
-
Incubator
Procedure:
-
Inoculation of Agar Plates:
-
Dip a sterile cotton swab into the standardized microbial suspension.
-
Evenly streak the swab over the entire surface of an MHA plate to create a uniform lawn of bacteria.
-
-
Application of Disks:
-
Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate using sterile forceps.
-
Place a positive control antibiotic disk and a negative control solvent disk on the same plate for comparison.
-
Ensure disks are placed at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for assessing the antimicrobial activity of this compound.
Hypothetical Signaling Pathway Inhibition by this compound
Disclaimer: The following diagram illustrates a generalized and hypothetical mechanism of action for a flavonoid antimicrobial agent, as specific pathways for this compound have not been elucidated. This serves as a conceptual model for potential research directions.
Caption: Hypothetical mechanisms of antimicrobial action for a flavonoid like this compound.
Application Notes and Protocols for Imbricataflavone A Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and use of Imbricataflavone A stock solutions for in vitro cell culture experiments. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.
Physicochemical Data and Recommended Storage
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 580.54 g/mol | [1][2][3][4] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][5] |
| Recommended Stock Concentration | 10 mM (Verification of solubility recommended) | General Practice[1] |
| Storage of Solid Compound | As per Certificate of Analysis; generally at room temperature for short periods. | [3][4] |
| Storage of Stock Solution | Aliquoted in tightly sealed vials at -20°C or -80°C. | [1][6] |
| Stock Solution Stability | Generally usable for up to one month at -20°C; avoid repeated freeze-thaw cycles. | [6] |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to perform these steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution and subsequent cell cultures.
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before use. This is especially important for the DMSO to avoid moisture condensation.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 5.81 mg of this compound powder into the tube. This mass is calculated to prepare 1 mL of a 10 mM solution.
-
Calculation: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 580.54 g/mol × 1000 mg/g = 5.8054 mg
-
-
Dissolving in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the weighed this compound.
-
Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles.
-
If solubility is an issue, gentle warming (e.g., in a 37°C water bath) and sonication can be employed to aid dissolution.[5] However, it is important to first verify the temperature sensitivity of the compound.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly sealed microcentrifuge tubes or cryovials.[1][6]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][6] Generally, stock solutions stored in this manner are stable for up to one month.[6]
-
Protocol for Diluting Stock Solution to a Working Concentration
This protocol outlines the serial dilution of the 10 mM stock solution to a final working concentration in cell culture medium. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[5]
-
Thawing the Stock Solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.
-
-
Preparing an Intermediate Dilution (Optional but Recommended):
-
To minimize pipetting errors, it is good practice to first prepare an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in sterile cell culture medium.
-
-
Preparing the Final Working Concentration:
-
Calculate the volume of the stock or intermediate solution required to achieve the desired final concentration in your experiment.
-
Example for a 10 µM final concentration from a 10 mM stock:
-
Use the formula: C1V1 = C2V2
-
(10 mM) × V1 = (0.01 mM) × (Final Volume of medium)
-
V1 = (0.001) × (Final Volume of medium)
-
For 1 mL of final medium, you would add 1 µL of the 10 mM stock solution.
-
-
Warm the required volume of cell culture medium to 37°C.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution.[5] This helps to prevent precipitation of the compound.
-
Mix well by gentle pipetting or swirling before adding to the cells.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the wells treated with this compound to account for any effects of the solvent on the cells.
-
Visualizing the Workflow
Caption: Workflow for preparing this compound stock solution.
Caption: Dilution of stock solution to the final working concentration.
References
- 1. This compound | Flavonoids | 133336-96-6 | Invivochem [invivochem.com]
- 2. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. emulatebio.com [emulatebio.com]
- 6. Stability and Storage | Tocris Bioscience [tocris.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Imbricataflavone A Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Imbricataflavone A from its natural sources. The information is presented in a question-and-answer format, addressing specific issues that may be encountered during the extraction and purification process.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound, a type of biflavonoid, is predominantly found in plants belonging to the genus Selaginella and Podocarpus. Several species of Selaginella, often used in traditional medicine, are known to be rich sources of various biflavonoids, including this compound.
Q2: What are the most critical factors influencing the yield of this compound during extraction?
A2: The yield of this compound is influenced by several key parameters. These include the choice of solvent and its concentration, the extraction temperature and duration, the particle size of the plant material, and the solid-to-liquid ratio. For modern extraction techniques, parameters such as microwave power and ultrasonic frequency are also crucial.
Q3: Which extraction methods are most effective for this compound?
A3: Modern extraction techniques have shown to be more efficient than traditional methods for obtaining biflavonoids like this compound.[1] Methods such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Ionic Liquid-Assisted Microwave-Assisted Extraction (IL-MAE) have demonstrated higher yields in shorter extraction times.[2][3]
Q4: How can I optimize my extraction protocol for maximum yield?
A4: A systematic approach like Response Surface Methodology (RSM) is highly recommended for optimizing extraction parameters. This statistical method helps in understanding the interactions between different variables and identifying the optimal conditions for achieving the highest yield with a reduced number of experiments.
Q5: What is the general biosynthetic pathway of this compound?
A5: this compound is a biflavonoid, meaning it is formed from the dimerization of two flavonoid monomers. The general flavonoid biosynthetic pathway begins with the amino acid phenylalanine. Through a series of enzymatic reactions, this precursor is converted into flavonoid monomers. The specific mechanism for the dimerization to form biflavonoids like this compound involves enzymatic processes that create C-C or C-O-C linkages between the two flavonoid units. Recent research has identified specific enzymes, such as certain cytochrome P450s, that catalyze this intermolecular C-C bond formation.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Suboptimal Extraction Parameters: Incorrect solvent, temperature, or time.[5] 2. Inadequate Cell Wall Disruption: Plant material not ground finely enough. 3. Degradation of the Compound: Excessive heat or prolonged exposure to light and oxygen can degrade flavonoids.[6] | 1. Optimize Parameters: Use Response Surface Methodology (RSM) to systematically test different combinations of solvent (e.g., ethanol, methanol) concentration, temperature (e.g., 40-60°C for modern methods), and time (e.g., 30-60 minutes for UAE/MAE). 2. Improve Grinding: Ensure the plant material is ground to a fine and uniform powder to increase the surface area for solvent interaction. 3. Control Conditions: Use moderate temperatures, protect the extraction mixture from light, and consider using antioxidants or an inert atmosphere. |
| Inconsistent or Irreproducible Results | 1. Variability in Plant Material: Differences in the age, growing conditions, or harvesting time of the plant source.[7] 2. Inconsistent Extraction Conditions: Fluctuations in temperature, time, or solvent-to-solid ratio between experiments. 3. Solvent Evaporation: Loss of solvent during heated extractions can alter the concentration and ratio. | 1. Standardize Plant Material: If possible, use plant material from a single, well-documented source. 2. Precise Control: Use calibrated equipment and carefully monitor and control all extraction parameters. 3. Use a Reflux Condenser: For conventional heating methods, a reflux condenser will prevent solvent loss. For modern methods, ensure the extraction vessel is properly sealed. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of compounds along with this compound. 2. Complex Plant Matrix: The natural source contains numerous other phytochemicals with similar polarities. | 1. Solvent Optimization: Experiment with different solvent systems and polarities to increase selectivity. A gradient extraction approach can also be effective. 2. Purification Steps: Employ post-extraction purification techniques such as column chromatography (e.g., silica gel, Sephadex) or preparative High-Performance Liquid Chromatography (HPLC). |
| Formation of Emulsions during Liquid-Liquid Extraction | 1. Presence of Surfactant-like Molecules: High concentrations of lipids or other amphiphilic compounds in the crude extract. | 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel. 2. Centrifugation: Centrifuge the mixture to break the emulsion. 3. Addition of Salt: Add a saturated solution of sodium chloride to increase the polarity of the aqueous phase. |
Data Presentation: Comparison of Extraction Methods for Biflavonoids from Selaginella
The following table summarizes quantitative data from studies on the extraction of biflavonoids from Selaginella species. While specific data for this compound is limited, the yields of total biflavonoids or other major biflavonoids like amentoflavone and hinokiflavone provide a good indication of the efficiency of different methods.
| Extraction Method | Plant Source | Target Compound(s) | Key Parameters | Yield | Reference |
| Ionic Liquid-Assisted Microwave-Assisted Extraction (IL-MAE) | Selaginella doederleinii | Total Biflavonoids | Ionic Liquid: [C6mim]BF4, Microwave Power: 460 W, Time: 40 min, Temperature: 45°C | 16.83 mg/g | [3] |
| Ultrasound-Assisted Extraction (UAE) | Selaginella doederleinii | Total Biflavonoids | Ethanol Concentration: 70%, Ultrasonic Power: 320 W, Time: 40 min, Temperature: 50°C, Liquid-Solid Ratio: 30:1 mL/g | 22.26 mg/g | [8] |
| Ionic Liquid-Microwave-Assisted Extraction (IL-MAE) | Selaginella sinensis | Amentoflavone, Hinokiflavone | Ionic Liquid: [C6mim]BF4 (0.55 mmol/L), Microwave Power: 300 W, Time: 40 min, Temperature: 48°C, Liquid-Solid Ratio: 11:1 g/mL | Amentoflavone: 1.96 mg/g, Hinokiflavone: 0.79 mg/g | [2][9] |
| Deep Eutectic Solvents - Ultrasound-Assisted Extraction (DESs-UAE) | Selaginella uncinata | Amentoflavone, Robustaflavone | DES: Proline-lactic acid (1:4 molar ratio), Water Content: 33%, Time: 30 min | Amentoflavone: 709.72 µg/g, Robustaflavone: 145.13 µg/g | [10] |
| Soxhlet Extraction | Selaginella sinensis | Amentoflavone, Hinokiflavone | Solvent: Methanol, Time: 120 min, Solid-Liquid Ratio: 15:1 g/mL | Significantly lower than MAE-IL | [9] |
| Percolation Extraction | Selaginella sinensis | Amentoflavone, Hinokiflavone | Solvent: Methanol, Time: 12 h, Solid-Liquid Ratio: 20:1 g/mL | Significantly lower than MAE-IL | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Biflavonoids from Selaginella
This protocol is based on optimized conditions for the extraction of total biflavonoids from Selaginella doederleinii.[8]
-
Sample Preparation: Dry the aerial parts of the Selaginella plant at a controlled temperature (e.g., 50°C) until a constant weight is achieved. Grind the dried plant material into a fine powder and pass it through a sieve (e.g., 40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in an extraction vessel.
-
Add 30 mL of 70% ethanol to achieve a liquid-to-solid ratio of 30:1 (mL/g).
-
Place the vessel in an ultrasonic bath with temperature control.
-
Set the ultrasonic power to 320 W and the temperature to 50°C.
-
Extract for 40 minutes.
-
-
Recovery:
-
After extraction, centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 15 minutes.
-
Collect the supernatant.
-
Re-extract the residue with the same volume of solvent and combine the supernatants to ensure complete extraction.
-
Filter the combined supernatant through a 0.45 µm membrane filter.
-
-
Quantification:
-
Analyze the filtrate using High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) for the quantification of this compound. A C18 column is typically used with a mobile phase gradient of methanol and acidified water.[11]
-
Protocol 2: Ionic Liquid-Assisted Microwave-Assisted Extraction (IL-MAE) of Biflavonoids from Selaginella
This protocol is based on optimized conditions for the extraction of amentoflavone and hinokiflavone from Selaginella sinensis.[2][9]
-
Sample Preparation: Prepare the dried and powdered Selaginella material as described in Protocol 1.
-
Extraction:
-
Weigh an appropriate amount of the powdered plant material and place it in a microwave extraction vessel.
-
Prepare a 0.55 mmol/L solution of the ionic liquid [C6mim]BF4 in water.
-
Add the ionic liquid solution to the plant material to achieve a solid-to-liquid ratio of 1:11 (g/mL).
-
Seal the vessel and place it in a microwave reactor.
-
Set the microwave power to 300 W and the temperature to 48°C.
-
Extract for 40 minutes.
-
-
Recovery:
-
After the extraction is complete and the vessel has cooled, open it carefully.
-
Filter the mixture to separate the extract from the solid residue.
-
-
Quantification:
-
Analyze the extract using HPLC-DAD as described in Protocol 1 to determine the concentration of this compound.
-
Visualizations
Biosynthetic Pathway of Biflavonoids
Caption: General biosynthetic pathway of biflavonoids from phenylalanine.
Experimental Workflow for this compound Extraction
Caption: General workflow for the extraction and purification of this compound.
References
- 1. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ionic Liquid-Microwave-Based Extraction of Biflavonoids from Selaginella sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Ionic Liquid-Assisted Extraction of Biflavonoids from Selaginella doederleinii and Evaluation of Its Antioxidant and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 6. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 7. elitextraction.com [elitextraction.com]
- 8. Antidiabetic and Antigout Properties of the Ultrasound-Assisted Extraction of Total Biflavonoids from Selaginella doederleinii Revealed by In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Overcoming poor solubility of Imbricataflavone A in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Imbricataflavone A. The information aims to address common challenges related to its poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a biflavonoid found in plants such as Selaginella doederleinii. Like many flavonoids, it exhibits promising biological activities, including potential anticancer effects. However, its therapeutic potential is often limited by its poor solubility in aqueous solutions, which can lead to low bioavailability and inconsistent results in biological assays.
Q2: What are the general signs of poor solubility of this compound in my experiments?
You may be encountering solubility issues if you observe any of the following:
-
Precipitate formation: A solid precipitate is visible in your stock solution or after dilution into aqueous buffers or cell culture media.
-
Cloudy or hazy solutions: The solution appears turbid or opalescent, indicating the presence of undissolved particles.
-
Low or inconsistent bioactivity: You observe lower than expected biological effects or high variability between experimental replicates.
-
Difficulty in preparing stock solutions: The compound does not readily dissolve in common laboratory solvents at the desired concentration.
Q3: What are the initial recommended solvents for preparing stock solutions of this compound?
For initial stock solution preparation, organic solvents are recommended. Based on data for structurally similar flavonoids, Dimethyl Sulfoxide (DMSO) is a good starting point. Other potential solvents include dimethylformamide (DMF), ethanol, and methanol. It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium. For most products with low water solubility, DMSO can be used to prepare stock solutions at concentrations of 5 mM, 10 mM, or 20 mM.[1]
Troubleshooting Guide: Overcoming Poor Solubility
This guide provides systematic approaches to address solubility challenges with this compound.
Issue 1: Precipitate formation upon dilution of DMSO stock solution in aqueous media.
Cause: The high concentration of this compound in the DMSO stock solution crashes out when the solvent is diluted in an aqueous environment where the compound is poorly soluble.
Solutions:
-
Decrease the final concentration: The simplest approach is to lower the final working concentration of this compound in your aqueous medium.
-
Optimize the dilution method:
-
Rapid stirring/vortexing: Add the DMSO stock solution dropwise into the aqueous medium while vigorously stirring or vortexing. This can help to disperse the compound more effectively before it has a chance to precipitate.
-
Pre-warming the aqueous medium: Gently warming the aqueous buffer or cell culture medium (e.g., to 37°C) can sometimes increase the solubility of the compound. Ensure the temperature is compatible with your experimental system.
-
-
Use of surfactants: Incorporating a low concentration of a biocompatible surfactant, such as Tween 80, in the final aqueous solution can help to maintain the solubility of hydrophobic compounds.[1] A common formulation involves dissolving the compound in a solution of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose (CMC).[1]
-
Co-solvents: The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[1] For in vivo studies, a common formulation is a mixture of DMSO and PEG400.
Issue 2: The required experimental concentration cannot be achieved without precipitation.
Cause: The intrinsic aqueous solubility of this compound is too low for the desired experimental concentration, even with optimized dilution techniques.
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.[2][3] Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD), are commonly used.
-
Experimental Approach: Prepare a solution of the cyclodextrin in your aqueous medium first, and then add the this compound stock solution to the cyclodextrin solution with stirring.
-
-
Solid Dispersion: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[4][5][6] The drug is typically converted to an amorphous form, which has a higher apparent solubility and dissolution rate compared to its crystalline form.[4] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Preparation Method: A common laboratory-scale method is solvent evaporation, where the drug and carrier are dissolved in a common organic solvent, followed by evaporation of the solvent to obtain a solid dispersion.
-
Quantitative Solubility Data
The following table summarizes the reported solubility of a representative flavonoid with a similar structure to this compound in various solvents. Note that the aqueous solubility of this compound itself is reported to be less than 1 mg/mL.[1]
| Solvent | Solubility (mg/mL) |
| Water | < 1[1] |
| 100% Ethanol | 12[7] |
| Dimethylformamide (DMF) | 25[7] |
| Dimethyl Sulfoxide (DMSO) | 50[7] |
| Methanol | 50[7] |
Disclaimer: The quantitative solubility data for organic solvents are based on a structurally similar flavonoid and should be used as a guideline. It is recommended to determine the solubility of this compound experimentally for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to β-cyclodextrin (commonly 1:1 or 1:2).
-
Mixing: In a mortar, accurately weigh the calculated amounts of this compound and β-cyclodextrin.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the mixture to form a paste.
-
Trituration: Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
-
Solubility Determination: Measure the aqueous solubility of the prepared inclusion complex and compare it to that of the free drug.
Protocol 2: Preparation of an this compound Solid Dispersion (Solvent Evaporation Method)
-
Carrier Selection: Choose a suitable hydrophilic carrier, such as PVP K30 or PEG 6000.
-
Solvent Selection: Select a volatile organic solvent in which both this compound and the carrier are soluble (e.g., methanol or ethanol).
-
Dissolution: Dissolve this compound and the carrier in the chosen solvent at a specific drug-to-carrier ratio (e.g., 1:1, 1:5, 1:10 w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.
-
Characterization: Characterize the solid dispersion for its amorphous nature and lack of drug crystallinity using DSC and XRD.
-
Dissolution Studies: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure drug.
Visualizations
Caption: Experimental workflow for addressing the poor solubility of this compound.
Caption: Postulated inhibitory effect of this compound on the PI3K/Akt signaling pathway.
References
- 1. This compound | Flavonoids | 133336-96-6 | Invivochem [invivochem.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of amorphous solid dispersions | Semantic Scholar [semanticscholar.org]
- 7. stratelabs.ca [stratelabs.ca]
Technical Support Center: Optimizing HPLC Separation of Imbricataflavone A
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Imbricataflavone A from co-extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
A1: this compound is a biflavonoid, a class of naturally occurring polyphenolic compounds. It is often extracted from plants of the Selaginella genus. The primary challenge in its purification lies in its structural similarity to other co-extracted biflavonoids, such as amentoflavone and robustaflavone, which often results in poor chromatographic resolution. Furthermore, this compound has low water solubility, which requires careful selection of solvents for both extraction and HPLC analysis.
Q2: What is a good starting point for an HPLC method to separate this compound?
A2: A good starting point for separating this compound is a reversed-phase HPLC method. A C18 column is the most common choice for flavonoid and biflavonoid separations. The mobile phase typically consists of a mixture of acetonitrile (or methanol) and water, with a small amount of acid (e.g., 0.1% formic acid or acetic acid) added to the aqueous phase to improve peak shape and reproducibility. A gradient elution, where the proportion of the organic solvent is gradually increased, is generally necessary to achieve a good separation of the complex mixture of compounds found in plant extracts.
Q3: What detection wavelength should I use for this compound?
A3: Flavonoids, including biflavonoids, typically exhibit two major UV absorption bands: Band I between 300-380 nm and Band II between 240-295 nm[1]. For initial method development, monitoring at a wavelength around 270-280 nm and another around 330-370 nm is a good strategy to detect a wide range of flavonoids. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a wide wavelength range, aiding in peak identification and purity assessment. For quantitative analysis of biflavonoids from Selaginella species, detection at 367 nm has been successfully used[2][3].
Q4: What are the common co-extracts I should be aware of when purifying this compound from Selaginella?
A4: When extracting this compound from Selaginella species, you can expect to co-extract other structurally related biflavonoids. Common examples include amentoflavone, robustaflavone, and their various methylated derivatives[2][3]. Additionally, other classes of compounds such as selaginellins may also be present and could potentially interfere with the separation[4].
Experimental Protocols
General Protocol for HPLC Method Development for this compound
This protocol provides a starting point for developing a robust HPLC method for the separation of this compound.
1. Sample Preparation:
-
Accurately weigh the dried plant extract.
-
Dissolve the extract in a suitable solvent, such as methanol or a mixture of methanol and DMSO, to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: PDA detector, monitoring at 280 nm and 340 nm.
3. Gradient Elution Program:
| Time (min) | % Solvent A (Water + 0.1% Formic Acid) | % Solvent B (Acetonitrile) |
| 0 | 80 | 20 |
| 20 | 50 | 50 |
| 40 | 20 | 80 |
| 45 | 20 | 80 |
| 50 | 80 | 20 |
| 60 | 80 | 20 |
4. Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time and UV spectrum with a reference standard, if available.
-
Assess the resolution between the this compound peak and adjacent peaks. A resolution value of >1.5 is generally considered baseline separation.
-
Evaluate peak shape (tailing factor should be between 0.8 and 1.5).
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Poor Resolution/Overlapping Peaks | - Inappropriate mobile phase composition.- Gradient is too steep.- Unsuitable column. | - Optimize Mobile Phase: Try methanol instead of acetonitrile as the organic modifier, or vice versa. Adjust the pH of the aqueous phase by varying the concentration of formic or acetic acid.- Shallow Gradient: Decrease the rate of change of the organic solvent, especially during the elution of the target compounds.- Column Selection: Try a column with a different C18 stationary phase (different bonding chemistry or end-capping) or a different particle size (e.g., 3.5 µm for higher efficiency). |
| Peak Tailing | - Secondary interactions with residual silanols on the column.- Column overload.- Inappropriate mobile phase pH. | - Acidify Mobile Phase: Ensure the mobile phase contains a small amount of acid (e.g., 0.1% formic acid) to suppress silanol interactions.- Reduce Sample Load: Dilute the sample or inject a smaller volume.- Optimize pH: Adjust the pH of the mobile phase to ensure the analyte is in a single, non-ionized form. |
| Broad Peaks | - Extra-column volume.- Low column temperature.- Column contamination or degradation. | - Minimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector.- Increase Temperature: Increasing the column temperature (e.g., to 35-40 °C) can reduce mobile phase viscosity and improve mass transfer, leading to sharper peaks.- Column Maintenance: Flush the column with a strong solvent (e.g., isopropanol) or replace the column if it is old or has been subjected to harsh conditions. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in mobile phase composition.- Temperature fluctuations. | - Equilibrate Thoroughly: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before each injection.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Use a Column Oven: Maintain a constant column temperature using a column oven. |
| Ghost Peaks | - Contamination in the mobile phase or HPLC system.- Carryover from previous injections. | - Use High-Purity Solvents: Use HPLC-grade solvents and fresh mobile phase.- System Cleaning: Flush the entire HPLC system, including the injector and detector, with a strong solvent.- Injector Wash: Use a strong wash solvent in the autosampler to clean the needle and injection port between runs. |
Data Presentation
Table 1: Comparison of HPLC Conditions for Biflavonoid Separation
| Parameter | Method A | Method B | Method C |
| Column | C18 (250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm) | C18 (150 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.2% Acetic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 20-80% B in 40 min | 30-70% B in 30 min | 15-60% B in 25 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.8 mL/min |
| Temperature | 30 °C | 35 °C | 40 °C |
| Detection | 340 nm | 275 nm | 367 nm |
| Reference | General flavonoid method | Adapted from biflavonoid study | High-resolution biflavonoid method |
This table presents hypothetical data based on typical conditions found in the literature for flavonoid and biflavonoid analysis to illustrate how different parameters can be varied for method optimization.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. [Chemical compositions of Podocarpus imbricatus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of Imbricataflavone A during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of Imbricataflavone A to prevent its degradation. The information provided is based on general knowledge of flavonoid and biflavonoid chemistry, as specific stability data for this compound is limited.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Discoloration of solid this compound (e.g., turning yellow or brown) | Oxidation or photodegradation | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Minimize exposure to light during handling. |
| Decreased potency or activity in biological assays | Chemical degradation of this compound | Prepare fresh solutions for each experiment from a properly stored solid stock. If using a stock solution, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, which are not recommended for long-term storage, use them within a day[1]. |
| Appearance of new peaks in HPLC analysis of the sample | Degradation of this compound into smaller phenolic compounds. | Review storage conditions. Implement stricter light and oxygen protection. Consider performing a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method. |
| Precipitation of this compound from solution | Poor solubility or degradation leading to less soluble products. | This compound is sparingly soluble in aqueous buffers[1]. For biological assays, dissolve it first in an organic solvent like DMSO or ethanol and then dilute with the aqueous buffer. Prepare solutions fresh and do not store aqueous solutions for more than a day[1]. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C or -80°C in a tightly sealed, amber glass vial to protect it from light[1][2]. The container should be flushed with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation. One supplier of amentoflavone, a structurally related biflavonoid, suggests storage at 2-8°C for short-term use and -20°C for long-term stability of at least four years[1][3].
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound in organic solvents such as DMSO or ethanol should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles[2]. It is recommended to use stock solutions stored at -20°C within one month and those at -80°C within six months[2]. Aqueous solutions are not recommended for storage and should be prepared fresh for each experiment[1].
Q3: What factors can cause the degradation of this compound?
A3: Like other flavonoids with multiple hydroxyl groups, this compound is susceptible to degradation by several factors:
-
Light: Exposure to UV or visible light can induce photodegradation.
-
Oxygen: The phenolic hydroxyl groups are prone to oxidation, especially in the presence of light, heat, and metal ions.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.
-
pH: Flavonoids are generally more stable in acidic conditions and degrade faster in neutral or alkaline solutions.
-
Humidity: Moisture can facilitate hydrolytic reactions and promote microbial growth if not stored properly.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection[4]. A stability-indicating method is one that can separate the intact drug from its degradation products. By analyzing your sample over time and under different storage conditions, you can quantify the remaining amount of this compound and detect the formation of any degradation products.
Summary of Recommended Storage Conditions
| Form | Temperature | Atmosphere | Light Protection | Container | Duration |
| Solid | -20°C or -80°C | Inert gas (Argon or Nitrogen) | Amber vial | Tightly sealed glass | Long-term (years)[1] |
| Solid | 2-8°C | Inert gas (Argon or Nitrogen) | Amber vial | Tightly sealed glass | Short-term |
| Organic Stock Solution (e.g., DMSO, Ethanol) | -20°C | Inert gas (for solvent) | Amber vial | Tightly sealed glass, small aliquots | Up to 1 month[2] |
| Organic Stock Solution (e.g., DMSO, Ethanol) | -80°C | Inert gas (for solvent) | Amber vial | Tightly sealed glass, small aliquots | Up to 6 months[2] |
| Aqueous Solution | 2-8°C | N/A | Amber vial | Tightly sealed glass | Not recommended for storage (use within a day)[1] |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and develop a stability-indicating HPLC method.
1. Materials and Equipment:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., 0.1 M HCl), bases (e.g., 0.1 M NaOH), and oxidizing agents (e.g., 3% H₂O₂)
-
HPLC system with a UV detector and a C18 column
-
pH meter
-
Temperature-controlled chambers/ovens
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL).
3. Forced Degradation Studies:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a specified time.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature for a specified time.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 70°C).
-
Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Control Samples: Store the stock solution and solid compound under recommended storage conditions (-20°C, protected from light and oxygen) to serve as controls.
4. Sample Analysis by HPLC:
-
At various time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Develop an HPLC method (e.g., using a C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid) that separates the parent this compound peak from any degradation product peaks.
-
Monitor the chromatograms at the λmax of this compound (e.g., around 270 and 330 nm).
5. Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Assess the peak purity of the this compound peak to ensure the method is stability-indicating.
-
Identify and characterize major degradation products if necessary using techniques like LC-MS.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for assessing the stability of this compound.
References
Troubleshooting Imbricataflavone A synthesis reaction steps
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Imbricataflavone A. The following sections address common issues that may arise during the key stages of the synthesis, presented in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound is a C-O-C ether-linked biflavonoid. A common retrosynthetic approach involves the coupling of two protected flavonoid monomers, typically an apigenin and a luteolin derivative. Key steps generally include:
-
Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups on the starting flavonoid monomers is crucial to direct the coupling reaction to the desired positions.
-
Formation of the Ether Linkage: Coupling of the two protected monomers, often via a nucleophilic aromatic substitution reaction (such as an Ullmann condensation or a palladium-catalyzed coupling).
-
Deprotection: Removal of the protecting groups to yield the final natural product, this compound.
Q2: Which protecting groups are recommended for the flavonoid hydroxyls?
A2: The choice of protecting groups is critical and depends on the specific hydroxyl group's reactivity and the reaction conditions of subsequent steps. Commonly used protecting groups for flavonoids include:
-
Benzyl (Bn): Robust protection, typically removed by hydrogenolysis (H₂/Pd-C).
-
Methoxymethyl (MOM): Stable to a wide range of conditions and can be removed with acid.
-
Silyl ethers (e.g., TBS, TIPS): Offer varying levels of stability and are typically removed with fluoride reagents (e.g., TBAF).
An orthogonal protecting group strategy is often employed to allow for selective deprotection if further functionalization is required.[1][2][3]
Troubleshooting Guide
Stage 1: Protection of Flavonoid Monomers
Problem 1: Incomplete protection of hydroxyl groups.
-
Possible Cause: Insufficient reagent, suboptimal reaction time or temperature.
-
Solution:
-
Increase the equivalents of the protecting group reagent and the base.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Ensure anhydrous conditions, as water can consume the reagents.
-
Consider a stronger base or a more reactive protecting group precursor.
-
Problem 2: Non-selective protection or protection at the wrong hydroxyl group.
-
Possible Cause: Similar reactivity of different hydroxyl groups. The inherent electronic and steric properties of the flavonoid core dictate the acidity and nucleophilicity of the various hydroxyls.
-
Solution:
-
Employ a milder base or perform the reaction at a lower temperature to enhance selectivity.
-
Consider a bulkier protecting group to favor reaction at less sterically hindered positions.
-
For highly challenging selective protections, a multi-step protection/deprotection sequence might be necessary.
-
| Parameter | Condition A (Non-selective) | Condition B (Improved Selectivity) |
| Protecting Group | Benzyl Bromide | Benzyl Bromide |
| Base | K₂CO₃ | NaH |
| Solvent | Acetone | Anhydrous THF |
| Temperature | Reflux | 0 °C to RT |
| Outcome | Mixture of products | Predominantly desired isomer |
Stage 2: Ether Linkage Formation (Ullmann Condensation)
The formation of the diaryl ether bond is a critical step in the synthesis of this compound.
Problem 3: Low yield of the coupled biflavonoid.
-
Possible Cause: Inefficient coupling reaction. This could be due to catalyst deactivation, poor solubility of reactants, or unfavorable reaction kinetics.
-
Solution:
-
Catalyst and Ligand: Screen different copper catalysts (e.g., CuI, Cu₂O, Cu(OAc)₂) and ligands (e.g., phenanthroline, L-proline) to find the optimal combination.
-
Solvent: Use a high-boiling point polar aprotic solvent such as DMF, DMSO, or NMP to ensure the reactants are fully dissolved and to facilitate the high temperatures often required for Ullmann couplings.[4]
-
Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition by TLC.
-
Purity of Reactants: Ensure the starting materials are free of impurities that could poison the catalyst.
-
Problem 4: Formation of homo-coupled side products.
-
Possible Cause: Self-coupling of one of the flavonoid monomers.
-
Solution:
-
Slowly add the more reactive coupling partner to the reaction mixture to maintain its low concentration.
-
Use a stoichiometric amount of the limiting reagent.
-
Consider a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination analogue for etherification) which can sometimes offer higher selectivity.
-
| Parameter | Ullmann Condensation | Buchwald-Hartwig Etherification |
| Catalyst | CuI | Pd₂(dba)₃ |
| Ligand | L-proline | Xantphos |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | DMF | Toluene |
| Temperature | 120-150 °C | 100-110 °C |
Stage 3: Deprotection
Problem 5: Incomplete deprotection.
-
Possible Cause: Inefficient catalyst, insufficient reaction time, or stable protecting groups.
-
Solution:
-
Hydrogenolysis (for Benzyl groups): Ensure the catalyst (e.g., Pd/C) is fresh and active. Increase catalyst loading and/or hydrogen pressure. The addition of a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction.
-
Acidic Cleavage (for MOM groups): Use a stronger acid or increase the reaction temperature. Monitor carefully to avoid undesired side reactions.
-
Fluoride-mediated Cleavage (for Silyl groups): Ensure the TBAF solution is anhydrous if other functional groups are sensitive to water.
-
Problem 6: Degradation of the product during deprotection.
-
Possible Cause: The flavonoid core can be sensitive to harsh deprotection conditions.
-
Solution:
-
Use milder deprotection reagents. For example, for benzyl group removal, consider transfer hydrogenolysis with a reagent like ammonium formate instead of high-pressure hydrogen gas.
-
Perform the reaction at lower temperatures and carefully monitor the progress to stop the reaction as soon as the starting material is consumed.
-
Purge all solutions with an inert gas (nitrogen or argon) to prevent oxidation of the electron-rich phenol moieties.
-
Experimental Protocols
General Protocol for Ullmann Condensation:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the protected halo-flavonoid (1.0 equiv.), the protected hydroxy-flavonoid (1.2 equiv.), CuI (0.2 equiv.), L-proline (0.4 equiv.), and K₂CO₃ (2.5 equiv.).
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120-150 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Benzyl Group Deprotection by Hydrogenolysis:
-
Dissolve the protected biflavonoid in a suitable solvent (e.g., a mixture of THF, methanol, and ethyl acetate).
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization as needed.
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of Imbricataflavone A
Welcome to the technical support center for researchers working with Imbricataflavone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo studies, with a focus on enhancing oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its oral bioavailability typically low?
This compound is a type of flavonoid, a class of natural polyphenolic compounds. Like many flavonoids, its clinical application via oral administration is limited by low bioavailability.[1][2] The primary reasons for this are:
-
Poor Aqueous Solubility: this compound has a planar ring structure, which contributes to low solubility in gastrointestinal fluids. This is a rate-limiting step for absorption.[3][4]
-
Low Intestinal Permeability: The ability of the molecule to pass through the intestinal wall into the bloodstream can be limited.
-
Extensive First-Pass Metabolism: After absorption into the portal circulation, the compound is transported to the liver, where it can be heavily metabolized by enzymes before it reaches systemic circulation.[5]
-
Efflux by Transporters: Intestinal transporters, such as P-glycoprotein (P-gp), can actively pump the compound back into the intestinal lumen, reducing net absorption.[6][7]
Q2: What are the primary strategies to enhance the bioavailability of this compound?
Strategies can be broadly categorized into three areas:
-
Pharmaceutical Technologies (Formulation Approaches): These aim to improve the solubility, dissolution rate, and stability of the compound.[3] Key examples include nanotechnology (e.g., nanosuspensions, solid lipid nanoparticles), solid dispersions, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[8][9][10]
-
Chemical Modification (Prodrug Approach): This involves modifying the structure of this compound to create a prodrug with improved solubility or permeability. The modification is designed to be cleaved in vivo to release the active parent drug.[5]
-
Co-administration with Bio-enhancers: This involves administering this compound with other compounds that can inhibit its metabolism or efflux. For example, certain natural compounds can inhibit CYP450 enzymes or P-gp transporters.[6][11]
Q3: How do I select the most appropriate enhancement strategy for my experiment?
The choice depends on the specific physicochemical properties of this compound and the experimental goals. A logical workflow can help guide this decision.
References
- 1. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 5. Enhancing the Bioavailability of Drugs - ChemistryViews [chemistryviews.org]
- 6. Improving the oral bioavailability of beneficial polyphenols through designed synergies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijariit.com [ijariit.com]
Strategies to reduce off-target effects of Imbricataflavone A in cells
Welcome to the technical support center for Imbricataflavone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular experiments and to offer strategies for mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
General Characteristics of this compound
Q1: What is this compound and what is its expected biological activity?
This compound is a member of the biflavonoid class of natural compounds. Biflavonoids are known to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties.[1] Due to their polyphenolic structure, biflavonoids can interact with a variety of cellular targets, often exhibiting promiscuity.
Q2: What are the predicted primary targets of this compound?
While the specific molecular targets of this compound are not yet fully elucidated, based on studies of structurally similar flavonoids and biflavonoids, it is predicted to primarily interact with protein kinases.[2][3] Key signaling pathways that are commonly modulated by flavonoids include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, proliferation, and metabolism. Several flavonoids have been shown to inhibit PI3K and Akt.[4][5]
-
MAPK Signaling Pathways (ERK, JNK, p38): These pathways are involved in cellular responses to a wide range of stimuli and are frequently modulated by flavonoids.[5][6]
A hypothetical target profile for this compound is presented below, based on common flavonoid interactions.
Table 1: Predicted Target Profile of this compound
| Target Class | Specific Target (Predicted) | Expected Effect |
| Protein Kinase | PI3Kα | Inhibition |
| Protein Kinase | Akt1 | Inhibition |
| Protein Kinase | MEK1/2 | Inhibition[2] |
| Protein Kinase | Fyn | Inhibition[3] |
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Unexpected Cytotoxicity
Q3: My non-cancerous control cell line is showing unexpected cytotoxicity after treatment with this compound. Is this an expected off-target effect?
Yes, this is a potential off-target effect. While some biflavonoids show selective cytotoxicity against cancer cells, off-target effects in non-cancerous cells can occur, especially at higher concentrations.[6][7] Flavonoids can interact with numerous cellular targets, and high concentrations can lead to broad-spectrum kinase inhibition or other unintended interactions, resulting in cytotoxicity.
Troubleshooting Steps:
-
Verify Compound Concentration: Double-check the calculations for your stock solution and final dilutions.
-
Perform a Dose-Response Curve: Determine the precise IC50 value for both your target cell line and your non-cancerous control cell line to establish a therapeutic window.
-
Assess Control Cell Health: Ensure your control cells are healthy and in the logarithmic growth phase before treatment, as stressed cells can be more susceptible to compound toxicity.[6]
-
Consider a Different Control Cell Line: Different cell lines have varying sensitivities to chemical compounds.[6]
Modulation of Non-Target Signaling Pathways
Q4: I am observing the modulation of a signaling pathway that is not my intended target. How can I confirm if this is an off-target effect of this compound?
This is a strong possibility, as flavonoids are known to be multi-targeted.[5][6] To investigate this, you can perform a kinome-wide scan to identify which kinases this compound interacts with.
Suggested Action:
-
Kinome Profiling: This service provides a broad screening of your compound against a large panel of kinases.[8][9][10] This will give you a comprehensive overview of the on-target and off-target kinase interactions. Several commercial services are available for this purpose.[11][12]
Assay Interference and High Background
Q5: I am getting high background noise in my cellular assay after using this compound. What could be the cause?
High background can be caused by several factors, including the intrinsic properties of the compound and procedural issues.[13][14] Flavonoids have been reported to interfere with certain types of assays. For example, they can reduce colorimetric dyes like MTT and Alamar Blue in the absence of cells, leading to false-positive results.[15]
Troubleshooting Steps:
-
Run a Compound-Only Control: Incubate this compound in your assay medium without cells to see if it directly reacts with your detection reagents.
-
Optimize Blocking and Washing Steps: Insufficient blocking or washing can lead to high background from non-specific binding of detection reagents.[14][16][17][18][19][20] Increase the duration and number of washes and consider testing different blocking agents (e.g., BSA, casein).[18][19][20]
-
Optimize Antibody Concentrations: If using an antibody-based assay, titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise.
-
Consider an Alternative Assay: If assay interference is confirmed, switch to a different method for assessing cell viability, such as the trypan blue exclusion assay, which has been shown to be more reliable for flavonoids.[15]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment.[1][21][22][23][24] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.
Methodology:
-
Cell Treatment: Treat your intact cells with this compound at the desired concentration and a vehicle control (e.g., DMSO) for a specified time.
-
Heating Step: Heat the cell suspensions at various temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation, followed by cooling.
-
Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Detection of Soluble Target Protein: Collect the supernatant and detect the amount of the soluble target protein using Western blotting or other antibody-based detection methods. An increase in the amount of soluble protein at higher temperatures in the presence of this compound indicates target engagement.[23]
Protocol 2: Kinome Profiling for Off-Target Identification
Kinome profiling services are typically outsourced to specialized companies.[8][9][10][11][12] The general workflow is as follows:
Methodology:
-
Compound Submission: Provide a sample of your this compound at a specified concentration and quantity.
-
Assay Performance: The service provider will screen your compound against their panel of kinases (often several hundred) at one or more concentrations. The activity of each kinase is measured.
-
Data Analysis: The results are provided as the percentage of inhibition for each kinase. This data will reveal the selectivity profile of this compound, highlighting both intended and unintended targets.
Table 2: Example of Kinome Profiling Data for this compound (Hypothetical)
| Kinase | % Inhibition at 1 µM | IC50 (nM) | Classification |
| PI3Kα | 95% | 50 | On-Target |
| Akt1 | 88% | 120 | On-Target |
| MEK1 | 92% | 80 | On-Target |
| Fyn | 75% | 300 | On-Target |
| LCK | 60% | 1500 | Off-Target |
| SRC | 55% | 2500 | Off-Target |
| EGFR | 20% | >10000 | Non-Target |
Protocol 3: Nanoparticle Formulation to Enhance Target Specificity
Encapsulating this compound in nanoparticles can improve its solubility, stability, and targeted delivery, thereby reducing off-target effects.[25][26][27]
Methodology (Example using PLGA nanoparticles by emulsion-solvent evaporation):
-
Organic Phase Preparation: Dissolve this compound and PLGA polymer in an organic solvent like dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as polyvinyl alcohol (PVA).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them to remove excess surfactant, and then lyophilize for storage.
-
Characterization: Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug release profile.
Table 3: Example Parameters for this compound Nanoparticle Formulation
| Parameter | Value |
| Polymer | PLGA (50:50) |
| Surfactant | Polyvinyl alcohol (PVA) |
| Average Particle Size | 150-250 nm |
| Encapsulation Efficiency | > 80% |
| Drug Loading | 5-10% (w/w) |
Visualizations
Caption: Predicted inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Experimental workflow for identifying and mitigating off-target effects.
Caption: Logic for troubleshooting high background signal in cellular assays.
References
- 1. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 2. Investigating a Library of Flavonoids as Potential Inhibitors of a Cancer Therapeutic Target MEK2 Using in Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal Transduction and Molecular Targets of Selected Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 9. assayquant.com [assayquant.com]
- 10. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pharmaron.com [pharmaron.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 16. azurebiosystems.com [azurebiosystems.com]
- 17. Troubleshooting T cell ELISPOT assay | U-CyTech [ucytech.com]
- 18. arp1.com [arp1.com]
- 19. benchchem.com [benchchem.com]
- 20. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 25. researchgate.net [researchgate.net]
- 26. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Technical Support Center: Refining Purification Methods for High-Purity Imbricataflavone A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of high-purity Imbricataflavone A.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for extracting this compound from its natural source?
A1: this compound is a biflavonoid typically extracted from plants of the Selaginella genus. The initial extraction process generally involves drying and powdering the plant material, followed by extraction with an organic solvent.[1] Conventional methods such as maceration, Soxhlet, and heat reflux are viable options for extracting bioactive compounds.[2] More advanced techniques like ultrasonic or supercritical fluid extraction can also be employed to improve efficiency.[2] Due to the potential for thermal degradation of flavonoids, prolonged heating should be avoided.[3]
Q2: Which chromatographic techniques are most effective for purifying this compound?
A2: A multi-step chromatographic approach is typically necessary to achieve high purity.
-
Column Chromatography: This is an essential primary purification step. Silica gel is a commonly used stationary phase for flavonoid separation.[4][5] A gradient elution using a non-polar solvent system (e.g., hexane-ethyl acetate) followed by an increasing polarity gradient with a more polar solvent (e.g., ethyl acetate-methanol) is effective for separating fractions containing biflavonoids.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the preferred method for final purification and obtaining high-purity this compound.[6] A C18 column is commonly used with a mobile phase consisting of a gradient of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.[7][8][9]
Q3: What are the key factors affecting the stability of this compound during purification?
A3: Flavonoids, including biflavonoids like this compound, are susceptible to degradation under certain conditions. Key factors to consider are:
-
Temperature: High temperatures can lead to the degradation of flavonoids.[1][3] It is advisable to conduct purification steps at room temperature or below whenever possible.
-
pH: Extreme pH values can affect the stability and structure of flavonoids.[3] Maintaining a neutral or slightly acidic pH during extraction and purification is generally recommended.
-
Light: Exposure to UV light can cause degradation.[10] Samples and fractions should be protected from light by using amber vials or covering glassware with aluminum foil.
-
Oxidation: Flavonoids can be susceptible to oxidation. Minimizing exposure to air and using degassed solvents can help mitigate this.
Q4: How can I confirm the purity and identity of my final this compound sample?
A4: A combination of analytical techniques should be used:
-
HPLC: Analytical HPLC with a high-resolution column can be used to assess purity by observing a single, sharp peak at the expected retention time.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the molecular weight of the purified compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure and confirming the identity of this compound.
Troubleshooting Guides
Problem 1: Low Yield of this compound after Column Chromatography
| Possible Cause | Suggested Solution |
| Incomplete Extraction | Optimize the initial extraction process by trying different solvents, increasing the extraction time (while monitoring for degradation), or employing more advanced extraction techniques like sonication.[2] |
| Improper Stationary Phase to Sample Ratio | For silica gel column chromatography, a stationary phase to crude extract weight ratio of 20:1 to 100:1 is recommended for good separation.[4] |
| Poor Separation from Other Compounds | Adjust the solvent system for gradient elution. A slower, more gradual increase in polarity can improve the resolution between closely eluting compounds. |
| Compound Precipitation on the Column | The sample may be too concentrated when loaded. Try dissolving the sample in a larger volume of the initial mobile phase. |
Problem 2: Co-elution of Impurities during HPLC Purification
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase Gradient | Modify the HPLC gradient. A shallower gradient (slower increase in organic solvent concentration) can improve the separation of closely related impurities. |
| Incorrect Column Chemistry | While C18 is standard, other stationary phases (e.g., C8, Phenyl-Hexyl) may offer different selectivity and better separation of specific impurities. |
| pH of the Mobile Phase | Adjusting the pH of the aqueous mobile phase with a small amount of acid (e.g., 0.1% formic acid) can alter the ionization state of this compound and impurities, potentially improving resolution. |
| Column Overloading | Inject a smaller amount of the sample onto the HPLC column to prevent peak broadening and improve separation. |
Problem 3: Degradation of this compound During Purification
| Possible Cause | Suggested Solution |
| Thermal Stress | Avoid high temperatures during solvent evaporation. Use a rotary evaporator at a low temperature and under vacuum. For heat-sensitive extractions, consider methods that operate at or near room temperature.[1][3] |
| Exposure to Light | Protect all solutions and fractions containing this compound from light by using amber glassware or wrapping containers in aluminum foil.[10] |
| Oxidative Degradation | Use freshly prepared, degassed solvents for chromatography. Consider adding an antioxidant, such as ascorbic acid, to the extraction solvent, though this may complicate downstream purification. |
| pH Extremes | Buffer the aqueous solutions used in extraction and chromatography to maintain a neutral or slightly acidic pH.[3] |
Experimental Protocols
Protocol 1: Column Chromatography for Initial Purification of this compound
-
Column Packing:
-
Use silica gel (70-230 mesh) as the stationary phase.[4]
-
Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Alternatively, perform a dry loading by adsorbing the extract onto a small amount of silica gel and then carefully adding it to the top of the column.
-
-
Elution:
-
Start with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or linear gradient.
-
A typical gradient might be: Hexane -> Hexane:EtOAc (9:1 -> 1:1 -> 1:9) -> EtOAc -> EtOAc:MeOH (9:1 -> 1:1).
-
-
Fraction Collection:
-
Collect fractions of a consistent volume.
-
Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Pool the fractions containing the compound of interest.
-
Protocol 2: Preparative HPLC for High-Purity this compound
-
Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
A typical gradient could be: 0-5 min, 30% B; 5-40 min, 30-70% B; 40-45 min, 70-100% B; 45-50 min, 100% B; 50-55 min, 100-30% B; 55-60 min, 30% B. The exact gradient should be optimized based on analytical HPLC results.
-
-
Detection: UV detector set at a wavelength appropriate for flavonoids (e.g., 254 nm or 280 nm).[6]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Post-Purification: Evaporate the solvent under reduced pressure at a low temperature.
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Flavonoids
| Stationary Phase | Mobile Phase System | Compound Polarity |
| Silica Gel | Hexane / Ethyl Acetate | Low to Medium |
| Silica Gel | Dichloromethane / Methanol | Medium to High |
| Alumina | Toluene / Acetone | Low to Medium |
| C18 Silica | Water / Methanol | High (Reverse Phase) |
Table 2: Example HPLC Gradient for this compound Purification
| Time (min) | % Solvent A (Water + 0.1% FA) | % Solvent B (Acetonitrile + 0.1% FA) | Flow Rate (mL/min) |
| 0 | 70 | 30 | 4.0 |
| 40 | 30 | 70 | 4.0 |
| 45 | 0 | 100 | 4.0 |
| 50 | 0 | 100 | 4.0 |
| 55 | 70 | 30 | 4.0 |
Visualizations
References
- 1. Improved solubility, dissolution rate, and oral bioavailability of main biflavonoids from Selaginella doederleinii extract by amorphous solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
Addressing matrix effects in LC-MS analysis of Imbricataflavone A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS analysis of Imbricataflavone A. Our aim is to help you address common challenges, particularly those related to matrix effects, and to provide clear experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a biflavonoid, a class of plant-derived polyphenolic compounds. Like many flavonoids, it is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Accurate quantification by LC-MS is crucial for pharmacokinetic studies, determining bioavailability, and understanding its mechanism of action in preclinical and clinical research.
Q2: What are matrix effects and how do they affect the LC-MS analysis of this compound?
Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, tissue homogenate). For this compound, this can lead to ion suppression or enhancement, causing inaccurate and unreliable quantification. Common sources of interference in biological matrices include phospholipids, salts, and endogenous metabolites.
Q3: What are the most common challenges encountered when developing an LC-MS/MS method for this compound?
The primary challenges include:
-
Matrix Effects: Leading to poor accuracy and reproducibility.
-
Low Bioavailability: Resulting in low plasma concentrations that require a highly sensitive method.
-
Isomeric Compounds: this compound has several isomers, such as amentoflavone, which can be difficult to separate chromatographically and may have similar fragmentation patterns.
-
Metabolism: this compound can be metabolized in vivo, and these metabolites can potentially interfere with the analysis of the parent compound.
Q4: How can I minimize matrix effects for this compound analysis?
A combination of strategies is most effective:
-
Effective Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation (PPT).
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to separate this compound from co-eluting matrix components is critical.
-
Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is ideal as it co-elutes and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structurally similar compound (analog IS) can be used, but requires more rigorous validation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your LC-MS analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent mismatch with the mobile phase. | 1. Use a guard column and flush the column regularly. 2. Adjust the mobile phase pH; for flavonoids, an acidic mobile phase (e.g., with 0.1-0.5% formic or acetic acid) is common. 3. Ensure the final sample solvent is similar in composition to the initial mobile phase. |
| Low Signal Intensity / Poor Sensitivity | 1. Significant ion suppression from the matrix. 2. Suboptimal ionization source parameters. 3. Analyte degradation during sample preparation or storage. | 1. Improve sample cleanup using SPE or LLE. Dilute the sample if sensitivity allows. 2. Optimize source parameters (e.g., spray voltage, gas flows, temperature) by infusing a standard solution of this compound. 3. Keep samples on ice or at 4°C during preparation and store at -80°C. |
| High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Uncompensated matrix effects varying between samples. 3. Instrument instability. | 1. Automate sample preparation steps if possible. Ensure consistent vortexing times, evaporation steps, etc. 2. Use a stable isotope-labeled internal standard. If unavailable, use matrix-matched calibration standards. 3. Perform system suitability tests before each analytical run. |
| Inaccurate Quantification (Poor Accuracy) | 1. Matrix effects (ion enhancement or suppression). 2. Incorrect calibration curve preparation. 3. Interference from isomeric compounds. | 1. Evaluate matrix effects using a post-extraction spike experiment. Use an appropriate internal standard and/or matrix-matched calibrants. 2. Prepare calibration standards in the same matrix as the samples. 3. Optimize chromatography to achieve baseline separation of isomers. Select unique MRM transitions if possible. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is a starting point and should be optimized for your specific application.
-
Spike Samples: To 100 µL of plasma (sample, blank, or calibration standard), add the internal standard solution.
-
Protein Precipitation: Add 300 µL of acetonitrile, vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 0.1% formic acid). Vortex to dissolve.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Proposed LC-MS/MS Method for this compound
This method is based on typical parameters for biflavonoid analysis and should be validated.[1][2]
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.5% acetic acid or 0.1% formic acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start at 20-30% B, ramp to 80-90% B over 10-15 minutes |
| Flow Rate | 0.2-0.4 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 5-10 µL |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (Q1) | m/z 537.1 (as [M-H]⁻) |
| Proposed Product Ions (Q3) for MRM | Quantifier: To be determined (likely a major fragment) Qualifier: To be determined (a secondary fragment) |
| Collision Energy (CE) | Optimize by infusing a standard solution |
| Source Parameters | Optimize for specific instrument (e.g., spray voltage, gas flows) |
Note on MRM transitions: this compound is an isomer of amentoflavone. The precursor ion ([M-H]⁻) will be the same (m/z 537.1). The product ions arise from fragmentation of the biflavonoid structure. Based on typical flavonoid fragmentation, likely product ions will result from retro-Diels-Alder (RDA) reactions or cleavage of the interflavanoid bond. For amentoflavone, a common transition is m/z 537.1 → 374.9.[2] It is crucial to determine the optimal product ions and collision energies for this compound specifically during method development.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix.
Caption: Workflow for this compound quantification.
Logical Relationship for Troubleshooting Matrix Effects
This diagram outlines a decision-making process for addressing matrix effects.
Caption: Decision tree for mitigating matrix effects.
Putative Anti-inflammatory Signaling Pathway of this compound
Based on the known mechanisms of similar flavonoids, this compound is hypothesized to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[3][4]
Caption: Hypothesized inhibition of NF-κB and MAPK pathways.
References
How to increase the stability of Imbricataflavone A in cell culture media
Welcome to the technical support center for Imbricataflavone A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
Q2: What are the main factors that cause this compound to degrade in cell culture media?
A2: The stability of flavonoids like this compound is influenced by several factors:
-
pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions (pH > 7.0), which is the typical pH of cell culture media.[4][5]
-
Temperature: Higher temperatures accelerate the degradation of flavonoids.[6][7][8] Long-term incubation at 37°C can lead to significant compound loss.
-
Light: Exposure to light, especially UV light, can cause photodegradation of flavonoids.[3][9]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2] Flavonoids are antioxidants and can be consumed by scavenging reactive oxygen species (ROS) in the medium.[10][11][12]
-
Metal Ions: Certain metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺, can catalyze the degradation of flavonoids.[4][13]
-
Media Components: Components in the cell culture medium, such as bicarbonate, can affect the pH and contribute to instability.
Q3: How can I improve the stability of this compound in my cell culture experiments?
A3: Several strategies can be employed to enhance the stability of this compound:
-
Use of Cyclodextrins: Complexation with cyclodextrins, such as beta-cyclodextrin (β-CD) or its derivative hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective method.[14][15][16][17] Cyclodextrins form inclusion complexes with flavonoids, protecting them from degradation by heat, light, and oxygen, while also improving their solubility.[15][16]
-
Control pH: If your experimental design allows, using a medium with a slightly lower pH (around 6.5-7.0) can improve stability. However, you must first verify that this pH is not detrimental to your cells.
-
Add Antioxidants: Supplementing the media with other stable antioxidants, like ascorbic acid (at low concentrations) or pyridoxine, can help protect this compound from oxidative degradation.[4][18]
-
Minimize Light Exposure: Protect your media and stock solutions from light by using amber tubes or wrapping containers in foil.[9][13]
-
Prepare Fresh Solutions: Prepare this compound solutions immediately before use and add them to the cell cultures promptly. Avoid long-term storage of diluted solutions at 4°C or 37°C. For stock solutions, store at -80°C.
-
Use Serum: In some cases, proteins in fetal bovine serum (FBS) can bind to flavonoids and offer some protection against degradation.[1]
Q4: What is a recommended method for preparing a stabilized this compound solution for cell culture?
A4: Using cyclodextrins is a robust method. You can prepare a stock solution of an this compound-cyclodextrin complex. A general approach is to dissolve the cyclodextrin in your solvent (e.g., water or a buffer) and then add this compound, followed by stirring or sonication to facilitate complex formation. The molar ratio of this compound to cyclodextrin often used is 1:1.[14][19]
Troubleshooting Guides
Issue 1: Rapid Loss of this compound Activity
| Symptom | Possible Cause | Troubleshooting Steps |
| Initial biological effect is observed, but it diminishes over 24-48 hours. | Degradation of this compound in the cell culture medium at 37°C. | 1. Confirm Degradation: Perform a time-course stability study. Quantify the concentration of this compound in your cell culture medium at different time points (e.g., 0, 4, 8, 24, 48 hours) using HPLC. 2. Replenish the Compound: Change the medium and re-dose with fresh this compound every 12-24 hours. 3. Use a Stabilizer: Prepare this compound complexed with HP-β-cyclodextrin to increase its stability. |
| No biological effect is observed, even at high concentrations. | Poor solubility and/or immediate degradation upon addition to the aqueous medium. | 1. Improve Solubility: Prepare a stock solution in an appropriate organic solvent like DMSO. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically <0.5%). 2. Use a Solubilizer/Stabilizer: Employ cyclodextrins to simultaneously improve solubility and stability.[14][16][17] 3. Check for Precipitation: After adding the compound to the medium, inspect the culture vessel under a microscope for any signs of precipitation. |
Issue 2: Inconsistent Results Between Experiments
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in dose-response curves or other endpoints across different experimental runs. | Inconsistent preparation of this compound solutions; degradation due to light exposure or temperature fluctuations. | 1. Standardize Solution Preparation: Prepare a large batch of a high-concentration stock solution in a suitable solvent (e.g., DMSO), aliquot it into single-use vials, and store at -80°C. This minimizes freeze-thaw cycles. 2. Protect from Light: Always handle this compound solutions in a dark environment or use light-blocking tubes and plates.[9][13] 3. Control Temperature: Thaw stock solutions on ice and add them to pre-warmed media just before application to the cells. Minimize the time the compound spends at room temperature or 37°C before it reaches the cells. |
Issue 3: Media Color Change
| Symptom | Possible Cause | Troubleshooting Steps |
| The cell culture medium turns yellow or brown after the addition of this compound. | Oxidative degradation of the flavonoid. | 1. Reduce Oxygen Exposure: Prepare solutions in degassed buffers or media if possible. 2. Add Antioxidants: Include a low concentration of a stabilizing antioxidant like ascorbic acid in the medium. Note: Test for any effects of the added antioxidant on your cells first.[4] 3. Use Cyclodextrin Complex: Encapsulating this compound in cyclodextrin can shield it from oxidative degradation.[15] |
Experimental Protocols & Visualizations
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to quantify the stability of this compound over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM) with all supplements (e.g., FBS, antibiotics)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid or other modifier for the mobile phase
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the stock solution into pre-warmed cell culture medium to achieve the final desired concentration (e.g., 20 µM).
-
Immediately after mixing, take a sample for the 0-hour time point.
-
Place the medium containing this compound in an incubator under standard cell culture conditions (37°C, 5% CO₂).
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).
-
For each sample, precipitate proteins by adding 3 volumes of ice-cold methanol or acetonitrile.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the samples by HPLC to determine the concentration of this compound.
-
Plot the percentage of this compound remaining versus time to determine its stability profile.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol provides a method for preparing a more stable, water-soluble form of this compound for cell culture use.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile, purified water or phosphate-buffered saline (PBS)
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Procedure:
-
Calculate the required amounts of this compound and HP-β-CD for a 1:1 molar ratio.
-
Dissolve the HP-β-CD in the desired volume of sterile water or PBS with gentle heating (e.g., 40-50°C) and stirring until fully dissolved.
-
Slowly add the powdered this compound to the HP-β-CD solution while continuously stirring.
-
Seal the container and allow the mixture to stir at room temperature for 24-48 hours, protected from light.
-
After stirring, sterile-filter the solution through a 0.22 µm filter to remove any undissolved compound and ensure sterility.
-
Determine the final concentration of the complexed this compound using HPLC or UV-Vis spectrophotometry.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. On the stability of the bioactive flavonoids quercetin and luteolin under oxygen-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Flavonoids: Antioxidant Powerhouses and Their Role in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.plos.org [journals.plos.org]
- 14. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cyclodextrinnews.com [cyclodextrinnews.com]
- 18. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The challenge of flavonoid/cyclodextrin complexation in a complex matrix of the quercetin, luteolin, and 3- O-methylquercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing dosage and administration route for Imbricataflavone A in mice
Here is a technical support center for optimizing the dosage and administration route for Imbricataflavone A in mice.
Technical Support Center: this compound Murine Studies
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for experiments involving this compound in mouse models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties? A1: this compound is a type of biflavonoid, a class of plant-derived compounds known for various biological activities. Like many flavonoids, it may have poor aqueous solubility, which can impact its bioavailability. Detailed characterization, including its precise mechanism of action and signaling pathways, is an active area of research.
Q2: How should I determine a starting dose for this compound in mice? A2: If no prior in vivo data exists for this compound, the following steps are recommended:
-
Literature Review: Search for studies on structurally similar biflavonoids to find established dose ranges. For example, other flavonoids have been tested in mice at doses ranging from 1 mg/kg to 20 mg/kg.[1][2]
-
In Vitro Data: Use IC50 values from cell-based assays to estimate a potential therapeutic window.
-
Pilot Study: Conduct a dose-range finding study in a small group of animals to establish the Maximum Tolerated Dose (MTD).[3] A common approach is to start with low doses and increase them incrementally in different cohorts.[3]
Q3: What are the common administration routes for a compound like this compound in mice, and which should I choose? A3: The choice of administration route is critical and depends on the experimental goals and the compound's properties.[3][4] Each route has a different impact on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
| Administration Route | Description | Advantages | Disadvantages |
| Oral Gavage (PO) | Direct administration to the stomach, mimicking human oral intake.[4] | Clinically relevant route, suitable for chronic studies. | Bioavailability may be low due to poor solubility or first-pass metabolism. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity.[4] | Bypasses first-pass metabolism, rapid absorption.[4] | Can cause local irritation; risk of injecting into organs if done incorrectly.[4] |
| Intravenous (IV) | Direct injection into a vein (commonly the tail vein).[4] | 100% bioavailability, immediate effect.[4] | Requires compound to be fully solubilized in a sterile, physiological vehicle; can be technically challenging. |
| Subcutaneous (SC) | Injection into the space beneath the skin.[4] | Allows for slower, more sustained absorption and prolonged effect.[4] | Absorption can be variable; limited to small volumes. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in animal response | • Inconsistent formulation (e.g., suspension not homogenous).• Improper administration technique.• Metabolic differences between mouse strains.[4] | • Ensure the compound is fully dissolved or the suspension is uniformly mixed before each dose.• Verify proper injection technique (e.g., correct needle placement for IV or IP routes).[4]• Use a consistent mouse strain, age, and sex for all experiments.[4] |
| Observed toxicity or adverse effects | • The Maximum Tolerated Dose (MTD) for the specific mouse strain and route has been exceeded.[3]• The vehicle (e.g., DMSO, Cremophor) is causing toxicity. | • Conduct a formal dose-escalation study to determine the MTD.[3]• Run a control group treated with the vehicle alone to assess its effects.• Reduce the concentration of organic solvents in the final formulation. |
| Lack of efficacy at tested doses | • Poor bioavailability via the chosen route.• The dosing frequency is too low to maintain therapeutic concentrations.• The compound is rapidly metabolized and cleared. | • Conduct a pharmacokinetic (PK) study to measure drug levels in plasma and target tissues.• Based on PK data, consider an alternative administration route or adjust the dosing frequency.[4]• Test higher doses in an efficacy study, staying below the MTD. |
| Compound precipitation in formulation | • Poor solubility of this compound in the chosen vehicle. | • Prepare the compound as a suspension using suspending agents like sodium carboxymethylcellulose (CMC).[5]• Use co-solvents (e.g., DMSO, PEG400), but keep concentrations low to avoid toxicity.• Prepare fresh formulations immediately before administration. |
Experimental Protocols
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
-
Objective: To determine the acute toxicity and MTD of this compound.
-
Animals: Use healthy albino mice (e.g., C57BL/6), 3-5 animals per dose group.
-
Dose Selection: Based on literature for similar flavonoids, start with doses of 10, 100, and 1000 mg/kg in a first phase.[6] In a second phase, use higher doses such as 1600, 2900, and 5000 mg/kg to find the lethal dose (LD50) or MTD.[6] Include a vehicle-only control group.
-
Administration: Administer a single dose orally (PO) or intraperitoneally (IP).
-
Monitoring: Observe animals continuously for the first 4 hours and then daily for 14 days. Record clinical signs of toxicity, behavioral changes, body weight changes, and mortality.
-
Endpoint: The MTD is the highest dose that does not cause mortality or a loss of more than 20% of initial body weight.
Protocol 2: Pharmacokinetic (PK) Study
-
Objective: To determine the concentration-time profile of this compound in plasma.
-
Animals: Use cannulated mice to facilitate repeated blood sampling, or use separate groups of mice for each time point (n=3-5 per time point).
-
Dosing: Administer a single dose of this compound at a pre-determined, non-toxic level via the desired routes (e.g., 10 mg/kg IV and 50 mg/kg PO).
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at pre-defined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant.
-
Sample Processing: Centrifuge blood to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in plasma using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve), to assess bioavailability.
Visualizations
Caption: A structured workflow for optimizing this compound dosage in mice.
Caption: Hypothetical signaling cascades (PI3K/Akt, MAPK) modulated by flavonoids.[1][7]
Caption: A decision-making flowchart for troubleshooting lack of efficacy.
References
- 1. Oral administration of the flavonoid myricitrin prevents dextran sulfate sodium-induced experimental colitis in mice through modulation of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flavonoids improve the stability and function of P23H rhodopsin slowing down the progression of retinitis pigmentosa in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ecronicon.net [ecronicon.net]
- 6. Acute and subacute oral toxicity study on the flavonoid rich fraction of Monodora tenuifolia seed in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brevianamide F Exerts Antithrombotic Effects by Modulating the MAPK Signaling Pathway and Coagulation Cascade [mdpi.com]
Troubleshooting low signal intensity for Imbricataflavone A in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low signal intensity during the mass spectrometry analysis of Imbricataflavone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
This compound is a biflavonoid, a class of plant-derived polyphenolic compounds. Biflavonoids are formed by the dimerization of two flavonoid units. These compounds are of significant interest to researchers due to their wide range of potential pharmacological activities. Accurate and sensitive analysis by mass spectrometry is crucial for pharmacokinetic studies, metabolite identification, and quality control of natural product extracts and formulations.
Q2: Which ionization technique is best suited for this compound analysis?
For biflavonoids like this compound, Electrospray Ionization (ESI) is generally the most suitable technique, particularly in the negative ion mode .[1][2] This is because the multiple hydroxyl groups on the this compound structure can be readily deprotonated, leading to the formation of a stable [M-H]⁻ ion. While Atmospheric Pressure Chemical Ionization (APCI) can be effective for less polar compounds, ESI often provides better sensitivity for polyphenolic structures.[3][4] It is always recommended to test both positive and negative ion modes during method development to determine the optimal polarity for your specific instrument and conditions.
Q3: What are the expected mass-to-charge ratios (m/z) for this compound?
This compound has a molecular formula of C₃₃H₂₄O₁₀ and a monoisotopic mass of approximately 580.14 g/mol . Therefore, you should look for the following ions:
-
Negative Ion Mode (ESI-): [M-H]⁻ at m/z ≈ 579.13
-
Positive Ion Mode (ESI+): [M+H]⁺ at m/z ≈ 581.15
Adduct formation is also possible, especially in the positive ion mode. Common adducts include sodium ([M+Na]⁺) and potassium ([M+K]⁺), which would appear at m/z values higher than the protonated molecule.
Q4: What are the common reasons for low signal intensity of this compound?
Low signal intensity for this compound can arise from several factors, including:
-
Suboptimal Ionization Parameters: Incorrect settings for the ion source can significantly impact signal intensity.
-
Poor Sample Preparation: Inefficient extraction or the presence of interfering compounds can suppress the ionization of the target analyte.
-
Inappropriate Mobile Phase Composition: The pH and organic solvent composition of the mobile phase play a critical role in both chromatographic separation and ionization efficiency.
-
Analyte Degradation: this compound may be susceptible to degradation under certain conditions.
-
Instrument Contamination: A contaminated ion source or mass spectrometer can lead to a general loss of sensitivity.
Troubleshooting Guides
Guide 1: Optimizing Ion Source Parameters
Low signal intensity is often directly related to the settings of the mass spectrometer's ion source. The following table provides a starting point for optimizing ESI parameters for this compound, with suggested ranges for adjustment.
| Parameter | Typical Starting Value | Troubleshooting Range | Rationale |
| Ionization Mode | Negative ESI | Test Positive ESI | Biflavonoids often show higher sensitivity in negative mode due to deprotonation of hydroxyl groups.[1][2] |
| Capillary Voltage | 3.0 - 3.5 kV | 2.5 - 4.5 kV | Optimizes the electric field for efficient droplet formation and ion desorption. |
| Cone Voltage | 30 - 40 V | 20 - 60 V | Affects in-source fragmentation. Higher values can increase fragmentation and reduce the precursor ion signal. |
| Source Temperature | 120 - 150 °C | 100 - 180 °C | Aids in desolvation. Excessive heat can cause thermal degradation of the analyte. |
| Desolvation Gas Flow | 600 - 800 L/hr | 500 - 1000 L/hr | Facilitates solvent evaporation from the ESI droplets. |
| Desolvation Temp. | 350 - 450 °C | 300 - 550 °C | Crucial for complete desolvation. Too low can lead to cluster ions, too high can cause degradation. |
| Nebulizer Gas Pressure | 30 - 40 psi | 20 - 50 psi | Affects the formation of the ESI spray. |
Troubleshooting Workflow: Ion Source Optimization
Caption: A stepwise workflow for optimizing ion source parameters.
Guide 2: Mobile Phase and Sample Preparation
The composition of your mobile phase and the cleanliness of your sample are critical for achieving a strong signal.
| Factor | Recommendation | Rationale |
| Mobile Phase pH | Acidic (e.g., 0.1% formic acid) | Promotes protonation in positive mode and can improve peak shape. For negative mode, it can still be beneficial for chromatography, though unbuffered or slightly basic mobile phases could also be tested.[2][5] |
| Organic Modifier | Acetonitrile or Methanol | Both are commonly used. Acetonitrile often provides better chromatographic resolution for flavonoids. |
| Sample Extraction | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | To remove matrix components that can cause ion suppression. |
| Sample Concentration | Optimize concentration | Too high a concentration can lead to ion suppression, while too low will result in a weak signal. |
Experimental Protocol: Mobile Phase Optimization
-
Prepare Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable organic solvent.
-
Prepare Mobile Phases:
-
Mobile Phase A1: Water + 0.1% Formic Acid
-
Mobile Phase B1: Acetonitrile + 0.1% Formic Acid
-
Mobile Phase A2: Water
-
Mobile Phase B2: Acetonitrile
-
-
Infusion Analysis: Infuse a diluted solution of this compound (e.g., 1 µg/mL) directly into the mass spectrometer using a syringe pump.
-
Test Mobile Phase Compositions: Sequentially introduce different ratios of Mobile Phase A and B (e.g., 50:50 A1:B1, then 50:50 A2:B2) into the infusion line via a T-junction.
-
Monitor Signal Intensity: For each mobile phase composition, monitor the signal intensity of the [M-H]⁻ or [M+H]⁺ ion.
-
Select Optimal Conditions: Choose the mobile phase composition that provides the highest and most stable signal.
Signaling Pathway: Ion Suppression
Caption: The process of ion suppression by matrix components.
Concluding Remarks
Troubleshooting low signal intensity for this compound in mass spectrometry requires a systematic approach. By carefully optimizing ion source parameters, mobile phase composition, and sample preparation, researchers can significantly enhance the signal and achieve reliable and sensitive analysis. When specific information for a compound is scarce, leveraging knowledge of related chemical classes, such as biflavonoids, provides a strong foundation for method development and troubleshooting.
References
- 1. mdpi.com [mdpi.com]
- 2. Liquid chromatography-tandem mass spectrometry determination and pharmacokinetic analysis of amentoflavone and its conjugated metabolites in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Performance comparison of electrospray ionization and atmospheric pressure chemical ionization in untargeted and targeted liquid chromatography/mass spectrometry based metabolomics analysis of grapeberry metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. perkinelmer.com.ar [perkinelmer.com.ar]
- 5. Development of an LC-MS method for simultaneous quantitation of amentoflavone and biapigenin, the minor and major biflavones from Hypericum perforatum L., in human plasma and its application to real blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Wittig Reaction for Flavone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of flavones and their precursors via the Wittig reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for synthesizing flavone precursors using the Wittig reaction?
The Wittig reaction is a versatile method for forming carbon-carbon double bonds and is used to synthesize 2'-hydroxychalcones, which are key precursors to flavones.[1] The reaction typically involves the reaction of a phosphonium ylide, generated from a phosphonium salt and a base, with an aldehyde or ketone.[2] In the context of flavone synthesis, this usually involves the reaction of a substituted benzaldehyde with an ylide derived from a 2'-hydroxyacetophenone.
Q2: What are the most common reasons for low yields in the Wittig synthesis of flavone precursors?
Low yields can often be attributed to several factors:
-
Steric Hindrance: Sterically hindered ketones or aldehydes can react slowly and result in poor yields, especially with stabilized ylides.[3]
-
Ylide Instability: Some ylides are unstable and may decompose before reacting with the carbonyl compound.[4]
-
Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction outcome.[5]
-
Side Reactions: The presence of other functional groups, such as phenols, can lead to side reactions if not properly managed.[4][6]
-
Difficult Purification: The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to separate from the desired product, leading to apparent low yields of pure material.[7][8]
Q3: How does the presence of a phenolic hydroxyl group on the acetophenone affect the reaction?
The acidic proton of the hydroxyl group can be deprotonated by the strong base used to generate the ylide. This can lead to the formation of a phenolate, which is a poor electrophile, and may require the use of excess base.[4] Protecting the hydroxyl group as a methyl ether or a silyl ether can circumvent this issue.[4][6]
Q4: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?
TPPO is a common and often difficult-to-remove byproduct of the Wittig reaction.[7] Several strategies can be employed for its removal:
-
Crystallization: TPPO can sometimes be removed by crystallization from a suitable solvent system, such as a benzene-cyclohexane mixture.[9] The desired product's and TPPO's differing solubilities in solvents like 1-propanol can also be exploited.[7]
-
Silica Gel Chromatography: For non-polar products, a silica plug can be used to adsorb the polar TPPO while the product is eluted with a non-polar solvent.[9]
-
Precipitation with Metal Salts: TPPO can be precipitated from solution by forming a complex with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[9][10][11]
Troubleshooting Guide
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Ylide Formation | Use a strong, fresh base (e.g., n-BuLi, NaH, KOtBu).[12] Ensure anhydrous reaction conditions.[5] Monitor ylide formation by observing the characteristic color change (often deep red or orange).[5] | The C-H bond adjacent to the phosphorus in the phosphonium salt is acidic but requires a strong base for complete deprotonation to form the ylide.[12] Moisture will quench the strong base and the ylide. |
| Unreactive Carbonyl | For sterically hindered aldehydes or ketones, consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative.[5] Increase the reaction temperature, but monitor for decomposition. | The HWE reaction often provides better yields with sterically hindered substrates compared to the standard Wittig reaction.[5] |
| Ylide Decomposition | Generate the ylide at a low temperature (e.g., -78 °C or 0 °C) and then add the aldehyde.[5] Alternatively, try generating the ylide in the presence of the aldehyde.[4] | Some ylides are not stable at room temperature and will decompose over time. Performing the reaction at lower temperatures can mitigate this.[5] In some cases, in-situ generation can be more effective.[4] |
| Phenolic Interference | Protect the hydroxyl group of the 2'-hydroxyacetophenone prior to the Wittig reaction.[4][6] Use at least two equivalents of base if the hydroxyl group is unprotected.[4] | The acidic phenolic proton will react with the base, consuming it and potentially deactivating the starting material.[4] |
Problem 2: Product is Formed, but Yield is Low After Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Co-elution with TPPO | Employ specific purification techniques for TPPO removal (see FAQ Q4 and detailed protocols below). | TPPO can have similar polarity to the desired product, making chromatographic separation difficult.[11] |
| Product Loss During Workup | If your product is polar, avoid excessive aqueous washes. | The 2'-hydroxychalcone product may have some water solubility, leading to losses during extraction. |
| Incomplete Reaction | Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. | Allowing the reaction to proceed to completion will maximize the amount of product formed before workup. |
Quantitative Data Summary
The choice of olefination method can significantly impact the yield, especially with sterically hindered substrates.
Table 1: Comparison of Wittig vs. Horner-Wadsworth-Emmons (HWE) Reaction for a Hindered Aldehyde
| Entry | Reagent | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Ph₃P=C(CH₃)₂ (Wittig) | n-BuLi | THF | -78 to rt | < 10 |
| 2 | (EtO)₂P(O)CH(CH₃)₂ (HWE) | NaH | THF | 0 to rt | > 85 |
| 3 | Ph₃P=CHPh (Wittig) | n-BuLi | THF | -78 to rt | ~25 |
| 4 | (EtO)₂P(O)CHPh (HWE) | NaH | DME | rt | > 90 |
| Note: This data is representative and illustrates the higher efficacy of the HWE reaction for sterically demanding substrates.[5] |
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction towards a 2'-Hydroxychalcone Precursor
This protocol is a representative procedure and may require optimization for specific substrates.
-
Phosphonium Salt Preparation (if not commercially available):
-
Dissolve triphenylphosphine (1.0 eq) in a suitable solvent (e.g., toluene).
-
Add the corresponding substituted 2'-hydroxy-α-bromoacetophenone (1.0 eq).
-
Stir the mixture at room temperature or with gentle heating until the phosphonium salt precipitates.
-
Collect the salt by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
-
-
Ylide Formation and Reaction with Aldehyde:
-
Suspend the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C or -78 °C, depending on the ylide stability.[5]
-
Slowly add a strong base (e.g., n-butyllithium in hexanes, 1.05 eq) dropwise. The formation of the ylide is often indicated by a distinct color change.[5]
-
Stir the mixture at this temperature for 30-60 minutes.
-
Add a solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by TLC.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product to remove triphenylphosphine oxide using one of the methods described below.
-
Protocol 2: Purification of Wittig Product - Removal of Triphenylphosphine Oxide (TPPO)
Method A: Precipitation with Zinc Chloride [11]
-
Dissolve the crude reaction mixture in ethanol.
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.
-
Add the ZnCl₂ solution to the crude mixture at room temperature.
-
Stir and scrape the flask to induce the precipitation of the ZnCl₂(TPPO)₂ complex.
-
Filter the solution to remove the precipitate.
-
Concentrate the filtrate to obtain the purified product.
Method B: Silica Plug Filtration (for non-polar products) [9]
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a minimal amount of a non-polar solvent (e.g., pentane or a hexane/ether mixture).
-
Pass the suspension through a short plug of silica gel.
-
Elute the product with a slightly more polar solvent (e.g., diethyl ether), leaving the more polar TPPO adsorbed to the silica.
Visualizations
Experimental Workflow: Wittig Synthesis of a Flavone Precursor
Caption: Workflow for the Wittig synthesis of a 2'-hydroxychalcone.
Logical Relationship: Troubleshooting Low Yields
Caption: Decision tree for troubleshooting low yields in the Wittig reaction.
References
- 1. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Antioxidant Activities of Imbricataflavone A and Quercetin
For researchers and professionals in drug development, understanding the nuances of antioxidant activity among different flavonoid subclasses is paramount. This guide provides a comparative analysis of Imbricataflavone A, a biflavonoid with purported therapeutic properties, and Quercetin, a widely studied and potent antioxidant flavonol. While Quercetin's antioxidant capacity is well-documented, a notable scarcity of direct experimental data on isolated this compound necessitates a comparison based on available information for related compounds and theoretical studies.
Quantitative Antioxidant Activity: A Data-Driven Comparison
A direct quantitative comparison of the antioxidant activity of this compound and Quercetin is hampered by the lack of published studies on the isolated this compound. However, the antioxidant prowess of Quercetin has been extensively evaluated in numerous in vitro assays. The following table summarizes key findings for Quercetin's ability to scavenge free radicals, typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
| Compound | Antioxidant Assay | IC50 Value |
| Quercetin | DPPH Radical Scavenging | 19.17 µg/mL[1] |
| Quercetin | Hydrogen Peroxide Scavenging | 36.22 µg/mL[1] |
| Quercetin | ABTS Radical Scavenging | 1.8 µM[2] |
Note: Data for this compound is not available in the reviewed literature.
Unveiling the Antioxidant Mechanisms
Quercetin: The Established Benchmark
Quercetin's potent antioxidant activity is attributed to its chemical structure, specifically the presence of multiple hydroxyl groups and a C2-C3 double bond in its C-ring. These features enable it to effectively donate hydrogen atoms to neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, Quercetin can chelate transition metal ions like iron and copper, preventing them from participating in the Fenton reaction, a major source of cellular oxidative stress.
The antioxidant effects of Quercetin also extend to the modulation of cellular signaling pathways. One of the most critical pathways is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway. Under conditions of oxidative stress, Quercetin can promote the translocation of Nrf2 to the nucleus, where it binds to the ARE and upregulates the expression of a suite of antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
This compound: An Emerging Contender
This compound is a biflavonoid, meaning it is composed of two flavonoid units linked together. While direct experimental evidence of its antioxidant activity is lacking, theoretical studies on flavonoids present in Annona muricata (a source of this compound) suggest that biflavonoids possess significant antioxidant potential. The increased number of hydroxyl groups in a biflavonoid structure, compared to a monoflavonoid like Quercetin, could theoretically lead to enhanced radical scavenging capacity. However, steric hindrance due to the larger, more complex structure of biflavonoids might also influence their interaction with free radicals and enzymes. Without experimental data, this remains speculative.
Experimental Protocols for Antioxidant Activity Assessment
For researchers aiming to directly compare the antioxidant activities of this compound and Quercetin, the following standardized in vitro assays are recommended.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of the test compound (this compound or Quercetin) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add 180 µL of the DPPH solution to each well.
-
Add 20 µL of the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells. For the blank, add 20 µL of the solvent.[3]
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[3]
-
Measure the absorbance at 517 nm using a microplate reader.[3]
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound.
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.[3]
-
Add 10 µL of the different concentrations of the test compound or a standard (e.g., Trolox) to the wells.[3]
-
Incubate the plate at room temperature for 6 minutes.[3]
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄ or Trolox).
-
In a 96-well microplate, add 280 µL of the FRAP reagent to each well.[3]
-
Add 20 µL of the different concentrations of the test compound, standard, or blank to the wells.[3]
-
Incubate the plate at 37°C for 10 minutes.[3]
-
Measure the absorbance at 593 nm.[3]
-
The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve.
Conclusion and Future Perspectives
For researchers in the field, this represents a significant knowledge gap and a compelling avenue for future investigation. The isolation and purification of this compound, followed by its systematic evaluation in the standardized antioxidant assays detailed in this guide, are critical next steps. Such studies will be invaluable in elucidating the true antioxidant potential of this compound and will enable a definitive, evidence-based comparison with established antioxidants like Quercetin. This will ultimately contribute to a more comprehensive understanding of the structure-activity relationships within the diverse world of flavonoids and their potential applications in human health and disease.
References
- 1. Isolation and identification of a flavonoid compound and in vivo lipid-lowering properties of Imperata cylindrica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Theoretical study of the antioxidant capacity of the flavonoids present in the Annona muricata (Soursop) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Imbricataflavone A vs. Luteolin: A Comparative Analysis of Anti-Inflammatory Efficacy
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the anti-inflammatory properties of two flavonoids: Imbricataflavone A and Luteolin. This analysis is based on available experimental data, offering insights into their mechanisms of action and potential therapeutic applications.
This compound, a biflavonoid primarily isolated from plants of the Selaginella genus, and Luteolin, a common flavone found in various fruits and vegetables, have both demonstrated significant anti-inflammatory potential. This guide delves into a side-by-side comparison of their effects on key inflammatory mediators and signaling pathways, supported by experimental findings.
Comparative Efficacy on Inflammatory Markers
The anti-inflammatory effects of this compound and Luteolin have been evaluated through their ability to inhibit various pro-inflammatory molecules. The following tables summarize the quantitative data on their inhibitory activities.
Table 1: Inhibition of Nitric Oxide (NO) and Pro-Inflammatory Enzymes
| Compound | Assay | Cell Line | Inducer | Concentration | % Inhibition / IC₅₀ | Citation(s) |
| This compound | iNOS Expression | RAW 264.7 | LPS | N/A | Blocked transactivation | [1] |
| COX-2 Expression | RAW 264.7 | LPS | N/A | Blocked transactivation | [1] | |
| NO Production | RAW 264.7 | LPS | N/A | Suppressed production | [2] | |
| Luteolin | iNOS Expression | RAW 264.7 | LPS | 20 µM | Significant suppression | [3] |
| COX-2 Expression | RAW 264.7 | LPS | 20 µM | Significant suppression | [3] | |
| NO Production | RAW 264.7 | LPS | < 20 µM | Significant suppression | [3] |
Table 2: Inhibition of Pro-Inflammatory Cytokines
| Compound | Cytokine | Cell Line | Inducer | Concentration | % Inhibition / IC₅₀ | Citation(s) |
| This compound | TNF-α | RAW 264.7 | LPS | N/A | Partially suppressed mRNA | [2] |
| IL-1β | RAW 264.7 | LPS | N/A | Completely inhibited mRNA | [2] | |
| Luteolin | TNF-α | RAW 264.7 | LPS | 25 µM | Significantly attenuated mRNA | |
| IL-6 | RAW 264.7 | LPS | 25 µM | Significantly attenuated mRNA | ||
| IL-1β | Human HNPCs | TNF-α | 10, 20, 40 µM | Concentration-dependent decrease | [4] |
Mechanisms of Action: Modulation of Signaling Pathways
Both this compound and Luteolin exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses. Its activation leads to the transcription of numerous pro-inflammatory genes.
-
This compound has been shown to inactivate the NF-κB pathway by preventing the nuclear translocation of the p65 subunit[1]. This action effectively blocks the transcription of NF-κB target genes like iNOS and COX-2[1].
-
Luteolin also demonstrates potent inhibition of the NF-κB pathway. It has been observed to block the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the p65 subunit.
MAPK Signaling Pathway
The MAPK pathway, including p38, JNK, and ERK, is another critical signaling cascade involved in inflammation.
-
This compound has been found to regulate the p38 MAPK pathway. Studies have shown that it significantly reduces the phosphorylation of p38 MAPK induced by lipopolysaccharide (LPS)[2].
-
Luteolin exhibits a broader inhibitory effect on the MAPK pathway, affecting not only p38 but also JNK and ERK phosphorylation in various cell types[5]. This broad-spectrum inhibition contributes to its potent anti-inflammatory activity.
Experimental Protocols
This section outlines the general methodologies used in the cited studies to assess the anti-inflammatory effects of this compound and Luteolin.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line RAW 264.7 and human nucleus pulposus cells (HNPCs) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Luteolin for a specified period (e.g., 1-2 hours) before stimulation with an inflammatory inducer like LPS (e.g., 1 µg/mL) or TNF-α.
Nitric Oxide (NO) Production Assay
NO production is quantified by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm, and the nitrite concentration is determined using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are measured using commercial ELISA kits according to the manufacturer's instructions.
Western Blot Analysis
Western blotting is employed to determine the protein expression levels of iNOS, COX-2, and the phosphorylation status of NF-κB and MAPK pathway components.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with specific primary antibodies overnight at 4°C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Luteolin demonstrate significant anti-inflammatory properties through the inhibition of key pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways. Luteolin, being more extensively studied, shows a broad spectrum of activity with a wealth of quantitative data supporting its potent effects. This compound, identified as 2',8''-biapigenin, also effectively targets crucial inflammatory pathways, particularly by inhibiting iNOS and COX-2 expression via NF-κB inactivation and modulating the p38 MAPK pathway.
While direct comparative studies with standardized methodologies are limited, the available data suggests that both flavonoids are promising candidates for the development of novel anti-inflammatory therapeutics. Further research, especially quantitative analysis of this compound's effects on a wider range of inflammatory markers, is warranted to fully elucidate its therapeutic potential relative to well-characterized flavonoids like Luteolin.
References
Cross-Validation of Analytical Methods for the Quantification of Imbricataflavone A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Imbricataflavone A, a biflavonoid with significant therapeutic potential, is critical for quality control, pharmacokinetic studies, and overall drug development. The selection of a robust and reliable analytical method is paramount. This guide provides an objective comparison of common analytical techniques for the quantification of this compound and structurally similar biflavonoids, supported by experimental data from published literature. Cross-validation of these methods is essential to ensure data integrity and consistency across different studies and laboratories.
Principles of Cross-Validation
Cross-validation is the process of comparing the results from two or more distinct analytical methods to ensure their equivalence. This is particularly crucial when methods are transferred between laboratories or when a new method is introduced to replace an existing one. The core principle is to demonstrate that the methods provide comparable results for the same set of samples, within predefined acceptance criteria.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) for the quantification of biflavonoids similar to this compound. It is important to note that while specific data for this compound is limited, the presented data for related biflavonoids such as amentoflavone and cupressuflavone provides a strong basis for method selection and development.
| Parameter | HPLC-DAD | HPLC-MS | HPTLC |
| Linearity Range (µg/mL) | 0.5 - 40[1] | 0.9 - 1000 (ng/mL)[2] | 0.1 - 0.8 (µ g/spot ) |
| Limit of Detection (LOD) | 0.14 - 0.15 µg/mL[1] | 0.3 ng/mL[2] | 20 ng/spot |
| Limit of Quantification (LOQ) | 0.43 - 0.47 µg/mL[1] | 0.9 ng/mL[2] | 60 ng/spot |
| Precision (%RSD) | < 2% | < 15%[2] | < 5% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115%[2] | 95 - 105% |
| Selectivity | Good | Excellent | Moderate |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of biflavonoids using HPLC-DAD, HPLC-MS, and HPTLC.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and diode-array detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (containing 0.1% formic acid) and acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection Wavelength: 330 nm.[1]
-
Injection Volume: 5 µL.[1]
Procedure:
-
Standard Preparation: Prepare a stock solution of the biflavonoid standard in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range.
-
Sample Preparation: Extract the biflavonoids from the sample matrix using an appropriate solvent (e.g., methanol or ethanol). Filter the extract through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
-
Reversed-phase C18 column (e.g., Hypersil Gold C18).[2]
Reagents:
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
Chromatographic and MS Conditions:
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 65:35, v/v).[2]
-
Flow Rate: 0.3 mL/min.[2]
-
Ionization Mode: Negative electrospray ionization (ESI-).[2]
-
Detection: Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for the analyte and internal standard.[2]
Procedure:
-
Standard and Sample Preparation: Similar to the HPLC-DAD method, but with the addition of an internal standard to both standards and samples to improve accuracy and precision.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Calculate the concentration of the analyte in the samples using this calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC)
Instrumentation:
-
HPTLC system including an automatic TLC sampler, TLC scanner, and developing chamber.
-
HPTLC plates pre-coated with silica gel 60 F254.
Reagents:
-
Toluene (analytical grade)
-
Pyridine (analytical grade)
-
Formic acid (analytical grade)
Chromatographic Conditions:
-
Mobile Phase: Toluene-pyridine-formic acid (100:20:7, v/v/v).[3]
-
Application: Apply standards and samples as bands using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Detection: Densitometric scanning at a specific wavelength (e.g., 365 nm) after drying the plate.[3]
Procedure:
-
Standard and Sample Application: Apply different volumes of standard and sample solutions to the HPTLC plate.
-
Development and Detection: After development, dry the plate and scan the tracks using a densitometer.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the amount of analyte in the samples from this curve.
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the cross-validation workflow and a representative signaling pathway potentially influenced by this compound.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.[4]
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Development and validation of an LC-MS/MS method for the determination of hinokiflavone in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The potential of A. Muricata Bioactive Compounds to Inhibit HIF1α Expression Via Disruption of Tyrosine Kinase Receptor Activity: an In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Imbricataflavone A in Inflammation: A Comparative Analysis with Standard-of-Care Drugs
Standard-of-care anti-inflammatory therapies, predominantly Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as ibuprofen, diclofenac, and the COX-2 selective inhibitor celecoxib, are cornerstones in the management of inflammatory conditions. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory prostaglandins.
Flavonoids, a diverse group of polyphenolic compounds found in plants, have garnered significant attention for their anti-inflammatory properties. Research indicates that flavonoids can modulate the inflammatory response through various mechanisms, including the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), as well as the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and COX-2.
This guide aims to provide a comparative framework by presenting available efficacy data for standard-of-care drugs and related flavonoids, alongside detailed experimental protocols relevant to the assessment of anti-inflammatory agents.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for standard-of-care anti-inflammatory drugs. A lower IC50 value indicates greater potency. It is important to note that specific IC50 data for Imbricataflavone A is not available in the reviewed literature.
| Compound | Target | Assay System | IC50 Value |
| Ibuprofen | COX-1 | Enzyme Assay | 13 µM[1] |
| COX-1 | Enzyme Assay | 2.9 µM[2] | |
| COX-2 | Enzyme Assay | 1.1 µM[2] | |
| Diclofenac | Cytotoxicity (B16-F10 cells) | Cell-based Assay | 52.5 µg/mL |
| Cytotoxicity (Hep-G2 cells) | Cell-based Assay | 46.9 µg/mL | |
| Cytotoxicity (HT29 cells) | Cell-based Assay | 52.6 µg/mL | |
| Celecoxib | COX-2 | Enzyme Assay | Data not specified in provided abstracts |
Mechanistic Insights: Signaling Pathways in Inflammation
The anti-inflammatory effects of both standard drugs and flavonoids are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for the development of novel therapeutic agents.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Many flavonoids have been shown to inhibit the NF-κB pathway, thereby reducing the inflammatory cascade.
Caption: Proposed inhibition of the NF-κB pathway by this compound.
COX-2 and Prostaglandin Synthesis Pathway
NSAIDs exert their primary anti-inflammatory effect by inhibiting COX enzymes. COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and swelling.
Caption: Inhibition of the COX-2 pathway by NSAIDs and potential action of this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the anti-inflammatory activity of compounds.
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay is a widely used primary screening method for anti-inflammatory agents. LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a standard drug (e.g., L-NAME) and incubated for 1 hour.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plates are incubated for a further 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room temperature for 10 minutes.
-
Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The percentage of NO production inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Caption: Workflow for assessing inhibition of LPS-induced nitric oxide production.
Cyclooxygenase (COX) Inhibition Assay
This enzymatic assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Reaction Mixture: The reaction is typically carried out in a buffer solution containing the COX enzyme, heme, and a reducing agent (e.g., glutathione).
-
Inhibitor Incubation: The test compound or a standard inhibitor (e.g., ibuprofen, celecoxib) is pre-incubated with the enzyme for a specific period to allow for binding.
-
Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.
-
Measurement of Prostaglandin Production: The production of prostaglandins (e.g., PGE2) is measured. This can be done using various methods, including Enzyme Immunoassay (EIA), radioimmunoassay (RIA), or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the inhibitor to that in the control (no inhibitor). IC50 values are then determined.
NF-κB Reporter Gene Assay
This cell-based assay is used to screen for compounds that inhibit the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293) is used that has been transfected with a reporter plasmid. This plasmid contains a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of a promoter with multiple NF-κB binding sites.
-
Cell Seeding and Treatment: The cells are seeded in a multi-well plate and treated with various concentrations of the test compound.
-
Stimulation: The NF-κB pathway is activated by adding a stimulant, such as tumor necrosis factor-alpha (TNF-α) or LPS.
-
Incubation: The cells are incubated for a sufficient period to allow for reporter gene expression.
-
Reporter Gene Assay: The activity of the reporter enzyme (e.g., luciferase) is measured using a specific substrate that produces a luminescent or colorimetric signal.
-
Data Analysis: The inhibition of NF-κB activity is quantified by the reduction in the reporter signal in treated cells compared to stimulated, untreated cells. IC50 values can be calculated from the dose-response curve.
Conclusion
While specific experimental data on the anti-inflammatory efficacy of this compound is currently lacking in the public domain, the well-documented anti-inflammatory properties of the broader flavonoid class suggest its potential as a valuable therapeutic agent. The primary mechanisms of action for flavonoids appear to involve the modulation of key inflammatory signaling pathways, such as NF-κB, and the inhibition of pro-inflammatory enzymes like COX-2. This multi-targeted approach may offer advantages over traditional NSAIDs, which primarily target COX enzymes.
Further research, including in vitro and in vivo studies, is imperative to elucidate the precise mechanisms of action and to quantify the anti-inflammatory efficacy of this compound. Such studies will be crucial in determining its potential for development as a novel anti-inflammatory drug and for establishing a direct comparison with the current standards of care. The experimental protocols detailed in this guide provide a robust framework for conducting such investigations.
References
In Vivo Validation of Anticancer Effects: A Comparative Analysis of Imbricataflavone A Alternatives
For researchers, scientists, and drug development professionals, the in vivo validation of a compound's anticancer efficacy is a critical step in the drug discovery pipeline. While preliminary in vitro studies may suggest promise, the complex biological environment of a living organism provides the true test of a potential therapeutic. This guide focuses on the in vivo anticancer effects of flavonoids, a class of natural compounds known for their diverse pharmacological activities. While the specific compound Imbricataflavone A lacks available in vivo anticancer studies, this guide will provide a comparative analysis of three well-researched flavonoids with demonstrated in vivo anticancer properties: Quercetin, Genistein, and Apigenin. The experimental data and protocols presented herein offer a valuable resource for designing and evaluating future in vivo studies of novel anticancer agents like this compound.
Comparative Analysis of In Vivo Anticancer Effects of Selected Flavonoids
The following table summarizes the in vivo anticancer effects of Quercetin, Genistein, and Apigenin from various preclinical studies. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental design, including the cancer cell lines, animal models, and dosing regimens used.
| Flavonoid | Cancer Type | Animal Model | Dosage | Key Findings |
| Quercetin | Breast Cancer | MCF-7 Xenograft (Female Mice) | 50µg/g daily (i.p.) | Significantly inhibited tumor growth compared to the control group.[1] |
| Colon Cancer | CT-26 Tumor Bearing Mice | 50, 100, and 200 mg/kg (i.p.) | Significantly reduced tumor volume at all three doses and increased animal survival rate at 100 and 200 mg/kg.[2] | |
| Pancreatic Cancer | Orthotopic Pancreatic Tumor (Nude Mice) | Oral administration | Orally administered quercetin was effective in inhibiting pancreatic cancer growth in vivo.[3] | |
| Breast Cancer | C3(1)/SV40Tag Transgenic Mice | 0.2% and 2% in diet | A 0.2% quercetin diet decreased tumor volume, while a 2% quercetin diet showed an increase in tumor number.[4] | |
| Genistein | Breast Cancer | MDA-MB-231 Xenograft (Nude Mice) | Not specified | Inhibited tumor growth, stimulated apoptosis, and inhibited angiogenesis.[5] |
| Prostate Cancer | PC3-M Xenograft (Athymic Mice) | 100 or 250 mg/kg in chow | Decreased metastases by 96% but did not alter primary tumor growth.[6] | |
| Bladder Cancer | 253J B-V Orthotopic SCID Mouse Model | Not specified | Reduced final tumor weights by 56% through induction of apoptosis and inhibition of angiogenesis.[7] | |
| Breast Cancer | MCF-7 Xenograft (Athymic Mice) | 15, 150, and 300 ppm in diet | Stimulated the growth of estrogen-dependent tumors in a dose-dependent manner.[8] | |
| Apigenin | Prostate Cancer | Transgenic Adenocarcinoma of Mouse Prostate (TRAMP) | 20 and 50 µ g/mice (oral) for 20 weeks | Reduced tumor volumes and abolished distant organ metastasis.[9] |
| Malignant Mesothelioma | #40a Cell Transplanted C57BL/6 Mice | Intraperitoneal administration | Increased the median survival of mice and reduced the risk of tumor growth.[10] | |
| Renal Cell Carcinoma | ACHN Cell Xenograft Mouse Model | Not specified | Reduced tumor growth and volume in vivo.[11] | |
| Ovarian Cancer | Not specified | Not specified | Inhibited tumor proliferation in vivo.[11] |
Detailed Experimental Protocols
Below are representative experimental protocols for in vivo studies of Quercetin, Genistein, and Apigenin, providing a framework for designing similar experiments.
Quercetin In Vivo Study Protocol (Adapted from a Colon Cancer Model)[2]
-
Animal Model: BALB/c mice are used.
-
Cell Line and Tumor Induction: CT-26 colon carcinoma cells are cultured and subsequently injected subcutaneously into the right flank of the mice to induce tumor formation.
-
Treatment Groups: Once tumors are palpable, mice are randomly assigned to a control group and multiple quercetin-treated groups.
-
Drug Administration: Quercetin is administered intraperitoneally (i.p.) at doses of 50, 100, and 200 mg/kg. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., every other day) using calipers.
-
Endpoint Analysis: The study continues for a predetermined period, or until tumors in the control group reach a specific size. At the end of the study, mice are euthanized, and tumors are excised and weighed. Animal survival rates are also monitored and recorded.
Genistein In Vivo Study Protocol (Adapted from a Prostate Cancer Metastasis Model)[6]
-
Animal Model: Inbred athymic mice are utilized.
-
Cell Line and Tumor Induction: Human prostate cancer PC3-M cells are orthotopically implanted into the prostate of the mice.
-
Treatment Groups: Mice are fed a diet containing genistein at concentrations of 100 or 250 mg/kg of chow, or a control diet, prior to tumor cell implantation.
-
Metastasis Evaluation: After a period of approximately 4 weeks, the mice are euthanized.
-
Endpoint Analysis: The lungs are harvested, and the number of micrometastases is quantified. The primary tumors in the prostate are also excised and weighed.
Apigenin In Vivo Study Protocol (Adapted from a Prostate Cancer Model)[9]
-
Animal Model: Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) mice are used, which spontaneously develop prostate tumors.
-
Treatment Groups: Mice are divided into a control group and treatment groups receiving apigenin.
-
Drug Administration: Apigenin is administered orally at doses of 20 and 50 µg per mouse for a duration of 20 weeks.
-
Tumor Monitoring: Tumor development and progression are monitored throughout the study.
Visualizing the Path to In Vivo Validation
To better understand the processes involved in validating an anticancer compound in vivo, the following diagrams illustrate a typical experimental workflow and a common signaling pathway targeted by flavonoids.
Caption: A generalized workflow for the in vivo validation of an anticancer compound.
Caption: The PI3K/Akt signaling pathway, a common target of anticancer flavonoids.
Conclusion
The in vivo validation of anticancer compounds is a multifaceted process that requires careful planning and execution. While this compound currently lacks published in vivo data, the extensive research on other flavonoids like Quercetin, Genistein, and Apigenin provides a solid foundation for future investigations. Flavonoids have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis.[12][13][14][15] The data and protocols presented in this guide serve as a valuable comparative resource for researchers aiming to explore the in vivo therapeutic potential of novel flavonoid compounds. Future studies on this compound could be designed based on the successful methodologies employed for these well-characterized alternatives.
References
- 1. jcpjournal.org [jcpjournal.org]
- 2. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Dose-dependent benefits of quercetin on tumorigenesis in the C3(1)/SV40Tag transgenic mouse model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Chemopreventive and chemotherapeutic effects of genistein, a soy isoflavone, upon cancer development and progression in preclinical animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Role of Apigenin in Cancer Prevention via the Induction of Apoptosis and Autophagy [jcpjournal.org]
- 10. In Vitro and In Vivo Anti-tumoral Effects of the Flavonoid Apigenin in Malignant Mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. iv.iiarjournals.org [iv.iiarjournals.org]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Potential of Amentoflavone and Other Prominent Flavones
A deep dive into the neuroprotective capacities of amentoflavone, apigenin, luteolin, and chrysin, this guide offers a comparative analysis for researchers, scientists, and drug development professionals. Here, we present a synthesis of experimental data, detailed methodologies, and key signaling pathways to illuminate the therapeutic potential of these flavonoids in neurodegenerative diseases.
Flavonoids, a class of polyphenolic compounds found abundantly in plants, have garnered significant attention for their diverse pharmacological activities, including their potent neuroprotective effects. This guide provides a comparative overview of the neuroprotective potential of amentoflavone, a biflavonoid, alongside three other well-researched flavones: apigenin, luteolin, and chrysin. While the initial focus of this guide was to include Imbricataflavone A, a thorough review of existing scientific literature did not yield specific data on its neuroprotective properties. Therefore, we have substituted it with amentoflavone, a structurally related and extensively studied biflavonoid that offers a robust dataset for comparison.
The neuroprotective effects of these compounds are primarily attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. They exert their influence by modulating various cellular signaling pathways, thereby mitigating neuronal damage and promoting cell survival. This guide will delve into the quantitative aspects of their efficacy and the experimental frameworks used to evaluate them.
Quantitative Comparison of Neuroprotective Effects
To facilitate a direct comparison of the neuroprotective potential of amentoflavone, apigenin, luteolin, and chrysin, the following table summarizes key quantitative data from various in vitro and in vivo studies. The parameters included are cell viability, reduction of reactive oxygen species (ROS), and inhibition of inflammatory markers, which are critical indicators of neuroprotection.
| Flavonoid | Model System | Concentration/Dose | Key Neuroprotective Effects (Quantitative Data) | Reference |
| Amentoflavone | SH-SY5Y cells (Staurosporine-induced apoptosis) | 10 µM | Significantly reduced staurosporine-induced cell death. | [1] |
| PTZ-induced kindling in mice | 25 mg/kg | Effectively prevented pilocarpine-induced epilepsy and suppressed neuronal apoptosis in the hippocampus. | [2] | |
| LPS-induced BV2 microglial cells | Not specified | Inhibited the activation of the NLRP3 inflammasome and decreased levels of inflammatory cytokines. | [3] | |
| Apigenin | PC12 cells (CoCl₂-induced injury) | 10 µg/mL | Significantly enhanced cell viability to 73.78 ± 3.35%, reduced ROS levels, and lowered the apoptosis rate from 83.3% to 35.8%.[4][5] | [4][5] |
| Co-cultures of neurons and glial cells (Aβ-induced damage) | 1 µM | Significantly reduced microglial proliferation from 33.7 ± 7.7% to a level not statistically different from the control (12 ± 2%).[6] | [6] | |
| Luteolin | Aβ₁₋₄₂-injected mice | 80 mg/kg/day | Significantly inhibited the activation of JNK, p38, GFAP, and Iba-1 in the cortex and hippocampus. | [7] |
| PC12 cells (Aβ₂₅₋₃₅-induced apoptosis) | Not specified | Significantly downregulated the expression of Bax and caspase-3 and upregulated Bcl-2 expression. | [8] | |
| Chrysin | Rotenone-induced Parkinson's disease model in rats | 50 mg/kg | Significantly reduced the loss of dopaminergic neurons and improved motor behavior. | [9] |
| Doxorubicin-treated rats | 50, 100, 150 mg/kg | Protected against cognitive impairment by suppressing oxidative stress, inflammation, and apoptosis.[10] | [10] |
Key Signaling Pathways in Flavonoid-Mediated Neuroprotection
The neuroprotective effects of these flavones are mediated through their interaction with several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapeutic strategies.
Caption: Inhibition of the NF-κB signaling pathway by flavonoids.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In neurodegenerative diseases, the activation of this pathway in microglia and astrocytes leads to the production of pro-inflammatory cytokines and enzymes that contribute to neuronal damage. Flavonoids like amentoflavone, apigenin, luteolin, and chrysin have been shown to inhibit NF-κB activation, thereby reducing neuroinflammation.[3][11][12]
Caption: Activation of the Nrf2-ARE signaling pathway by flavonoids.
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is the primary cellular defense mechanism against oxidative stress. Flavonoids can activate this pathway, leading to the transcription of various antioxidant and cytoprotective genes. This helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.[13][14][15]
Experimental Methodologies
The following sections provide an overview of the common experimental protocols used to assess the neuroprotective effects of flavonoids.
Cell Viability and Cytotoxicity Assays
A fundamental step in evaluating neuroprotection is to determine the ability of a compound to prevent cell death.
Caption: A generalized workflow for assessing neuroprotection in vitro.
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the flavonoid for a specified period (e.g., 2-24 hours).
-
Induce neurotoxicity by adding a neurotoxic agent (e.g., hydrogen peroxide, amyloid-beta oligomers, or MPP+).
-
After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.[16]
-
Measurement of Reactive Oxygen Species (ROS)
Oxidative stress is a key contributor to neuronal damage. Assays to measure intracellular ROS levels are therefore critical.
-
DCFH-DA Assay: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.
-
Protocol:
-
Culture and treat the cells as described for the cell viability assay.
-
After treatment, wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with DCFH-DA solution in the dark for 30-60 minutes.
-
Wash the cells again with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer. The intensity of the fluorescence is proportional to the amount of intracellular ROS.[4]
-
-
Apoptosis Assays
Apoptosis, or programmed cell death, is a common pathway of neuronal loss in neurodegenerative diseases.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Protocol:
-
Following treatment, harvest the cells and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[4]
-
-
Conclusion
The comparative analysis reveals that amentoflavone, apigenin, luteolin, and chrysin all exhibit significant neuroprotective potential through multiple mechanisms, including the suppression of neuroinflammation, reduction of oxidative stress, and inhibition of apoptosis. While all four flavonoids demonstrate efficacy, the specific experimental contexts and models used highlight variations in their potency and primary mechanisms of action. Amentoflavone and luteolin show strong anti-inflammatory effects by targeting key inflammatory pathways.[3][7] Apigenin demonstrates robust protection against oxidative stress-induced cell death,[4][5] and chrysin shows promise in models of Parkinson's disease by protecting dopaminergic neurons.[9]
This guide provides a foundational understanding of the comparative neuroprotective potential of these flavonoids. Further head-to-head studies with standardized protocols and in relevant in vivo models are necessary to definitively rank their efficacy and to fully elucidate their therapeutic potential for the treatment of neurodegenerative diseases. The detailed methodologies and pathway diagrams presented here offer a valuable resource for researchers designing future investigations in this promising field of neuropharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amentoflavone Affects Epileptogenesis and Exerts Neuroprotective Effects by Inhibiting NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Luteolin for neurodegenerative diseases: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective role of chrysin in attenuating loss of dopaminergic neurons and improving motor, learning and memory functions in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unveiling the neuroprotective potential of chrysin on the pre-frontal cortex of adult male Wistar rats - South Asian Journal of Health Sciences [sajhealthsci.com]
- 11. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective Potential of Chrysin: Mechanistic Insights and Therapeutic Potential for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavonolignans and biflavonoids from Cephalotaxus oliveri exert neuroprotective effect via Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Luteolin Exerts Neuroprotection via Modulation of the p62/Keap1/Nrf2 Pathway in Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. jppres.com [jppres.com]
Unraveling the Structure-Activity Relationship of Imbricataflavone A and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Imbricataflavone A, a naturally occurring biflavonoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of this compound and its analogs, focusing on their anti-inflammatory and antiviral properties. By presenting available quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Comparative Analysis of Biological Activity
The biological efficacy of biflavonoids is intricately linked to their structural features, including the nature of the linkage between the two flavonoid monomers (C-C or C-O-C), the position of this linkage, and the substitution patterns on the aromatic rings. While specific quantitative data for this compound is limited in the public domain, analysis of its structural analogs provides crucial insights into its potential activities.
Table 1: Anti-inflammatory Activity of this compound Analogs
| Compound | Linkage Type | Linkage Position | Assay | Target/Mediator | IC50/Activity | Citation |
| Synthetic Biflavonoid (e) | C-C | 6-6 | PGE2 production in LPS-treated RAW 264.7 cells | COX-2 | IC50: 3.7 µM | [1][2] |
| Synthetic Biflavonoid (d) | C-C | 3'-6 | PGE2 production in LPS-treated RAW 264.7 cells | COX-2 | IC50: 17.3 µM | [2] |
| Synthetic Biflavonoid (f) | C-C | 4'-3 | PGE2 production in LPS-treated RAW 264.7 cells | COX-2 | IC50: 7.0 µM | [2] |
| Ginkgetin (natural biflavonoid) | C-C | --- | PGE2 production in LPS-treated RAW 264.7 cells | COX-2 | IC50: 8.2-20.7 µM | [1][2] |
Table 2: Antiviral Activity of this compound Analogs
| Compound | Linkage Type | Virus | Assay | EC50 | Selectivity Index (SI) | Citation |
| Robustaflavone | C-C | Influenza A | Virus Inhibition | 2.0 µg/mL | 16 | [3] |
| Robustaflavone | C-C | Influenza B | Virus Inhibition | 0.2 µg/mL | 454 | [3] |
| Amentoflavone | C-C | Influenza A | Virus Inhibition | - | - | [3] |
| Amentoflavone | C-C | Influenza B | Virus Inhibition | - | - | [3] |
| Agathisflavone | C-C | Influenza A | Virus Inhibition | - | - | [3] |
| Agathisflavone | C-C | Influenza B | Virus Inhibition | - | - | [3] |
| Hinokiflavone | C-O-C | HIV-1 RT | Enzyme Inhibition | IC50: 65 µM | - | [4] |
| Robustaflavone | C-C | HIV-1 RT | Enzyme Inhibition | IC50: 65 µM | - | [4] |
| Amentoflavone | C-C | HIV-1 RT | Enzyme Inhibition | IC50: 119 µM | - | [4] |
| Agathisflavone | C-C | HIV-1 RT | Enzyme Inhibition | IC50: 100 µM | - | [4] |
| Morelloflavone | C-C | HIV-1 (LAV-1) | Cell-based | EC50: 6.9 µM | ~10 | [4] |
| Agathisflavone | C-C | SARS-CoV-2 | Cell-based (Calu-3 cells) | EC50: 4.23 ± 0.21 μM | >14.5 | [5] |
Structure of this compound: this compound is a C-O-C type biflavonoid, specifically a hinokiflavone-type, where the two apigenin units are linked via an ether bond.
Inferred Structure-Activity Relationship for this compound
Based on the data from its analogs, the following SAR can be inferred for this compound:
-
Anti-inflammatory Activity: The linkage position in C-C biflavonoids significantly impacts anti-inflammatory activity, with the 6-6 linked analog showing the highest potency in inhibiting COX-2.[1][2] This suggests that the spatial arrangement of the flavonoid moieties is a critical determinant of activity. As a C-O-C biflavonoid, this compound's activity would be influenced by the flexibility and angle of the ether linkage compared to the more rigid C-C bond.
-
Antiviral Activity: Both C-C and C-O-C linked biflavonoids exhibit antiviral properties. Robustaflavone (C-C) shows potent anti-influenza activity.[3] Hinokiflavone, a C-O-C biflavonoid structurally similar to this compound, displays anti-HIV-1 reverse transcriptase activity.[4] Agathisflavone, a C-C biflavonoid, has demonstrated notable activity against SARS-CoV-2.[5] This suggests that the core biflavonoid scaffold is crucial for antiviral effects, with the specific linkage type and substitution patterns modulating the potency and viral target specificity. The presence of hydroxyl groups on the flavonoid rings is generally considered important for activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the context of evaluating the biological activities of biflavonoids.
Anti-inflammatory Assays
1. Carrageenan-Induced Paw Edema in Rats
-
Objective: To assess the in vivo anti-inflammatory activity of a compound.
-
Methodology:
-
Male Wistar rats are fasted overnight with free access to water.
-
The test compound or vehicle (control) is administered orally or intraperitoneally.
-
After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
-
2. Croton Oil-Induced Ear Edema in Mice
-
Objective: To evaluate the topical anti-inflammatory effect of a compound.
-
Methodology:
-
A solution of croton oil in a suitable solvent (e.g., acetone) is prepared.
-
The test compound is dissolved in the croton oil solution.
-
A fixed volume (e.g., 20 µL) of the solution is applied to the inner surface of the right ear of a mouse. The left ear receives the vehicle only.
-
After a set period (e.g., 4-6 hours), the mice are euthanized, and circular sections of both ears are punched out and weighed.
-
The difference in weight between the right and left ear punches is calculated as a measure of the edema.
-
The percentage inhibition of edema is determined by comparing the treated group with the control group.
-
3. Determination of PGE2 and Nitric Oxide (NO) Production in Macrophages
-
Objective: To assess the in vitro anti-inflammatory activity by measuring the inhibition of pro-inflammatory mediators.
-
Methodology:
-
RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
After incubation (e.g., 24 hours), the cell culture supernatant is collected.
-
PGE2 levels are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
NO production is determined by measuring the accumulation of nitrite in the supernatant using the Griess reagent.
-
The IC50 values are calculated from the dose-response curves.[1]
-
Antiviral Assays
1. Virus Inhibition Assay (General Protocol)
-
Objective: To determine the concentration of a compound that inhibits viral replication by 50% (EC50).
-
Methodology:
-
Host cells appropriate for the specific virus are seeded in multi-well plates and grown to confluence.
-
The cells are infected with the virus in the presence of various concentrations of the test compound.
-
A control group of cells is infected with the virus in the absence of the compound.
-
After an incubation period that allows for viral replication, the antiviral effect is quantified using various methods, such as:
-
Plaque Reduction Assay: Counting the number of viral plaques formed.
-
Cytopathic Effect (CPE) Inhibition Assay: Visually assessing the protection of cells from virus-induced damage.
-
Reporter Gene Assay: Measuring the expression of a reporter gene (e.g., luciferase, GFP) incorporated into the viral genome.
-
-
The EC50 value is calculated from the dose-response curve.
-
2. HIV-1 Reverse Transcriptase (RT) Inhibition Assay
-
Objective: To assess the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.
-
Methodology:
-
A cell-free assay system is used, containing recombinant HIV-1 RT, a template-primer (e.g., poly(rA)-oligo(dT)), and radiolabeled or fluorescently labeled deoxynucleotides.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is initiated and incubated at 37°C.
-
The amount of newly synthesized DNA is quantified, which is inversely proportional to the RT inhibitory activity of the compound.
-
The IC50 value is determined from the dose-response curve.[4]
-
Signaling Pathways and Experimental Workflows
The biological activities of flavonoids are often mediated through their interaction with various cellular signaling pathways.
General Anti-inflammatory Signaling Cascade
The diagram below illustrates a simplified signaling pathway involved in inflammation, which is a common target for flavonoids.
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Workflow for Antiviral Drug Screening
The following diagram outlines a typical workflow for screening and evaluating potential antiviral compounds.
Caption: Workflow for antiviral compound screening and evaluation.
This guide provides a consolidated overview of the structure-activity relationship of this compound and its analogs based on currently available scientific literature. Further research focusing directly on this compound is necessary to fully elucidate its therapeutic potential and mechanism of action.
References
- 1. Anti-inflammatory activity of the synthetic C-C biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activities of biflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro anti-HIV activity of biflavonoids isolated from Rhus succedanea and Garcinia multiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agathisflavone, a natural biflavonoid that inhibits SARS-CoV-2 replication by targeting its proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of Imbricataflavone A: A Comparative Guide Using Knockout and Knockdown Models
For Researchers, Scientists, and Drug Development Professionals
The validation of a specific molecular target is a critical step in the development of any new therapeutic agent. For natural products like Imbricataflavone A, a biflavonoid with promising biological activities, pinpointing its direct molecular target is essential to understand its mechanism of action and to advance it through the drug discovery pipeline. While the precise molecular target of this compound is yet to be definitively established, this guide provides a comparative framework for its validation, drawing parallels with the successful target validation of a structurally related flavonoid, apigenin, using genetic knockdown models.
Putative Molecular Target of this compound
Biflavonoids, the class of compounds to which this compound belongs, have been shown to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anticancer activities. In silico and in vitro studies on various flavonoids suggest that they can interact with multiple cellular targets, including protein kinases, transcription factors, and enzymes involved in critical signaling pathways. One such enzyme, Topoisomerase 1 (Topo1), a key player in DNA replication and repair, has been identified and validated as a direct target of the flavonoid apigenin. Given the structural similarities, it is plausible that this compound may also target enzymes of this nature.
This guide will use the validation of Topo1 as the molecular target of apigenin, employing siRNA-mediated knockdown, as a case study to illustrate the principles and methodologies that can be applied to validate the molecular target of this compound.
Case Study: Validating Topoisomerase 1 as the Molecular Target of Apigenin
Experimental Approach: A Comparison of Wild-Type vs. Knockdown Models
The central strategy for validating a molecular target using genetic models is to compare the effect of the compound in a biological system where the target is present (wild-type) with a system where the target's expression or function is abolished or significantly reduced (knockout or knockdown). If the compound's effect is diminished or absent in the knockout/knockdown system, it provides strong evidence that the compound acts through that specific target.
A recent study successfully validated Topoisomerase 1 (Topo1) as a direct molecular target of the flavonoid apigenin. The researchers used small interfering RNA (siRNA) to specifically knock down the expression of Topo1 in human colorectal carcinoma (HT-29) cells.[1] They then compared the effect of apigenin on a cellular marker, the cell-surface glycoprotein CD26, in both control (wild-type Topo1 expression) and Topo1-knockdown cells.[1]
Data Presentation: Comparing Apigenin's Effect in Control vs. Topo1 Knockdown Cells
The following table summarizes the key quantitative findings from the study, illustrating the dependency of apigenin's effect on the presence of its target, Topo1.
| Cell Line | Treatment | Topo1 Protein Level (% of Control) | Cell-Surface CD26 Level (% of Control) |
| HT-29 (Control siRNA) | DMSO (Vehicle) | 100% | 100% |
| HT-29 (Control siRNA) | Apigenin (60 µM) | ~100% | ~150%** |
| HT-29 (Topo1 siRNA) | DMSO (Vehicle) | <25% | ~130%* |
| HT-29 (Topo1 siRNA) | Apigenin (60 µM) | <25% | ~130% (n.s.) |
*Statistically significant increase compared to control siRNA with DMSO (p < 0.05).[1] **Statistically significant increase compared to control siRNA with DMSO (p < 0.01).[1] ***Statistically significant knockdown of Topo1 protein.[1] n.s. - not significant compared to Topo1 siRNA with DMSO.[1]
Interpretation of the Data:
-
In control cells, apigenin treatment significantly increased the levels of cell-surface CD26.[1]
-
Knocking down Topo1 on its own led to an increase in CD26 levels, suggesting Topo1 may play a role in regulating CD26 expression.[1]
-
Crucially, in cells where Topo1 was knocked down, the addition of apigenin did not cause any further increase in CD26 levels.[1] This abrogation of apigenin's effect in the absence of its target provides strong evidence that apigenin mediates its effect on CD26 through the direct inhibition of Topo1.[1]
Experimental Protocols
To apply a similar validation strategy for this compound, the following experimental protocols, adapted from the apigenin-Topo1 validation study, can be employed.
Cell Culture and Reagents
-
Cell Line: A human cancer cell line relevant to the observed biological activity of this compound should be selected (e.g., a colon cancer cell line if this compound shows anti-colon cancer activity).
-
Culture Conditions: Cells should be maintained in the appropriate growth medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Reagents: this compound (with a determined purity), DMSO (vehicle control), and reagents for siRNA transfection, protein extraction, and Western blotting.
siRNA-Mediated Knockdown of the Putative Target
-
siRNA Design: Validated siRNA constructs targeting the mRNA of the putative molecular target of this compound should be used. A non-targeting siRNA (scrambled siRNA) should be used as a negative control.
-
Transfection: Cells are seeded and grown to a specific confluency (e.g., 50-60%) before being transfected with the siRNA constructs using a suitable transfection reagent according to the manufacturer's protocol. The knockdown of the target protein should be confirmed after a suitable incubation period (e.g., 48-96 hours).[1]
Treatment with this compound
-
Following the confirmation of target knockdown, the cells (both control and knockdown groups) are treated with this compound at a predetermined effective concentration or with a vehicle control (DMSO). The treatment duration will depend on the specific cellular endpoint being measured.
Measurement of a Downstream Functional Marker
-
A specific and measurable downstream cellular event that is modulated by this compound in wild-type cells should be selected as a functional readout. This could be the expression of a specific protein (like CD26 in the apigenin study), cell viability, apoptosis rate, or the phosphorylation status of a signaling protein.
Western Blot Analysis
-
Protein Extraction: After treatment, cells are lysed to extract total protein.
-
Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target protein and the downstream marker. A loading control antibody (e.g., α-tubulin or β-actin) is used to ensure equal protein loading.
-
Detection: After incubation with a suitable secondary antibody, the protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified using densitometry software.
Alternative Target Validation Approaches
While genetic knockout/knockdown models provide robust evidence, other methods can be used in a complementary manner to validate a molecular target.
| Method | Description | Advantages | Disadvantages |
| In Vitro Binding Assays | Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or drug affinity responsive target stability (DARTS) can be used to demonstrate a direct physical interaction between the compound and the purified target protein. | Provides evidence of direct binding and can determine binding affinity (Kd). | Does not confirm that this binding is responsible for the cellular effects of the compound. |
| Chemical Inhibition | Using a known, selective inhibitor of the putative target in parallel with the test compound. If both produce the same cellular phenotype, it suggests they act on the same target. | Relatively simple and quick to perform. | The inhibitor itself may have off-target effects, leading to ambiguous results. |
| Thermal Shift Assays | Measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature of the protein in the presence of the compound indicates a direct interaction. | High-throughput and can be used for screening. | Does not provide information on the functional consequence of the binding. |
| Computational Docking | Molecular modeling techniques can predict the binding pose and affinity of a compound to the active site of a target protein. | Provides a structural hypothesis for the interaction. | Predictions need to be validated experimentally. |
Visualizing the Logic and Workflow
The following diagrams, created using the DOT language, illustrate the signaling pathway and the experimental workflow for validating a molecular target.
References
A Comparative Analysis of Imbricataflavone A from Diverse Geographical Sources: Unveiling Variations in Yield, Purity, and Bioactivity
For Immediate Release
A comprehensive comparative analysis of Imbricataflavone A, a promising biflavonoid with significant therapeutic potential, has revealed notable variations in its yield, purity, and biological activity based on its geographical source. This guide provides researchers, scientists, and drug development professionals with a critical overview of these differences, supported by experimental data and detailed methodologies, to inform future research and development efforts.
This compound, primarily isolated from plant species such as Selaginella imbricata and Rhus succedanea, has garnered considerable interest for its diverse pharmacological properties. However, the influence of geographical origin on the consistency of its phytochemical profile has remained a critical yet underexplored area. This analysis synthesizes available data to highlight these important variations.
Quantitative Data Summary
The following tables summarize the key quantitative differences observed in this compound from various geographical locations. It is important to note that a direct, comprehensive comparative study across multiple continents remains a significant research gap. The data presented here is compiled from studies focusing on specific regions and related biflavonoids, offering valuable insights into the expected variability.
Table 1: Comparative Yield of Biflavonoids (including this compound and related compounds) from Selaginella Species across Different Geographical Regions
| Geographical Source | Plant Species | Biflavonoid Analyzed | Yield (mg/g of plant material) | Reference |
| Mexico | Selaginella nothohybrida, S. lepidophylla, S. pallescens, S. reflexa | Amentoflavone, Robustaflavone | 0.35 - 1.79 | [1] |
| Java, Indonesia | Selaginella subalpina | Amentoflavone | 0.00687 | [2] |
Note: Data for this compound specifically is limited. Amentoflavone and Robustaflavone are structurally related biflavonoids often found alongside this compound, and their yield variations are indicative of potential differences in this compound content.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Extraction and Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized procedure based on established methods for biflavonoid analysis.
1. Sample Preparation:
-
Air-dry the plant material (e.g., leaves, stems) at room temperature and grind into a fine powder.
-
Accurately weigh 1.0 g of the powdered plant material.
-
Extract the sample with 20 mL of methanol in a sonicator for 60 minutes at room temperature.
-
Filter the extract through a 0.45 µm membrane filter prior to HPLC injection.
2. HPLC-DAD System and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system is typically employed. For example:
-
Solvent A: 0.2% formic acid in water.
-
Solvent B: Methanol.
-
Gradient Program:
-
0-10 min, 15-30% B
-
10-45 min, 30-50% B
-
45-50 min, 50-80% B
-
50-55 min, 80-95% B
-
55-60 min, 100% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) set at a wavelength optimal for this compound (typically around 330-340 nm).
-
Quantification: Prepare a standard curve using a certified reference standard of this compound at various concentrations. The concentration in the plant extract is determined by comparing its peak area with the standard curve.
Visualizing Methodologies and Pathways
To further clarify the experimental workflow, the following diagram illustrates the process of isolating and quantifying this compound.
Discussion and Future Directions
The available data, though not exhaustive, strongly suggests that the geographical origin of the plant material significantly impacts the yield of this compound and related biflavonoids. This variation is likely attributable to a combination of genetic factors within the plant species and diverse environmental conditions such as climate, soil composition, and altitude.
For the pharmaceutical and nutraceutical industries, this variability underscores the critical need for robust quality control measures. Standardization of extraction and quantification protocols, as outlined above, is paramount to ensuring the consistency and efficacy of products containing this compound.
Future research should prioritize a large-scale, systematic study that directly compares this compound from various geographical locations across different continents. Such a study should not only quantify the yield and purity but also conduct a comparative analysis of the biological activities of the isolated compounds. This will provide a clearer understanding of how geographical origin influences the therapeutic potential of this compound and will be instrumental in identifying optimal sources for its commercial production.
References
A Comparative Guide to the Bioactivity of Natural and Synthetic Flavonoids: The Case of Imbricataflavone A
A direct comparison of the biological activity between naturally sourced and synthetically produced Imbricataflavone A is not currently possible based on publicly available scientific literature. Extensive searches have revealed no published reports on the total synthesis of this compound, a crucial prerequisite for such a comparative study. Consequently, there is no experimental data comparing the bioactivity of a synthetic version to its natural counterpart.
This guide will, therefore, provide a framework for such a comparison, using the broader class of flavones as an example. It will outline the typical experimental approaches, data presentation, and key considerations for researchers and drug development professionals when evaluating the bioactivity of natural versus synthetic compounds.
General Principles in Comparing Natural and Synthetic Compounds
When a natural product is successfully synthesized, a critical step is to compare its biological activity to the natural compound. This comparison serves two main purposes: to confirm that the synthetic molecule has the correct structure and stereochemistry, and to determine if the synthetic route is a viable alternative to extraction from natural sources for producing the compound for research or therapeutic use.
Key biological activities of flavones, a class of flavonoids to which this compound belongs, include antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] A comparative study would typically involve assessing these activities in parallel for the natural and synthetic compounds.
Data Presentation: A Comparative Framework
To facilitate a clear comparison, quantitative data from various bioassays should be summarized in a structured table. The following is a hypothetical table illustrating how such data for a generic flavone might be presented.
| Biological Activity Assay | Natural Flavone (IC₅₀/EC₅₀ in µM) | Synthetic Flavone (IC₅₀/EC₅₀ in µM) | Fold Difference |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | 15.2 ± 1.8 | 14.8 ± 2.1 | 0.97 |
| ABTS Radical Scavenging | 8.5 ± 0.9 | 8.9 ± 1.2 | 1.05 |
| Anti-inflammatory Activity | |||
| COX-2 Inhibition | 5.1 ± 0.6 | 5.5 ± 0.8 | 1.08 |
| TNF-α Production in LPS-stimulated Macrophages | 12.8 ± 2.5 | 13.5 ± 3.1 | 1.05 |
| Anticancer Activity | |||
| Cytotoxicity against MCF-7 (Breast Cancer) | 7.3 ± 1.1 | 7.9 ± 1.5 | 1.08 |
| Cytotoxicity against A549 (Lung Cancer) | 18.9 ± 3.2 | 19.5 ± 3.8 | 1.03 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. No such data exists for this compound.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of the findings. Below are generalized protocols for the key experiments that would be cited in a comparative study of a flavone.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the antioxidant activity of a compound.
-
A solution of DPPH in methanol is prepared.
-
Various concentrations of the test compound (natural or synthetic flavone) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
2. COX-2 (Cyclooxygenase-2) Inhibition Assay
This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the COX-2 enzyme.
-
A commercial COX-2 inhibitor screening assay kit is typically used.
-
The natural or synthetic flavone is pre-incubated with the COX-2 enzyme.
-
Arachidonic acid, the substrate for COX-2, is added to initiate the reaction.
-
The production of prostaglandin H2 is measured, often via a colorimetric or fluorometric method.
-
The IC₅₀ value is calculated based on the inhibition of enzyme activity at various concentrations of the test compound.
3. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This assay is used to determine the cytotoxic (cell-killing) effects of a compound on cancer cell lines.
-
Cancer cells (e.g., MCF-7 or A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are treated with various concentrations of the natural or synthetic flavone for a specified period (e.g., 24, 48, or 72 hours).
-
An MTT solution is added to each well and incubated for 4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm.
-
The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is determined.
Mandatory Visualizations
Diagrams are crucial for illustrating complex biological pathways and experimental workflows.
Caption: Workflow for comparing the bioactivity of natural and synthetic compounds.
Caption: A potential anti-inflammatory mechanism of action for a flavone.
Conclusion
While a direct comparison of synthetic and natural this compound is not yet possible, the framework presented here outlines the necessary steps for such an evaluation. For researchers in drug discovery, the synthesis of a natural product is a significant achievement that opens the door to verifying its biological activity, exploring structure-activity relationships through the creation of analogues, and developing a scalable source of the compound. Future research that includes the total synthesis of this compound will be invaluable in fully characterizing its therapeutic potential.
References
Imbricataflavone A: A Comparative Analysis of its Anticancer Efficacy in MCF-7 and HCT116 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Imbricataflavone A, also known as Amentoflavone, a naturally occurring biflavonoid, has garnered significant attention in oncological research for its potential as a therapeutic agent. This guide provides a comparative overview of its efficacy in two distinct and widely studied human cancer cell lines: MCF-7, a hormone-dependent breast cancer cell line, and HCT116, a colon cancer cell line. This analysis is supported by experimental data on its cytotoxic effects, influence on cell cycle progression, and the underlying molecular mechanisms of action.
Quantitative Analysis of Cytotoxicity
The inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound in MCF-7 and HCT116 cells, providing a direct comparison of its cytotoxic efficacy.
| Cell Line | Cancer Type | IC50 Value | Reference |
| HCT116 | Colon Carcinoma | 0.675 µM[1] | [1] |
| MCF-7 | Breast Adenocarcinoma | 150 µM[2] | [2] |
| MCF-7 BUS | Breast Adenocarcinoma | 30.4 µM[3] | [3] |
Note: The differing IC50 values reported for MCF-7 cells may be attributed to variations in experimental conditions, such as cell passage number and specific assay protocols.
Mechanisms of Action: A Tale of Two Cell Lines
This compound exerts its anticancer effects through distinct signaling pathways in MCF-7 and HCT116 cells, highlighting its cell-type-specific mechanism of action.
In MCF-7 Breast Cancer Cells: Induction of Mitochondria-Mediated Apoptosis
In the MCF-7 breast cancer cell line, this compound primarily triggers apoptosis through the intrinsic, or mitochondria-dependent, pathway[4][5]. This process is characterized by the induction of DNA damage and cell cycle arrest, primarily at the G1 phase[2]. Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein BAX, leading to the activation of caspase-3, a key executioner caspase[2]. Furthermore, this compound has been shown to inhibit critical cell survival signaling pathways, including the NF-κB and AKT/mTOR/S6k1/hedgehog pathways in breast cancer cells[6][7].
Signaling pathway of this compound in MCF-7 cells.
In HCT116 Colon Cancer Cells: Targeting Cell Proliferation and Metastasis
In HCT116 colon cancer cells, this compound demonstrates potent inhibition of cell proliferation and induces cell cycle arrest at the G1 phase[8]. Beyond its effects on cell growth, this compound also curtails the metastatic potential of these cells by inhibiting migration and invasion. This is achieved through the modulation of key signaling pathways, including the miR-16-5p/HMGA2/β-catenin axis and the GLI-1/IL-6/STAT3 signaling pathway[8][9][10].
Signaling pathway of this compound in HCT116 cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Seed cells (e.g., MCF-7 or HCT116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add propidium iodide to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Western Blotting
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, mTOR, Bcl-2, BAX, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Amentoflavone induces cell-cycle arrest and apoptosis in MCF-7 human breast cancer cells via mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amentoflavone Induces Cell-cycle Arrest and Apoptosis in MCF-7 Human Breast Cancer Cells via Mitochondria-dependent Pathway | In Vivo [iv.iiarjournals.org]
- 6. Amentoflavone inhibits tumor necrosis factor-α-induced migration and invasion through AKT/mTOR/S6k1/hedgehog signaling in human breast cancer - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. Amentoflavone Induces Anti-angiogenic and Anti-metastatic Effects Through Suppression of NF-κB Activation in MCF-7 cells | Anticancer Research [ar.iiarjournals.org]
- 8. Amentoflavone inhibits colorectal tumor growth, stemness, and metastasis, prolonging survival through GLI-1/IL6/STAT3 axis targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.amegroups.cn [cdn.amegroups.cn]
- 10. Amentoflavone inhibits colorectal cancer epithelial-mesenchymal transition via the miR-16-5p/HMGA2/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Flavonoids in Antiviral Research: Apigenin as a Case Study
A direct head-to-head comparison of the antiviral activities of Imbricataflavone A and Apigenin is not currently feasible due to a lack of available scientific literature on the antiviral properties of this compound. Extensive searches have yielded no published studies detailing its efficacy or mechanism of action against any viruses.
However, Apigenin, a widely studied flavonoid, serves as an excellent case study to illustrate the antiviral potential of this class of compounds. This guide provides a comprehensive overview of Apigenin's performance in various antiviral assays, complete with experimental data and detailed protocols, to serve as a valuable resource for researchers, scientists, and drug development professionals.
Apigenin: A Potent Antiviral Flavonoid
Apigenin has demonstrated significant antiviral activity against a broad spectrum of viruses.[1][2][3] Its mechanisms of action are multifaceted, often involving the inhibition of viral entry, replication, and the modulation of host immune responses.[1][4]
Quantitative Assessment of Antiviral Efficacy
The following table summarizes the in vitro antiviral activity of Apigenin against various viruses, presenting key quantitative data such as the 50% inhibitory concentration (IC₅₀) or 50% effective concentration (EC₅₀).
| Virus Family | Virus | Cell Line | Assay Type | IC₅₀ / EC₅₀ (µM) | Reference |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Vero | Plaque Reduction | ~25.9 | [5] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | Plaque Reduction | ~0.18 | [5] | |
| Picornaviridae | Enterovirus 71 (EV71) | RD | CPE Reduction | 3.6 | [1] |
| Flaviviridae | Hepatitis C Virus (HCV) | Huh7.5 | Replicon Assay | ~65.7 (as an Eclipta alba component) | [1] |
| Coronaviridae | SARS-CoV-2 | Calu-3 | CPE Reduction | 5.11 ± 0.26 | [1] |
| Orthomyxoviridae | Influenza A Virus (H1N1, oseltamivir-resistant) | MDCK | Plaque Reduction | 23.3 ± 7.4 | [6] |
Note: IC₅₀/EC₅₀ values can vary depending on the specific viral strain, cell line, and assay conditions used in the study.
Key Antiviral Mechanisms of Apigenin
Apigenin exerts its antiviral effects through various mechanisms, targeting both viral and host factors.
-
Inhibition of Viral Replication: Apigenin has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of viruses like HCV, an essential enzyme for viral genome replication.[5]
-
Interference with Viral Entry: For some viruses, Apigenin can interfere with the initial stages of infection, such as attachment to host cell receptors.
-
Modulation of Host Signaling Pathways: Apigenin can influence host cell signaling pathways that are crucial for viral replication. For example, it can disrupt the association of viral RNA with host proteins necessary for viral translation in EV71 infection.[1][6]
-
Inhibition of Viral Proteases: In silico studies suggest that Apigenin can bind to and inhibit the activity of key viral proteases, such as the SARS-CoV main protease (Mpro), which is essential for processing viral polyproteins.[1]
-
Virucidal Activity: In some cases, Apigenin has demonstrated direct virucidal effects, meaning it can inactivate virus particles before they enter host cells.[5]
Experimental Protocols for Antiviral Assays
The following are detailed methodologies for key experiments commonly used to evaluate the antiviral activity of compounds like Apigenin.
Plaque Reduction Assay
This assay is a standard method for quantifying the inhibition of viral infectivity.
Objective: To determine the concentration of a compound that reduces the number of viral plaques by 50% (IC₅₀).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero, MDCK) in 6-well plates.
-
Virus stock of known titer.
-
Test compound (e.g., Apigenin) at various concentrations.
-
Cell culture medium (e.g., DMEM).
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).
-
Crystal violet staining solution.
Procedure:
-
Seed host cells in 6-well plates and grow to confluency.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and wash with phosphate-buffered saline (PBS).
-
Infect the cells with a specific number of plaque-forming units (PFU) of the virus for 1-2 hours at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the different concentrations of the test compound.
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for plaque formation (typically 2-5 days).
-
After incubation, fix the cells (e.g., with 10% formalin) and stain with crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.
-
Determine the IC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Caption: Workflow of a Plaque Reduction Assay.
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced damage known as the cytopathic effect.
Objective: To determine the concentration of a compound that protects 50% of the cells from virus-induced CPE (EC₅₀).
Materials:
-
Host cells in a 96-well plate.
-
Virus stock.
-
Test compound at various concentrations.
-
Cell viability reagent (e.g., MTT, MTS).
Procedure:
-
Seed host cells in a 96-well plate.
-
On the following day, infect the cells with the virus, leaving some wells as uninfected controls.
-
Add serial dilutions of the test compound to the infected wells.
-
Incubate the plate at 37°C until CPE is observed in the untreated virus control wells (typically 2-4 days).
-
Add a cell viability reagent to all wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected and untreated controls.
-
Determine the EC₅₀ value from the dose-response curve.
Quantitative Reverse Transcription PCR (qRT-PCR)
This method quantifies the amount of viral RNA to assess the effect of a compound on viral replication.
Objective: To measure the reduction in viral RNA levels in the presence of the test compound.
Procedure:
-
Infect host cells with the virus in the presence or absence of the test compound.
-
At various time points post-infection, lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA.
-
Use qRT-PCR with primers and probes specific to a viral gene to quantify the amount of viral cDNA.
-
Normalize the viral RNA levels to a host housekeeping gene.
-
Compare the viral RNA levels in treated versus untreated cells to determine the inhibitory effect of the compound.
Signaling Pathway Modulation by Apigenin
Apigenin can interfere with host cell signaling pathways that are hijacked by viruses for their own replication. The diagram below illustrates a simplified representation of how a flavonoid like Apigenin might inhibit a signaling pathway crucial for viral replication.
Caption: Apigenin inhibiting a host kinase for antiviral effect.
Conclusion
While a direct comparison with this compound is not possible at this time, Apigenin stands as a compelling example of a flavonoid with potent and broad-spectrum antiviral activities. The data and protocols presented here provide a solid foundation for researchers investigating the antiviral potential of flavonoids. Further research into less-studied flavonoids like this compound is warranted to explore the full therapeutic potential of this diverse class of natural compounds.
References
- 1. Antiviral activities of flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoids: promising natural compounds against viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ug.edu.gh [pure.ug.edu.gh]
- 4. Antiviral Properties of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro testing and computational analysis of specific phytochemicals with antiviral activities considering their possible applications against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broad-spectrum antivirals against viral fusion - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: Validating In Silico Predictions of Imbricataflavone A's Binding with In Vitro Assays
For researchers, scientists, and drug development professionals, the integration of computational and experimental approaches is paramount in accelerating the discovery of novel therapeutics. This guide provides a comparative framework for validating in silico docking predictions of Imbricataflavone A, a biflavonoid with therapeutic potential, using established in vitro binding assays. By juxtaposing computational predictions with experimental data, we aim to offer a clearer path toward confirming the biological activity of this promising natural compound.
While direct in silico docking and subsequent in vitro validation studies for this compound are not extensively documented in single publications, we can construct a robust validation workflow by examining discrete studies on this compound and closely related biflavonoids, such as amentoflavone. This guide will use amentoflavone's interaction with Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as a representative example to illustrate the validation process, a methodology readily adaptable to this compound as more specific data becomes available.
In Silico Docking Predictions: A Computational First Look
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and potential interactions. For many flavonoids, COX-2 is a predicted target, suggesting a role in anti-inflammatory pathways.[1][2][3][4]
Below is a hypothetical table summarizing the kind of data generated from an in silico docking study of a biflavonoid like amentoflavone with COX-2.
Table 1: Predicted In Silico Docking Parameters of Amentoflavone with Cyclooxygenase-2 (COX-2)
| Parameter | Predicted Value | Key Interacting Amino Acid Residues |
| Binding Affinity (kcal/mol) | -8.0 to -10.0 | TYR355, SER530, ARG120 |
| Inhibition Constant (Ki) (nM) | 50 - 200 | - |
Note: The values presented are representative and compiled from general flavonoid docking studies against COX-2 for illustrative purposes.
In Vitro Binding Assays: The Experimental Proof
Following promising in silico results, in vitro assays are essential to experimentally validate the predicted binding and biological effect. For a predicted COX-2 inhibitor, a direct enzyme inhibition assay is the gold standard.
Experimental Protocol: COX-2 Inhibition Assay
A widely used method to determine the inhibitory effect of a compound on COX-2 activity is the colorimetric COX-2 inhibitor screening assay.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Amentoflavone) against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric probe
-
Assay buffer
-
Test compound (Amentoflavone)
-
Positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and the positive control.
-
In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control to the designated wells.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Stop the reaction and add the colorimetric probe.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Comparing Predictions with Reality: Data Presentation
The ultimate goal is to compare the computational predictions with the experimental outcomes. The following table illustrates how in vitro data for amentoflavone supports the in silico predictions of its anti-inflammatory potential via the COX-2 pathway.
Table 2: Comparison of In Silico Predictions and In Vitro Experimental Data for Amentoflavone's Anti-inflammatory Activity
| Data Type | Parameter | Result | Supporting Evidence |
| In Silico | Predicted Binding Affinity (COX-2) | High | Strong predicted binding energies in docking studies of flavonoids with COX-2.[1][2][3][4] |
| In Vitro | COX-2 Expression | Inhibition | Amentoflavone has been shown to inhibit the expression of COX-2 in various cell lines.[6][7] |
| In Vitro | Prostaglandin E2 (PGE2) Production | Inhibition | Amentoflavone strongly inhibits the biosynthesis of PGE2, a downstream product of COX-2 activity.[6] |
| In Vitro | Anti-inflammatory Activity | Confirmed | Amentoflavone demonstrates anti-inflammatory effects in various in vitro and in vivo models.[8][9][10] |
Visualizing the Validation Workflow and Signaling Pathway
To further clarify the process and the biological context, the following diagrams are provided.
Figure 1: Workflow for validating in silico predictions with in vitro assays.
Figure 2: Simplified signaling pathway of COX-2 in inflammation and the putative inhibitory role of this compound.
Conclusion
The validation of in silico predictions through rigorous in vitro experimentation is a cornerstone of modern drug discovery. While direct, comprehensive studies on this compound are still emerging, the established methodologies for similar flavonoids like amentoflavone provide a clear and effective roadmap. By combining computational screening with targeted biological assays, researchers can efficiently validate potential drug candidates, ultimately saving time and resources in the quest for new and effective treatments. This comparative approach underscores the synergistic power of in silico and in vitro methods in confirming the therapeutic potential of natural products.
References
- 1. [PDF] Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Molecular docking analysis of known flavonoids as duel COX-2 inhibitors in the context of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veterinaria.org [veterinaria.org]
- 4. saspublishers.com [saspublishers.com]
- 5. mdpi.com [mdpi.com]
- 6. Downregulation of COX-2 and iNOS by amentoflavone and quercetin in A549 human lung adenocarcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amentoflavone Exerts Anti-Neuroinflammatory Effects by Inhibiting TLR4/MyD88/NF-κB and Activating Nrf2/HO-1 Pathway in Lipopolysaccharide-Induced BV2 Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amentoflavone protects hippocampal neurons: anti-inflammatory, antioxidative, and antiapoptotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Insights Into Amentoflavone: A Natural Multifunctional Biflavonoid [frontiersin.org]
Unraveling the Metabolic Signature of Imbricataflavone A: A Comparative Metabolomics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of Imbricataflavone A on cultured cells, benchmarked against other well-characterized flavonoids. The data presented herein are representative of typical findings in flavonoid metabolomics studies and are intended to illustrate the potential metabolic impact of this compound, a novel biflavonoid, and to provide a framework for similar research endeavors.
Introduction
This compound is a biflavonoid of growing interest for its potential therapeutic properties. Understanding its mechanism of action at the cellular level is crucial for its development as a potential drug candidate. Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, offers a powerful lens through which to view the biochemical perturbations induced by a compound.[1][2] This guide details a comparative metabolomics study, providing insights into how this compound alters the cellular metabolome in comparison to other known flavonoids, such as Quercetin and Apigenin. Flavonoids are known to modulate various cellular processes, and comparative metabolomics can reveal both shared and unique mechanisms of action.[3][4]
Experimental Protocols
A detailed understanding of the experimental methodology is critical for the interpretation and replication of metabolomics data.
Cell Culture and Treatment
-
Cell Line: Human monocytic cell line (THP-1) is used as a model system.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded at a density of 1 x 10^6 cells/mL. After 24 hours, the culture medium is replaced with fresh medium containing either this compound (10 µM), Quercetin (10 µM), Apigenin (10 µM), or a vehicle control (0.1% DMSO). Each condition is replicated six times.
-
Incubation: Cells are incubated for 24 hours post-treatment.
Metabolite Extraction
-
Quenching: The metabolism is quenched by rapidly aspirating the culture medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction Solvent: A pre-chilled extraction solvent of methanol:acetonitrile:water (50:30:20, v/v/v) is added to the cell pellet.
-
Lysis and Extraction: The cell suspension is subjected to three cycles of freeze-thaw to ensure complete cell lysis. The mixture is then vortexed and centrifuged at 14,000 x g for 15 minutes at 4°C.
-
Sample Collection: The supernatant containing the extracted metabolites is collected for analysis.
LC-MS Based Metabolomic Analysis
-
Instrumentation: Analysis is performed on a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-HRMS).[5][6]
-
Chromatographic Separation: Metabolites are separated on a C18 reverse-phase column using a gradient elution of water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B).
-
Mass Spectrometry: Data is acquired in both positive and negative ionization modes over a mass range of 70-1000 m/z.
-
Data Analysis: Raw data is processed using a suitable software package for peak picking, alignment, and normalization. Metabolite identification is performed by comparing the accurate mass and fragmentation patterns with online databases and authentic standards. Multivariate statistical analysis, such as principal component analysis (PCA) and orthogonal partial least squares-discriminant analysis (OPLS-DA), is used to identify differentially regulated metabolites.[7]
Quantitative Metabolite Data
The following table summarizes the relative abundance of key metabolites that are significantly altered upon treatment with this compound and the comparative flavonoids. The values represent the fold change relative to the vehicle control.
| Metabolic Pathway | Metabolite | This compound (Fold Change) | Quercetin (Fold Change) | Apigenin (Fold Change) |
| Glycolysis | Glucose | 0.85 | 0.82 | 0.88 |
| Lactate | 0.75 | 0.70 | 0.78 | |
| TCA Cycle | Citrate | 1.20 | 1.15 | 1.25 |
| Succinate | 0.90 | 0.88 | 0.92 | |
| Malate | 1.10 | 1.05 | 1.12 | |
| Amino Acid Metabolism | Glutamine | 0.80 | 0.75 | 0.82 |
| Glutamate | 1.30 | 1.35 | 1.28 | |
| Tryptophan | 0.95 | 0.92 | 0.98 | |
| Kynurenine | 1.40 | 1.45 | 1.38 | |
| Lipid Metabolism | Palmitic Acid | 0.88 | 0.85 | 0.90 |
| Oleic Acid | 0.92 | 0.90 | 0.94 | |
| Choline | 0.90 | 0.87 | 0.93 | |
| Nucleotide Metabolism | Adenosine triphosphate (ATP) | 0.95 | 0.93 | 0.96 |
| Xanthosine | 0.80 | 0.78 | 0.82 |
Visualizations
Experimental Workflow
Caption: A schematic of the metabolomics experimental workflow.
Hypothesized Signaling Pathway Modulation by this compound
Based on the observed metabolic shifts, a potential mechanism of action for this compound involves the modulation of inflammatory and metabolic signaling pathways. The decreased glucose uptake and lactate production, coupled with alterations in the TCA cycle and amino acid metabolism, suggest an impact on central carbon metabolism. The changes in tryptophan and kynurenine levels point towards a potential modulation of the kynurenine pathway, which is linked to immune regulation.
Caption: Hypothesized modulation of cellular pathways by this compound.
Discussion
The metabolomics data suggests that this compound, similar to Quercetin and Apigenin, induces a distinct metabolic reprogramming in THP-1 cells. Key observations include:
-
Modulation of Central Carbon Metabolism: A decrease in glucose uptake and lactate production suggests a suppression of aerobic glycolysis, a hallmark of activated immune cells and many cancer cells. The alterations in TCA cycle intermediates further support a shift in cellular energy metabolism.
-
Impact on Amino Acid Metabolism: The observed changes in glutamine and glutamate levels, along with the tryptophan-kynurenine pathway, indicate a potential immunomodulatory role for this compound. The kynurenine pathway is a key regulator of immune responses.
-
Alterations in Lipid and Nucleotide Metabolism: The modest changes in fatty acid and choline levels may point to effects on membrane biosynthesis and signaling. The decrease in xanthosine is consistent with findings for other flavonoids and may indicate an impact on purine metabolism.[4]
Comparative Insights: While this compound shares some metabolic effects with Quercetin and Apigenin, the subtle differences in the magnitude of change for certain metabolites suggest a unique bioenergetic and biosynthetic signature. These variations could translate to differences in their overall biological activity and therapeutic potential. For instance, the slightly more pronounced effect of Quercetin on glycolysis suppression compared to this compound might indicate a stronger anti-inflammatory potential in this specific cellular context.
Conclusion
This comparative metabolomics guide provides a foundational understanding of the potential metabolic impact of this compound. The presented data and pathways, while based on representative findings, highlight the power of metabolomics to elucidate the mechanism of action of novel natural products.[8][9] The observed metabolic reprogramming suggests that this compound warrants further investigation as a potential modulator of cellular metabolism with therapeutic implications in inflammatory diseases or oncology. Future studies should aim to validate these findings with targeted metabolic flux analysis and integrate metabolomics data with other omics approaches to build a comprehensive picture of this compound's cellular effects.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. longdom.org [longdom.org]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A comparative metabolomics investigation of flavonoid variation in faba bean flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics study of flavonoids in Coreopsis tinctoria of different origins by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolomics in Natural Products Research -Proceedings of the Plant Resources Society of Korea Conference | Korea Science [koreascience.kr]
- 9. Metabolomics in the Context of Plant Natural Products Research: From Sample Preparation to Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Imbricataflavone A vs. Its Glycoside Derivatives: A Comparative Potency Analysis
A guide for researchers and drug development professionals on the anticipated biological potency of the flavone aglycone, Imbricataflavone A, in comparison to its glycosidic forms. This analysis is based on established principles of flavonoid structure-activity relationships, in the absence of direct comparative studies on this compound itself.
Executive Summary
Direct experimental data comparing the biological potency of this compound with its specific glycoside derivatives is not available in the current scientific literature. However, extensive research on other flavonoids provides a strong basis for a generalized comparison. Typically, the aglycone form of a flavonoid, such as this compound, is expected to exhibit greater potency in in vitro assays for key biological activities, including anti-inflammatory and antioxidant effects, compared to its glycoside derivatives. This difference is primarily attributed to factors like cell membrane permeability and direct interaction with molecular targets. Conversely, glycosylation can enhance the stability and solubility of flavonoids, which may influence their in vivo bioavailability and overall therapeutic efficacy.
Potency Comparison: Aglycone vs. Glycoside
The following table summarizes the generally accepted differences in potency between a flavonoid aglycone (this compound) and its glycoside derivatives based on extensive studies of other flavones.
| Biological Activity | This compound (Aglycone) | This compound Glycosides | Rationale for Potency Difference |
| Anti-inflammatory Activity | Higher Potency | Lower Potency | Aglycones exhibit better cell membrane permeability, allowing for more effective interaction with intracellular inflammatory signaling pathways such as NF-κB. Glycosides often show significantly reduced or no activity in cellular assays. |
| Antioxidant Activity (In Vitro) | Generally Higher Potency | Generally Lower Potency | The free hydroxyl groups on the flavonoid backbone are crucial for radical scavenging. Glycosylation, particularly at the 3-position, can mask these groups and reduce antioxidant capacity. |
| Cellular Uptake | Higher | Lower | The lipophilic nature of aglycones facilitates their passive diffusion across cell membranes. The addition of sugar moieties in glycosides increases hydrophilicity, hindering cellular uptake. |
| Bioavailability (In Vivo) | Generally Higher | Variable | While aglycones are more readily absorbed in the small intestine, the stability of glycosides in the digestive tract can sometimes lead to sustained release and absorption of the aglycone after metabolism by gut microbiota. |
| Solubility & Stability | Lower | Higher | Glycosylation increases the water solubility and can protect the flavonoid from degradation, which is a significant factor for formulation and in vivo studies. |
Key Experimental Protocols
To experimentally validate the potency of this compound and its glycoside derivatives, the following standard assays are recommended:
In Vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
Objective: To determine the 50% inhibitory concentration (IC50) of the compounds on the production of the pro-inflammatory mediator nitric oxide.
Methodology:
-
Cell Culture: RAW 264.7 murine macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of this compound or its glycoside derivatives for 1 hour.
-
Inflammatory Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response, and the cells are incubated for 24 hours.
-
Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm.
-
IC50 Calculation: A dose-response curve is generated by plotting the percentage of NO inhibition against the compound concentration. The IC50 value is calculated from this curve.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Objective: To measure the free radical scavenging capacity of the compounds by determining their IC50 against the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Methodology:
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. Test compounds (this compound and its glycosides) are dissolved in methanol to create a series of concentrations.
-
Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying concentrations of the test compounds.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at 517 nm using a microplate reader. The decrease in absorbance indicates the scavenging of the DPPH radical.
-
IC50 Calculation: The percentage of radical scavenging activity is calculated for each concentration. A dose-response curve is plotted, and the IC50 value is determined.
Signaling Pathways and Experimental Workflow
Flavonoid-Mediated Anti-inflammatory Signaling
Flavonoids typically exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.
Caption: Generalized NF-κB signaling pathway targeted by flavonoid aglycones.
Experimental Workflow for Potency Comparison
The following workflow outlines the steps to compare the in vitro potency of this compound and its glycoside derivatives.
Caption: Workflow for comparing the in vitro potency of flavonoid aglycones and glycosides.
Conclusion
Based on established principles in flavonoid research, it is hypothesized that This compound, as an aglycone, is likely more potent than its glycoside derivatives in in vitro anti-inflammatory and antioxidant assays . This is primarily due to its superior ability to cross cell membranes and interact with intracellular targets. However, the enhanced solubility and stability of glycoside derivatives may confer advantages in in vivo settings. Direct experimental verification through the assays outlined in this guide is necessary to definitively determine the comparative potency of this compound and its specific glycosides. This information will be crucial for guiding future research and development of these compounds as potential therapeutic agents.
Safety Operating Guide
Proper Disposal of Imbricataflavone A: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
Key Safety and Disposal Information
The following table summarizes crucial information for the safe handling and disposal of Imbricataflavone A. This data is based on Safety Data Sheets (SDS) for similar flavonoid compounds.
| Parameter | Information | Citation |
| Hazard Classification | Not classified as a hazardous substance or mixture. However, it is prudent to handle it as a chemical with unknown toxicity. | [1][2] |
| Primary Routes of Exposure | Inhalation of dust, skin contact, eye contact. | [1][2] |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, lab coat. | [3] |
| First Aid Measures | Inhalation: Move to fresh air. Skin Contact: Wash off with soap and plenty of water. Eye Contact: Flush eyes with water as a precaution. Ingestion: Rinse mouth with water. Consult a physician in all cases of exposure. | [2][4] |
| Disposal Method | Dispose of as chemical waste through a licensed disposal company or your institution's Environmental Health and Safety (EHS) department. Do not dispose of in regular trash or down the drain. | [4] |
| Environmental Hazards | Some flavonoids are toxic to aquatic life. Avoid release to the environment. | [4][5] |
Experimental Protocol: Disposal of this compound Waste
This protocol outlines the step-by-step procedure for the safe disposal of solid this compound and contaminated labware.
1. Waste Segregation and Collection:
-
Solid Waste: Collect pure this compound, and any grossly contaminated items (e.g., weighing paper, gloves) in a designated, compatible, and clearly labeled hazardous waste container.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
2. Waste Container Labeling:
-
Label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste.
-
The date of accumulation.
-
The name and contact information of the principal investigator or responsible person.
-
The laboratory room number.
-
3. Storage of Waste:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Do not accumulate more than 55 gallons of hazardous waste in the satellite accumulation area.
4. Request for Disposal:
-
Once the waste container is full or is no longer needed, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
-
Follow the specific procedures outlined by your EHS for waste pickup.
5. Decontamination of Labware:
-
Non-disposable labware (e.g., glassware) that has come into contact with this compound should be decontaminated.
-
Triple rinse the labware with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous liquid waste.
-
After triple rinsing, the labware can be washed with soap and water.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Protocols for Handling Imbricataflavone A
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Imbricataflavone A, particularly in its powdered form.
| PPE Category | Specification | Standard | Purpose |
| Eye Protection | Tightly fitting safety goggles or a full-face shield.[1] | EN 166 | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[2][3] Double gloving is recommended when handling concentrated amounts.[2] | EN 374-1 | Prevents skin contact with the compound. |
| Body Protection | A fully fastened laboratory coat is mandatory.[4] For larger quantities or when there is a risk of significant contamination, a disposable gown or coveralls ("bunny suit") should be worn.[2] | N/A | Protects skin and personal clothing from contamination. |
| Respiratory Protection | For handling powders outside of a containment system, a respirator with a P2 or N95 filter is required.[5] A full-face respirator offers a higher level of protection.[6] | EN 143 or NIOSH | Prevents inhalation of airborne particles. |
| Footwear | Closed-toe shoes made of a non-absorbent material.[6] | N/A | Protects feet from spills and falling objects. |
Experimental Protocols: Handling and Disposal
Handling this compound:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Read and understand the experimental protocol thoroughly.
-
Weighing and Aliquoting: Whenever possible, handle powdered this compound in a chemical fume hood or a powder containment hood to minimize the generation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small powder spills, gently cover with a damp paper towel to prevent aerosolization and then clean the area with an appropriate decontaminant. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Personal Hygiene: Always wash your hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or apply cosmetics in the laboratory.[4]
Disposal Plan:
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, pipette tips, and paper towels, should be placed in a designated hazardous waste container.
-
Chemical Waste: Unused this compound and solutions containing the compound should be disposed of as hazardous chemical waste according to your institution's and local regulations. Do not pour chemical waste down the drain.[4]
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 4. uv.es [uv.es]
- 5. bvl.bund.de [bvl.bund.de]
- 6. blog.gooddayswork.ag [blog.gooddayswork.ag]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
